Product packaging for Boc-D-N-Me-Phe DCHA(Cat. No.:CAS No. 102185-45-5)

Boc-D-N-Me-Phe DCHA

Cat. No.: B564052
CAS No.: 102185-45-5
M. Wt: 460.659
InChI Key: MFORGORUOHHLHW-UTONKHPSSA-N
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Description

Boc-D-N-Me-Phe DCHA is a protected N-methylated amino acid derivative that is critically important in the field of advanced peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a key protecting group for the amine function, preventing unwanted side reactions and allowing for the selective formation of peptide bonds in complex synthetic sequences . The incorporation of the N-methyl group on the amino acid backbone is a strategic modification used by researchers to confer specific, desirable properties to synthetic peptides. Peptides containing N-methyl amino acids often exhibit enhanced metabolic stability by resisting proteolytic degradation, improved membrane permeability, and can adopt distinct conformational structures, which are vital for structure-activity relationship (SAR) studies . This makes this compound an indispensable building block in medicinal chemistry and pharmaceutical research, particularly in the development of peptide-based therapeutics, enzyme inhibitors, and probes for investigating biological pathways. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and crystallinity, facilitating handling and storage in a research setting. This reagent is intended for use by qualified researchers in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44N2O4 B564052 Boc-D-N-Me-Phe DCHA CAS No. 102185-45-5

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFORGORUOHHLHW-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-D-N-Me-Phe DCHA: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine dicyclohexylammonium salt (this compound). This compound is a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery.

Chemical Identity and Structure

This compound is the dicyclohexylammonium (DCHA) salt of Boc-protected N-methyl-D-phenylalanine. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing unwanted reactions during peptide synthesis, while the DCHA salt form enhances the compound's crystallinity and stability, making it easier to handle and purify.

The chemical structure consists of two components: the protected amino acid anion and the dicyclohexylammonium cation.

IUPAC Name: N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid[1].

Canonical SMILES: CC(C)(C)OC(N(C)--INVALID-LINK--C(O)=O)=O.C(CC1)CCC1NC1CCCCC1[1].

InChI Key: FWRIXWOUYCASFG-ZLTKDMPESA-N.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 102185-45-5[1][2]
Molecular Formula C₁₅H₂₁NO₄·C₁₂H₂₃N[1]
Molecular Weight 460.7 g/mol [1]
MDL Number MFCD01861359

Physicochemical Properties

The physical and chemical properties of this compound make it a stable and versatile reagent for laboratory use.

Table 2: Physicochemical Data
PropertyValueSource
Physical Form Solid / Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][4]
Storage Temperature Store at -20°C.[1]

Experimental Protocols and Characterization

General Synthesis

The synthesis of this compound typically involves a two-step process:

  • Boc Protection of N-methyl-D-phenylalanine: N-methyl-D-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium hydroxide or triethylamine) in a solvent mixture like dioxane/water or dichloromethane. The reaction introduces the Boc protecting group onto the secondary amine.

  • DCHA Salt Formation: After the protection reaction is complete and the product (Boc-D-N-Me-Phe-OH) is isolated, it is dissolved in a suitable organic solvent such as ethyl acetate or diethyl ether. Dicyclohexylamine (DCHA) is then added, often dropwise. The dicyclohexylammonium salt precipitates from the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Salt Formation N-methyl-D-phenylalanine N-methyl-D-phenylalanine Boc2O_Base Boc₂O, Base N-methyl-D-phenylalanine->Boc2O_Base + Boc-D-N-Me-Phe-OH Boc-D-N-Me-Phe-OH (Oily or Solid Intermediate) Boc2O_Base->Boc-D-N-Me-Phe-OH Reaction & Workup Boc-D-N-Me-Phe-OH_dissolved Intermediate dissolved in organic solvent Boc-D-N-Me-Phe-OH->Boc-D-N-Me-Phe-OH_dissolved DCHA Dicyclohexylamine (DCHA) Final_Product This compound (Crystalline Solid) DCHA->Final_Product Precipitation & Filtration Boc-D-N-Me-Phe-OH_dissolved->DCHA +

Caption: General synthetic workflow for this compound.

Characterization Methods
  • Thin-Layer Chromatography (TLC): TLC is a common method to monitor the progress of the reaction and assess the purity of the final product. A purity of ≥98% is often reported for commercial products[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. Specific peaks corresponding to the protons and carbons of the Boc group, the phenylalanine backbone, and the dicyclohexylammonium counterion would be expected[5][6].

  • Melting Point Analysis: The melting point of the crystalline salt is a key indicator of its purity.

Applications in Research and Drug Development

This compound is primarily used as a building block in peptide synthesis, a fundamental process in drug discovery and development[][].

  • Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is a key component in the stepwise assembly of peptide chains on a solid support. The N-methylation of the phenylalanine residue can impart unique conformational properties to the resulting peptide and increase its resistance to enzymatic degradation, enhancing its potential as a therapeutic agent.

  • Synthesis of Bioactive Peptides: It serves as a reactant in the synthesis of complex natural product analogs, such as novel teixobactin analogs, which are being investigated as potent antibiotics[2].

  • Lead Compound Optimization: In medicinal chemistry, the introduction of N-methylated amino acids like this one is a common strategy to fine-tune the pharmacological properties of a lead compound, including its binding affinity, selectivity, and metabolic stability[].

Diagram: Role in Solid-Phase Peptide Synthesis (SPPS)dot

SPPS_Workflow Resin Resin-Bound Amino Acid Deprotection Fmoc/Boc Deprotection Resin->Deprotection FreeAmine Resin with Free N-terminus Deprotection->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling BocPhe This compound Activation Activation (e.g., HBTU) BocPhe->Activation Activation->Coupling NewPeptide Extended Peptide Chain Coupling->NewPeptide Repeat Repeat Cycle NewPeptide->Repeat for next amino acid

References

Technical Guide: Boc-D-N-Me-Phe DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-N-α-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA), a crucial building block in peptide chemistry. This document covers its chemical properties, applications in solid-phase peptide synthesis (SPPS), and insights into the potential biological activities of peptides incorporating this modified amino acid.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 102185-45-5
Molecular Formula C₂₇H₄₄N₂O₄
Molecular Weight 460.649 g/mol [1]
Appearance White powder[1]
Purity ≥98.0%[2]
Storage Recommended at -20°C[2]

Applications in Peptide Synthesis

This compound is a specialized amino acid derivative primarily utilized as a pharmaceutical intermediate in the synthesis of peptides.[1] Its unique structure offers several advantages in drug development:

  • Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides temporary protection of the alpha-amino group during peptide synthesis. This is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS), ensuring the controlled, stepwise addition of amino acids to the growing peptide chain.[3]

  • N-Methylation : The methyl group on the alpha-amino nitrogen introduces conformational constraints to the peptide backbone. This modification can enhance the resulting peptide's resistance to enzymatic degradation, improve membrane permeability, and increase photolytic stability, which are desirable pharmacokinetic properties for therapeutic peptides.[3]

  • D-Configuration : The incorporation of a D-amino acid, as opposed to the naturally occurring L-amino acids, further contributes to the enzymatic stability of the peptide. This can lead to a longer in vivo half-life and enhanced therapeutic efficacy.[3]

  • DCHA Salt : The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and solubility in organic solvents, facilitating its use in synthesis protocols.[1]

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol is based on established methods for Boc chemistry and considerations for N-methylated amino acids.

Materials and Reagents
  • This compound

  • Appropriate resin for the desired C-terminal (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, PyBOP)

  • HOBt or Oxyma Pure

  • Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

Synthesis Cycle

The synthesis of the peptide occurs in a cyclical manner, with each cycle consisting of deprotection, neutralization, and coupling steps.

  • Place the resin in a reaction vessel.

  • Wash the resin with DCM to induce swelling.

  • Perform the initial deprotection of the pre-loaded amino acid on the resin if necessary.

  • Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[4]

  • A shorter pre-wash of 1-2 minutes with the TFA/DCM solution can be performed.[4]

  • Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.[4]

  • Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM.[5]

  • Repeat the neutralization step to ensure complete conversion to the free amine.[5]

  • Wash the resin with DCM to remove excess base.[5]

Due to the steric hindrance of the N-methyl group, coupling of this compound may require specific conditions for optimal efficiency.

  • Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU/HOBt or HATU in DMF or a DCM/DMF mixture.

  • Add the activated amino acid solution to the resin.

  • Add DIEA to initiate the coupling reaction. The reaction time may need to be extended compared to non-methylated amino acids.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of a successfully coupled N-methylated residue) or the Isatin test.[6] Double coupling may be necessary to achieve a high yield.

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Final Cleavage and Deprotection
  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • This is typically achieved using a strong acid such as HF or TFMSA. A cocktail of scavengers is added to the cleavage mixture to prevent side reactions with sensitive amino acid residues.[4]

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented, the inclusion of D-amino acids and N-methylated residues can confer significant biological activities. Research on peptides with similar structural motifs provides insights into their potential therapeutic applications.

  • N-formyl Peptide Receptor (FPR) Modulation : Peptides containing D-phenylalanine have been shown to act as antagonists for FPR1, a receptor involved in inflammatory responses.[7] Conversely, other D-peptide analogues have demonstrated pro-angiogenic potential through interaction with FPR3.[8] The incorporation of Boc-D-N-Me-Phe could therefore be a strategy to develop modulators of these inflammation and angiogenesis-related pathways.

  • Antibacterial Agents : Boc-protected dipeptides containing phenylalanine have been investigated as broad-spectrum antibacterial agents with biofilm eradication capabilities.[9] The self-assembly of these peptides into nanostructures appears to contribute to their membrane permeabilization effects on bacteria.[9]

The unique structural characteristics of this compound make it a valuable tool for medicinal chemists aiming to design peptides with enhanced stability and specific biological activities. Further research is warranted to explore the full therapeutic potential of peptides incorporating this modified amino acid.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminally Protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Washing_1 Washing Deprotection->Washing_1 2. Neutralization Neutralization (DIEA in DCM) Washing_2 Washing Neutralization->Washing_2 4. Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent, DIEA) Washing_3 Washing Coupling->Washing_3 6. Washing Washing (DCM) Washing_1->Neutralization 3. Washing_2->Coupling 5. Washing_3->Resin Repeat Cycle

Caption: General workflow for one cycle of Boc-Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Structural Features to Peptide Properties

Structural_Features_Properties cluster_features Structural Features cluster_properties Enhanced Peptide Properties Compound This compound Boc Boc Group Compound->Boc NMe N-Methylation Compound->NMe DPhe D-Phenylalanine Compound->DPhe Stability Increased Enzymatic Stability Boc->Stability NMe->Stability Permeability Improved Membrane Permeability NMe->Permeability Conformation Conformational Rigidity NMe->Conformation DPhe->Stability

Caption: Relationship between the structural features of Boc-D-N-Me-Phe and the resulting properties of the peptide.

References

Stability and Storage of Boc-D-N-Me-Phe DCHA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Boc-D-N-methyl-D-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA). As a crucial building block in peptide synthesis and pharmaceutical research, understanding its stability profile is paramount for ensuring the integrity and purity of synthesized peptides and novel therapeutic agents.[1]

Core Concepts: Chemical Stability

This compound is a derivative of the amino acid D-phenylalanine, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is salified with dicyclohexylamine (DCHA). This specific formulation offers advantages in terms of handling and stability.

The Boc protecting group is known for its sensitivity to acidic conditions, which facilitates its removal during peptide synthesis.[2][3] Conversely, it is generally stable in the presence of most nucleophiles and bases. The formation of the dicyclohexylammonium salt is a common strategy to convert potentially oily or difficult-to-handle Boc-amino acids into stable, crystalline solids.[4] This salt form enhances the compound's overall stability and ease of handling, which is critical for maintaining product quality during research and manufacturing.[5]

Recommended Storage Conditions

While specific quantitative stability data under various environmental conditions (e.g., humidity, light) for this compound is not extensively published, recommendations can be compiled from supplier data for the same or analogous compounds. A conservative approach is recommended to ensure the long-term integrity of the material.

ParameterRecommended ConditionRationale
Temperature 0-8°C (Short-term) Recommended by some suppliers for routine storage.[1]
-20°C (Long-term) Suggested for extended use to ensure integrity and efficacy.[5]
Humidity Store in a dry environment Protect from moisture, which can facilitate hydrolysis, especially in the presence of acidic impurities.
Light Protect from light As a general precaution for complex organic molecules to prevent potential photodegradation.
Inert Atmosphere Store under inert gas (e.g., Argon, Nitrogen) Recommended for long-term storage to prevent slow oxidation.

A retest period of 12 months after receipt is suggested by suppliers of similar Boc-protected amino acid DCHA salts, highlighting the importance of periodic quality control even under recommended storage conditions.[6]

Potential Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This process, known as deprotection, is intentionally induced during peptide synthesis but can occur slowly over time if the compound is exposed to acidic conditions, leading to the formation of N-methyl-D-phenylalanine and byproducts.

This compound This compound Protonation Protonation This compound->Protonation H+ (Acidic Conditions) Carbocation_Intermediate tert-Butyl Cation Intermediate Protonation->Carbocation_Intermediate Deprotected_Amine N-Me-D-Phe DCHA Carbocation_Intermediate->Deprotected_Amine Byproducts Isobutylene + CO2 Carbocation_Intermediate->Byproducts

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and monitoring its purity over time. The following outlines a general experimental workflow for such a study.

Workflow for Stability Testing

cluster_0 Sample Preparation & Initial Analysis cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Data Analysis & Reporting Sample_Prep Prepare samples of This compound Initial_QC Perform initial QC analysis (t=0) Sample_Prep->Initial_QC Accelerated_Temp Accelerated Temperature (e.g., 40°C/75% RH) Initial_QC->Accelerated_Temp Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Light) Initial_QC->Forced_Degradation Time_Points Pull samples at pre-defined time points Accelerated_Temp->Time_Points QC_Analysis Analyze samples by HPLC, LC-MS, etc. Forced_Degradation->QC_Analysis Time_Points->QC_Analysis Data_Analysis Analyze degradation rates and identify byproducts QC_Analysis->Data_Analysis Report Generate stability report and determine shelf-life Data_Analysis->Report

Caption: General workflow for a stability study of this compound.

Methodology for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Monitor the degradation over time by taking aliquots, neutralizing them, and analyzing by a suitable chromatographic method (e.g., HPLC).

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use a dilute base (e.g., 0.1 M NaOH).

    • Given the general stability of the Boc group to bases, less degradation is expected compared to acidic conditions.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at a controlled temperature and monitor degradation over time.

  • Photostability:

    • Expose a solid sample of the compound to a controlled light source with a specific illumination (e.g., as per ICH Q1B guidelines).

    • Analyze the sample at a defined time point for any degradation.

Conclusion

This compound is a stable compound under recommended storage conditions, primarily due to the formation of the dicyclohexylammonium salt. The main vulnerability is the acid-labile Boc group. For researchers, scientists, and drug development professionals, adherence to proper storage conditions—cool, dry, and protected from light—is crucial for maintaining the compound's purity and reactivity. Implementing a robust stability testing program, including forced degradation studies, is recommended to fully characterize its stability profile and establish a reliable shelf-life for its intended application.

References

A Technical Guide to the Commercial Landscape and Synthetic Application of Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acid residues is a critical modification in medicinal chemistry, often imparting peptides with enhanced metabolic stability, improved cell permeability, and constrained conformations that can lead to increased potency and receptor selectivity.[1] Boc-D-N-Me-Phe DCHA, a protected form of D-N-methyl-phenylalanine, is a key building block for the incorporation of this valuable moiety into peptide-based therapeutics. This technical guide provides an in-depth overview of the commercial suppliers of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a comparative analysis of coupling efficiencies.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, often with varying purity levels and in different quantities. The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative. Below is a summary of commercially available options.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
Various This compound102185-45-5C27H44N2O4460.65 g/mol Typically ≥95%
ApexBio Boc-D-N-Me-Phe.DCHA102185-45-5C27H44N2O4460.65 g/mol High Purity
Doron Scientific This compound102185-45-5C27H44N2O4460.65 g/mol Not specified

Experimental Protocols

The successful incorporation of N-methylated amino acids like Boc-D-N-Me-Phe-OH into a peptide sequence requires specific considerations due to the steric hindrance and reduced nucleophilicity of the secondary amine. The following protocols outline the necessary steps from the conversion of the DCHA salt to the free acid and its subsequent coupling in SPPS.

Conversion of this compound to the Free Acid

Prior to its use in peptide coupling reactions, the dicyclohexylamine (DCHA) salt must be removed to yield the free acid form of the N-protected amino acid.[2]

G cluster_0 Conversion of DCHA Salt to Free Acid Start This compound Dissolve Dissolve in Dichloromethane (DCM) Start->Dissolve Extract Extract with ice-cold 10% aqueous KHSO4 (3x) Dissolve->Extract Separate Separate organic layer Extract->Separate Dry Dry over anhydrous Na2SO4 or MgSO4 Separate->Dry Filter Filter Dry->Filter Evaporate Evaporate solvent under reduced pressure Filter->Evaporate End Boc-D-N-Me-Phe-OH (Free Acid) Evaporate->End

Figure 1: Workflow for the conversion of this compound to its free acid form.

Methodology:

  • Dissolve the this compound salt in dichloromethane (DCM).[2]

  • Transfer the solution to a separatory funnel and extract it three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO4) solution.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the free acid, Boc-D-N-Me-Phe-OH, as a solid or oil.[2]

Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-D-N-Me-Phe-OH

The coupling of N-methylated amino acids is notoriously challenging due to steric hindrance.[3] Standard coupling reagents are often inefficient, necessitating the use of more potent activators. Below is a comparison of recommended coupling strategies and a generalized workflow.

Comparative Coupling Reagent Efficiency for N-Methylated Amino Acids

Coupling ReagentClassRelative EfficiencyKey Considerations
HATU Uronium/Aminium SaltVery HighHighly effective for sterically hindered couplings. Requires a non-nucleophilic base like DIPEA.[3][4]
PyBOP Phosphonium SaltHighByproducts are generally less problematic than those from BOP. Effective for hindered residues.[4]
PyBroP Phosphonium SaltHighParticularly effective for coupling N-methyl amino acids.[3]
HBTU/HCTU Uronium/Aminium SaltModerateLess effective than HATU for N-methylated residues.[3]
DIC/HOBt Carbodiimide/AdditiveLow to ModerateGenerally not recommended for difficult couplings involving N-methylated amino acids due to slow reaction rates and potential for side reactions.[5]

General SPPS Workflow for Coupling Boc-D-N-Me-Phe-OH

G cluster_1 SPPS Coupling Cycle for Boc-D-N-Me-Phe-OH Resin Resin-bound peptide with free N-terminus Activation Pre-activate Boc-D-N-Me-Phe-OH with coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF Resin->Activation Coupling Add activated amino acid solution to the resin. Agitate for 1-4 hours. Activation->Coupling Monitoring Monitor reaction completion (e.g., Bromophenol Blue test) Coupling->Monitoring Wash Wash resin with DMF and DCM Monitoring->Wash Complete Recouple Incomplete? Recouple. Monitoring->Recouple Incomplete Next_Cycle Proceed to deprotection and next coupling cycle Wash->Next_Cycle Recouple->Coupling G cluster_2 Role of this compound in Drug Discovery Building_Block This compound SPPS Solid-Phase Peptide Synthesis Building_Block->SPPS Modified_Peptide Peptide containing N-Me-Phe SPPS->Modified_Peptide Properties Enhanced Properties: - Metabolic Stability - Cell Permeability - Conformational Rigidity Modified_Peptide->Properties Bio_Activity Biological Screening & Lead Optimization Modified_Peptide->Bio_Activity Drug_Candidate Potential Drug Candidate Bio_Activity->Drug_Candidate

References

The Strategic Role of Dicyclohexylamine (DCHA) Salts in Handling Boc-Protected Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of peptide synthesis, the chemical stability and physical handling characteristics of starting materials are paramount to achieving high yields and purity in the final product. Boc-protected amino acids, fundamental building blocks in solid-phase and solution-phase peptide synthesis, often present challenges due to their physical form, with many being oils or low-melting-point solids. This technical guide provides an in-depth examination of the use of dicyclohexylamine (DCHA) as a counterion to form stable, crystalline salts of Boc-protected amino acids. We will explore the chemical principles underlying this technique, its practical applications, and the significant advantages it offers in terms of purification, stability, and handling. This guide includes detailed experimental protocols for the formation and subsequent liberation of the free amino acid, a comprehensive data table for comparative analysis of physical properties, and illustrative diagrams to elucidate key workflows and chemical transformations.

Introduction: Overcoming Handling Challenges in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, effectively shielding the α-amino group of amino acids to allow for controlled, sequential peptide bond formation. While the Boc group provides excellent protection, the resulting N-Boc-amino acids frequently manifest as oils, amorphous solids, or compounds with low melting points. These physical properties can introduce significant difficulties in purification, accurate weighing, and long-term storage, thereby impacting the efficiency and reproducibility of peptide synthesis.

To mitigate these challenges, the formation of dicyclohexylammonium (DCHA) salts has become a widely adopted strategy. Dicyclohexylamine, a secondary amine, reacts with the free carboxylic acid group of the Boc-amino acid in a simple acid-base reaction to yield a stable and highly crystalline salt. This straightforward conversion offers a practical solution to the handling issues associated with many Boc-protected amino acids.

The Role and Advantages of DCHA Salt Formation

The primary function of DCHA in this context is to act as a basic counterion, forming an ionic bond with the acidic carboxyl group of the Boc-amino acid. This transformation from a covalent free acid to an ionic salt imparts several key advantages:

  • Enhanced Crystallinity: The most significant benefit of DCHA salt formation is the induction of crystallinity. Oily or amorphous Boc-amino acids are converted into well-defined crystalline solids. This facilitates isolation by filtration and allows for effective purification through recrystallization.

  • Improved Handling and Stability: The resulting crystalline salts are typically free-flowing powders with higher melting points, making them easier to handle, weigh accurately, and store. The salt form often exhibits enhanced stability, reducing the likelihood of degradation over time.

  • Simplified Purification: The ability to recrystallize the DCHA salt provides an effective method for removing impurities generated during the synthesis of the Boc-amino acid itself, ensuring the use of high-purity building blocks in subsequent peptide synthesis steps.

The general workflow for the preparation and utilization of Boc-amino acid DCHA salts is depicted in the following diagram:

logical_workflow cluster_preparation Preparation of Boc-Amino Acid DCHA Salt cluster_utilization Utilization in Peptide Synthesis AminoAcid Amino Acid BocAminoAcid Boc-Amino Acid (Free Acid) AminoAcid->BocAminoAcid Protection BocAnhydride Boc Anhydride BocAnhydride->BocAminoAcid DCHASalt Boc-Amino Acid DCHA Salt (Crystalline) BocAminoAcid->DCHASalt Salt Formation DCHA Dicyclohexylamine DCHA->DCHASalt Liberation Liberation of Free Acid DCHASalt->Liberation Coupling Peptide Coupling Liberation->Coupling Peptide Growing Peptide Chain Coupling->Peptide

Caption: General workflow for the preparation and use of Boc-amino acid DCHA salts.

Quantitative Data: Physical Properties of Free Acids vs. DCHA Salts

The conversion of a Boc-amino acid from its free acid form to its DCHA salt results in a significant change in its physical properties, most notably its physical state and melting point. The following table provides a comparison for several common Boc-amino acids.

Boc-Amino AcidPhysical State (Free Acid)Melting Point (°C) (Free Acid)Physical State (DCHA Salt)Melting Point (°C) (DCHA Salt)
Boc-Alanine White powder79-83Crystalline Solid138-140
Boc-Glycine White solid86-89Crystalline Solid174-176
Boc-Leucine White powder85-90Crystalline Solid129-131
Boc-Phenylalanine White solid85-87Crystalline Solid135-137
Boc-Proline Colorless oil133-135Crystalline Solid178-180
Boc-Valine White solid77-80Crystalline Solid143-145

Experimental Protocols

Protocol for the Formation of Boc-Amino Acid DCHA Salt

This protocol describes the general procedure for converting an oily or difficult-to-purify Boc-amino acid into its crystalline DCHA salt.

Materials:

  • Boc-protected amino acid (free acid)

  • Dicyclohexylamine (DCHA)

  • Diethyl ether or Ethyl acetate

  • Hexane (as an anti-solvent, optional)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude Boc-amino acid in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add one equivalent of dicyclohexylamine dropwise to the cooled solution.

  • The DCHA salt will typically precipitate as a white solid. Continue stirring for 30-60 minutes in the ice bath to ensure complete precipitation.

  • (Optional) If precipitation is slow, add an equal volume of hexane to decrease the solubility of the salt.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any excess DCHA.

  • Dry the purified Boc-amino acid DCHA salt under vacuum.

salt_formation_workflow start Start dissolve Dissolve crude Boc-amino acid in diethyl ether/ethyl acetate start->dissolve cool Cool solution in ice bath dissolve->cool add_dcha Slowly add 1 equivalent of DCHA cool->add_dcha precipitate Stir for 30-60 minutes to allow for precipitation add_dcha->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold diethyl ether/hexane filter->wash dry Dry under vacuum wash->dry end End: Crystalline DCHA Salt dry->end

Caption: Experimental workflow for the formation of a Boc-amino acid DCHA salt.

Protocol for the Liberation of the Free Boc-Amino Acid from its DCHA Salt

Prior to its use in peptide coupling, the free carboxylic acid must be regenerated from the DCHA salt.

Materials:

  • Boc-amino acid DCHA salt

  • Ethyl acetate or Dichloromethane (DCM)

  • 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the Boc-amino acid DCHA salt in a mixture of ethyl acetate (or DCM) and a 10% aqueous KHSO₄ solution in a separatory funnel.

  • Shake the funnel vigorously. The DCHA will be protonated and move into the aqueous layer, while the free Boc-amino acid will remain in the organic layer.

  • Separate the organic layer.

  • Wash the organic layer twice more with the 10% aqueous KHSO₄ solution to ensure complete removal of DCHA.

  • Wash the organic layer with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the pure, free Boc-amino acid.

liberation_pathway DCHASalt Boc-Amino Acid DCHA Salt (in Organic Solvent) Separation Phase Separation DCHASalt->Separation AcidWash Aqueous Acid Wash (e.g., 10% KHSO4) AcidWash->Separation OrganicPhase Organic Phase: Free Boc-Amino Acid Separation->OrganicPhase AqueousPhase Aqueous Phase: Dicyclohexylammonium Salt Separation->AqueousPhase Drying Drying and Evaporation OrganicPhase->Drying FinalProduct Pure Free Boc-Amino Acid Drying->FinalProduct

Caption: Signaling pathway for the liberation of the free Boc-amino acid.

Conclusion

The formation of dicyclohexylamine salts is an invaluable technique in the field of peptide chemistry for improving the handling, purification, and stability of Boc-protected amino acids. This simple and effective method transforms often problematic oily or low-melting-point compounds into stable, crystalline solids. The provided protocols offer a clear guide for the practical implementation of this strategy, while the comparative data highlights the significant physical changes that facilitate easier handling. For researchers and professionals in drug development and peptide synthesis, the use of DCHA salts represents a key step in ensuring the quality and consistency of their synthetic workflows, ultimately contributing to the successful production of complex peptide molecules.

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylated amino acids into peptide sequences represents a pivotal strategy in medicinal chemistry and drug development. This modification, the substitution of the amide proton with a methyl group, offers a subtle yet powerful tool to enhance the therapeutic potential of peptide-based candidates. By altering the peptide backbone's fundamental properties, N-methylation can overcome inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. This technical guide provides an in-depth exploration of the core principles, synthetic methodologies, and functional consequences of N-methylation in peptide synthesis.

The Impact of N-Methylation on Peptide Properties

The primary advantages of incorporating N-methylated amino acids stem from the structural and conformational changes they impart to the peptide backbone. These modifications translate into significant improvements in pharmacokinetic and pharmacodynamic properties.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][2][3] This is achieved through two main mechanisms:

  • Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the approach of proteases to the scissile peptide bond.[1]

  • Disruption of Enzyme Recognition: The absence of the amide proton disrupts the hydrogen-bonding patterns that many proteases rely on for substrate recognition and binding.[1]

This enhanced stability leads to a longer plasma half-life, a crucial factor for reducing dosing frequency and improving patient compliance.

Improved Oral Bioavailability and Membrane Permeability

N-methylation can significantly enhance a peptide's ability to cross biological membranes, a key determinant of oral bioavailability.[4][5][6][7] This is attributed to:

  • Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the desolvation penalty for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.

  • Favorable Conformational Pre-organization: N-methylation can induce and stabilize conformations that are more amenable to passive diffusion across membranes.

Modulation of Receptor Binding Affinity and Specificity

The conformational constraints imposed by N-methylation can have a profound impact on a peptide's interaction with its biological target.[8][9][10] By restricting the available conformational space, N-methylation can pre-organize the peptide into its bioactive conformation, leading to:

  • Enhanced Binding Affinity: A more rigid, pre-organized conformation can reduce the entropic penalty upon binding to a receptor, resulting in higher affinity.

  • Improved Specificity: The conformational restriction can favor binding to a specific receptor subtype over others, leading to improved selectivity and a better side-effect profile.

It is important to note that the effect of N-methylation on receptor binding is highly dependent on the position of the modification, and a systematic "N-methyl scan" is often necessary to identify optimal locations.[8]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the significant impact of N-methylation on key peptide properties.

Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[1]
N-Me-Asp (at P2 position)Trypsin3 h72[1]
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[1]
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000[1]
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000[1]

Table 2: Comparative Oral Bioavailability of N-Methylated vs. Non-Methylated Peptides

PeptideModificationOral Bioavailability (F%) in RatsReference
Cyclic HexapeptideNon-methylatedNot bioavailable[7][11]
Mono-N-methylated~10%[7][11]
Cyclic HexapeptideNon-methylatedLow[4][5]
Tri-N-methylated28%[4][5]

Table 3: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides (Melanocortin Receptors)

CompoundN-MethylationhMC1R pEC50hMC1R pKihMC3R pEC50hMC3R pKihMC4R pEC50hMC4R pKiReference
Analogue 4Non-N-methylated8.06 ± 0.11-----[12]
Analogue 2Non-N-methylated7.19 ± 0.22-----[12]
Analogue 14Single N-methyl group9.87 ± 0.148.95 ± 0.118.11 ± 0.106.41 ± 0.057.86 ± 0.167.59 ± 0.09[12]
Analogue 6Multiple N-methyl groups---7.29 ± 0.05-7.52 ± 0.04[12]

pEC50 is the negative logarithm of the half-maximal effective concentration. pKi is the negative logarithm of the inhibition constant. Higher values indicate greater potency/affinity.

Experimental Protocols for the Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides can be approached in two main ways: by incorporating pre-synthesized N-methylated amino acid building blocks during solid-phase peptide synthesis (SPPS), or by performing N-methylation directly on the resin-bound peptide.

Protocol for On-Resin N-Methylation using o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)

This is a widely used and efficient three-step procedure for the site-selective N-methylation of peptides on a solid support.[12][13]

Materials:

  • Peptide-bound resin (with a free N-terminal amine)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

Procedure:

  • Sulfonylation (Protection of the N-terminal amine):

    • Swell the peptide-bound resin (1 equivalent) in NMP for 15 minutes in an SPPS vessel.

    • Drain the NMP.

    • Prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.

    • Add the solution to the resin and shake for 15-30 minutes at room temperature.

    • Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

    • Optional: Perform a Kaiser test to confirm the complete protection of the primary amine (the resin should remain colorless).

  • Methylation:

    • Prepare a solution of DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake for 2 minutes at room temperature.

    • Add dimethyl sulfate (10 equivalents) or methyl iodide to the resin and shake for 5 minutes at room temperature.

    • Repeat the DBU and methylating agent addition and shaking steps.

    • Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

  • Desulfonylation (Deprotection):

    • Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP.

    • Add the solution to the resin and shake for 5 minutes at room temperature.

    • Repeat the addition of the deprotection solution and shaking.

    • Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

The resin is now ready for the coupling of the next amino acid.

Protocol for Fukuyama-Mitsunobu N-Methylation of a Nosyl-Protected Amino Acid

The Fukuyama-Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides under mild conditions, making it suitable for the synthesis of N-methylated amino acids.[14][15]

Materials:

  • N-(2-nitrobenzenesulfonyl)-amino acid (Ns-amino acid)

  • Methanol (or another alcohol for methylation)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Thiophenol

  • Potassium hydroxide (KOH) or other suitable base

  • Acetonitrile

Procedure:

  • Mitsunobu Reaction (Methylation):

    • Dissolve the Ns-amino acid (1 equivalent), triphenylphosphine (1.5 equivalents), and methanol (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting N-methylated Ns-amino acid by column chromatography.

  • Deprotection of the Nosyl Group:

    • Dissolve the purified N-methylated Ns-amino acid (1 equivalent) in acetonitrile.

    • In a separate flask, prepare a solution of potassium thiophenolate by reacting thiophenol (2.5 equivalents) with potassium hydroxide (2.5 equivalents) in acetonitrile at 0 °C.

    • Add the N-methylated Ns-amino acid solution to the potassium thiophenolate solution.

    • Heat the reaction mixture to 50 °C for approximately 40 minutes.

    • Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final N-methyl amino acid by column chromatography or distillation.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important workflows and signaling pathways related to N-methylated peptides.

on_resin_methylation_workflow start Resin-bound Peptide (Free N-terminus) sulfonylation Sulfonylation (o-NBS-Cl, Collidine) start->sulfonylation methylation Methylation (DMS/MeI, DBU) sulfonylation->methylation desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) methylation->desulfonylation end Resin-bound N-Methylated Peptide desulfonylation->end next_coupling Couple Next Amino Acid end->next_coupling

On-Resin N-Methylation Workflow

fukuyama_mitsunobu_workflow start Ns-Protected Amino Acid mitsunobu Mitsunobu Reaction (MeOH, PPh3, DEAD) start->mitsunobu methylated_ns_aa N-Methylated Ns-Amino Acid mitsunobu->methylated_ns_aa deprotection Nosyl Deprotection (Thiophenol, Base) methylated_ns_aa->deprotection end N-Methyl Amino Acid deprotection->end

Fukuyama-Mitsunobu N-Methylation

cyclosporin_a_pathway cluster_cell T-Cell cluster_nucleus Nucleus CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin binds Complex CsA-Cyclophilin Complex Cyclophilin->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATc_P NFATc-P (Cytoplasmic, Inactive) Calcineurin->NFATc_P dephosphorylates NFATc NFATc (Cytoplasmic, Active) NFATc_P->NFATc NFATn NFATn (Nuclear) NFATc->NFATn translocates to nucleus IL2_Gene IL-2 Gene NFATn->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Secretion IL2_mRNA->IL2 T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation drives TCR_activation T-Cell Receptor Activation TCR_activation->Calcineurin activates

Cyclosporin A Signaling Pathway

Conclusion

The incorporation of N-methylated amino acids is a well-established and powerful strategy for enhancing the drug-like properties of therapeutic peptides. By improving metabolic stability, increasing oral bioavailability, and allowing for the fine-tuning of receptor affinity and selectivity, N-methylation provides a versatile tool for overcoming the inherent limitations of native peptides. The synthetic methodologies, including on-resin techniques and the synthesis of N-methylated building blocks, are now well-developed, enabling the systematic exploration of this modification in peptide drug discovery programs. As the demand for novel and effective peptide therapeutics continues to grow, the strategic use of N-methylation will undoubtedly play an increasingly important role in the development of the next generation of peptide-based medicines.

References

understanding Boc protection in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the stepwise addition of amino acids to a growing peptide chain attached to an insoluble solid support.[1] The tert-butyloxycarbonyl (Boc) protection strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[2][] This approach is characterized by a graduated acid lability scheme: the Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a strong acid, typically anhydrous hydrogen fluoride (HF).[1][2][4]

The Boc/Bzl (benzyl) protection scheme is considered quasi-orthogonal because both protecting groups are removed by acidic conditions, but their differing lability to varying acid strengths allows for selective removal.[5][6] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained widespread adoption due to its milder reaction conditions, the Boc strategy remains a valuable and robust tool, particularly for the synthesis of long or "difficult" sequences prone to aggregation.[2][7] The acidic deprotection step in Boc chemistry results in the protonation of the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation issues.[2]

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of Boc-SPPS for professionals in research and drug development.

The Boc-SPPS Cycle: A Stepwise Approach

The synthesis of a peptide using the Boc strategy follows a cyclical process, with each cycle incorporating one amino acid into the growing peptide chain. The fundamental steps in each cycle are:

  • Deprotection: Removal of the Nα-Boc protecting group from the terminal amino acid of the resin-bound peptide.

  • Neutralization: Conversion of the resulting N-terminal ammonium salt to a free amine, making it nucleophilic for the subsequent coupling reaction.

  • Coupling: Activation and coupling of the next Nα-Boc protected amino acid to the deprotected N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled.[1] The final stage of the synthesis involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[8]

Core Chemical Reagents and Their Roles

A thorough understanding of the reagents used in Boc-SPPS is crucial for successful peptide synthesis.

Reagent Function Typical Concentration/Conditions Notes
Trifluoroacetic Acid (TFA) Nα-Boc Deprotection25-55% in Dichloromethane (DCM)A moderately strong acid that selectively removes the acid-labile Boc group.[2][9][10]
Diisopropylethylamine (DIEA) Neutralization5-10% in DCM or DMFA hindered base used to neutralize the N-terminal trifluoroacetate salt to the free amine.[1][11]
Coupling Reagents (e.g., HBTU, HATU, DCC) Carboxyl Group Activation2-4 equivalentsFacilitate the formation of the amide bond between the incoming amino acid and the N-terminus of the peptide chain.[12][13]
Hydrogen Fluoride (HF) Final Cleavage & Side-Chain DeprotectionLiquid, anhydrous, typically at 0°CA strong acid used to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups.[8][14][15] Requires specialized, HF-resistant apparatus.[9][14]
Scavengers (e.g., anisole, p-cresol, DMS) Cation TrappingVaries depending on the cleavage cocktailAdded during the final HF cleavage to trap reactive carbocations generated from the protecting groups, preventing side reactions with sensitive amino acid residues.[1][9][14]
Solvents (e.g., DCM, DMF) Resin Swelling & Reagent DissolutionN/ADichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents used for swelling the resin and as reaction media.[1]

Experimental Protocols

General Boc-SPPS Cycle (Manual Synthesis)

This protocol outlines a single cycle for the addition of one amino acid.

  • Resin Swelling:

    • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[1]

    • Add a suitable solvent like DCM to swell the resin for 30-60 minutes with gentle agitation.[1]

    • Drain the solvent.[1]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the swollen resin.[9]

    • Perform a short pre-wash for 1-5 minutes, drain, and then add fresh deprotection solution.[1][9]

    • Agitate the mixture for 15-25 minutes.[9]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (2x) and isopropanol (IPA) (2x).[9]

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[1][12]

    • Drain the neutralization solution.

    • Repeat the neutralization step to ensure complete conversion to the free amine.[1]

    • Wash the resin with DCM and/or DMF to remove excess base.[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[1][12]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Add 4-8 equivalents of DIEA to initiate the coupling reaction.[1][12]

    • Agitate the mixture for 1-2 hours at room temperature.[12]

    • Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test.[12]

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.[1]

  • Cycle Repetition:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

In Situ Neutralization Protocol

This modified protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences.[16][17]

  • Deprotection and Washing: Follow steps 1 and 2 as in the general protocol. After deprotection, perform thorough washes with DCM and DMF.

  • In Situ Neutralization and Coupling:

    • In a separate vessel, pre-activate the incoming Boc-amino acid by dissolving it with the coupling reagent in DMF.

    • Add the activating base (e.g., DIEA) to this solution.

    • Add the pre-activated amino acid solution directly to the TFA salt of the peptide-resin.[17]

    • Neutralization and coupling occur concurrently.[17]

    • Agitate for the required coupling time.

    • Drain the reaction mixture and wash the resin thoroughly with DMF.[17]

Final Cleavage with Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.[9][14][15]

  • Pre-Cleavage Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.[1]

    • Transfer the dried peptide-resin to the HF cleavage reaction vessel.[14]

    • Add the appropriate scavengers (e.g., anisole, p-cresol) to the vessel.[9][14]

  • HF Cleavage Procedure:

    • Cool the reaction vessel in a dry ice/methanol bath.[9]

    • Condense the required amount of liquid anhydrous HF into the vessel.

    • The cleavage reaction is typically carried out at 0°C for 1-2 hours with stirring.[1]

  • Work-up:

    • After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.[9][14]

    • The crude peptide is then precipitated with cold diethyl ether.[1]

    • Collect the precipitated peptide by filtration or centrifugation and wash it multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]

    • Dry the peptide under vacuum.[1]

  • Purification:

    • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Key Chemical Pathways and Workflows

Overall Boc-SPPS Workflow

G start Start: Boc-AA-Resin deprotection Boc Deprotection (25-55% TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling: Boc-AA, Activator, Base neutralization->coupling wash Wash (DCM, DMF) coupling->wash cycle_check All Amino Acids Coupled? wash->cycle_check cycle_check->deprotection No final_cleavage Final Cleavage (HF, Scavengers) cycle_check->final_cleavage Yes end Purified Peptide final_cleavage->end

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Boc Deprotection and Neutralization Mechanism

G boc_peptide Resin-Peptide-NH-Boc tfa + TFA boc_peptide->tfa protonated_boc Protonated Boc Group tfa->protonated_boc tert_butyl_cation tert-Butyl Cation (reactive) protonated_boc->tert_butyl_cation carbamic_acid Carbamic Acid Intermediate (unstable) protonated_boc->carbamic_acid Cleavage co2 - CO2 carbamic_acid->co2 tfa_salt Resin-Peptide-NH3+ TFA- co2->tfa_salt diea + DIEA tfa_salt->diea free_amine Resin-Peptide-NH2 (Free Amine) diea->free_amine Neutralization

Caption: Mechanism of TFA-mediated Boc deprotection and subsequent neutralization.

Peptide Coupling Workflow (HBTU Example)

G cluster_activation Pre-activation cluster_coupling Coupling on Resin boc_aa Boc-Amino Acid activated_ester Activated OBT-ester boc_aa->activated_ester hbtu HBTU hbtu->activated_ester diea_act DIEA diea_act->activated_ester new_peptide_bond Resin-Peptide-NH-CO-AA-Boc activated_ester->new_peptide_bond free_amine Resin-Peptide-NH2 free_amine->new_peptide_bond Nucleophilic Attack

Caption: Workflow for amino acid activation and coupling using HBTU.

Side Reactions and Mitigation Strategies

While a robust method, Boc-SPPS is susceptible to several side reactions that can impact the purity and yield of the final peptide.

Side Reaction Description Mitigation Strategy
Alkylation Reactive carbocations (e.g., tert-butyl cations from Boc deprotection or benzyl cations from final cleavage) can alkylate nucleophilic side chains, particularly Trp, Met, and Cys.[5][11][14]Use of scavengers (e.g., dithioethane (DTE) in deprotection solutions, anisole/thiocresol in HF cleavage) to trap carbocations.[5][9][11]
Aspartimide Formation The side-chain carboxyl group of aspartic acid can cyclize to form a stable five-membered aspartimide ring, particularly in Asp-Gly or Asp-Ser sequences. This can lead to chain termination or the formation of β-peptide bonds.[9]Careful selection of side-chain protecting groups for Asp; use of coupling conditions that minimize this side reaction.
Diketopiperazine Formation After the coupling of the second amino acid, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, forming a cyclic dipeptide and terminating the chain.[9]Use of resins like PAM (phenylacetamidomethyl) which are more stable to the repetitive TFA treatments.[9] In situ neutralization protocols can also reduce the time the free amine is available to initiate this reaction.[9][17]
Pyroglutamate Formation An N-terminal glutamine (Gln) residue can cyclize to form pyroglutamic acid, especially in the presence of acid.[16]Minimize exposure to acidic conditions; ensure complete coupling to prevent free N-terminal Gln.

Conclusion: Boc vs. Fmoc - A Strategic Choice

Both Boc and Fmoc SPPS are powerful methods for peptide synthesis. The choice between them is often dictated by the specific requirements of the peptide and available resources.[2]

  • Boc-SPPS is advantageous for synthesizing long and difficult sequences prone to aggregation due to the anti-aggregating effect of the protonated N-terminus during synthesis.[2] However, it requires the use of hazardous reagents like HF and specialized equipment.[2]

  • Fmoc-SPPS has become the more common method for routine synthesis due to its milder, base-labile deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for easier automation.[2][]

Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies empowers researchers to make informed decisions, enabling the successful synthesis of their target peptides.

References

An In-depth Technical Guide to the Incorporation of Boc-D-N-Me-Phe DCHA for Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs. Among these, N-methylated amino acids, such as Boc-D-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA), are of particular interest. The N-methyl group provides steric hindrance that can significantly increase metabolic stability by preventing enzymatic degradation.[1] This modification can also induce conformational constraints, leading to improved receptor affinity and selectivity, and enhance membrane permeability, which is crucial for oral bioavailability.[2][3]

This technical guide provides a comprehensive overview of the principles and practices for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). It includes a comparative analysis of coupling reagents, detailed experimental protocols, and methods for the analytical characterization of the final N-methylated peptide.

Data Presentation: Comparative Performance of Coupling Reagents

The primary challenge in incorporating Boc-D-N-Me-Phe is the steric hindrance at the secondary amine, which can lead to slower coupling kinetics and incomplete reactions. The choice of coupling reagent is therefore critical to achieving high yields and purity. While direct comparative data for this compound is limited, the following tables summarize the expected performance of common coupling reagents based on studies with other sterically hindered and N-methylated amino acids.

Table 1: Coupling Efficiency and Purity with Various Reagents

Coupling ReagentClassTypical Coupling Yield (%)Crude Peptide Purity (%)Key Considerations
HATU Aminium/Uronium Salt> 95> 98Highly efficient for hindered couplings with rapid reaction times.[3]
HBTU Aminium/Uronium Salt90 - 95> 95A reliable and cost-effective alternative to HATU.[3]
PyBOP Phosphonium Salt90 - 95> 95High efficiency with a low risk of racemization; byproducts are not carcinogenic.[3]
DIC/HOBt Carbodiimide85 - 92> 95Cost-effective, but may require longer reaction times or double coupling for hindered residues.[3]

Table 2: Racemization Risk and Reaction Times

Coupling ReagentRacemization RiskTypical Reaction Time (hours)
HATU Very Low1 - 2
HBTU Low2 - 4
PyBOP Low2 - 4
DIC/HOBt Low to Moderate4 - 8

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in the incorporation of this compound using manual Boc-SPPS.

Conversion of this compound to the Free Acid

Prior to use in coupling reactions, the dicyclohexylammonium (DCHA) salt must be converted to the free acid.[4]

  • Materials:

    • This compound

    • Dichloromethane (DCM)

    • 10% aqueous solution of sodium bisulfate (NaHSO₄) or potassium bisulfate (KHSO₄)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the this compound salt in DCM.

    • Transfer the solution to a separatory funnel.

    • Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free acid as a foam or oil.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the incorporation of Boc-D-N-Me-Phe into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

  • Reagents:

    • 50% Trifluoroacetic acid (TFA) in DCM (v/v)

    • DCM

    • Isopropanol (IPA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Drain the DCM and add the 50% TFA/DCM solution to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[5]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Reagents:

    • 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)

    • DMF

  • Procedure:

    • Add the 10% DIEA/DMF solution to the deprotected peptide-resin.

    • Agitate for 2 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

The following protocol uses HATU as the coupling reagent. Similar protocols can be followed for HBTU and PyBOP, with adjustments to the equivalents and activation times as needed.

  • Reagents:

    • Boc-D-N-Me-Phe-OH (free acid) (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • DIEA (6 equivalents)

    • DMF

  • Procedure:

    • In a separate vessel, dissolve Boc-D-N-Me-Phe-OH and HATU in DMF.

    • Add DIEA to the solution to begin the activation of the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test for secondary amines, such as the chloranil test. A negative test indicates a complete reaction.

    • If the coupling is incomplete, a second coupling (recoupling) with freshly prepared activated amino acid may be necessary.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

This procedure is for cleaving the completed peptide from the resin and removing the side-chain protecting groups. This step should be performed in a well-ventilated fume hood.

  • Reagents:

    • Anhydrous Hydrogen Fluoride (HF)

    • Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

    • Cold diethyl ether

  • Procedure:

    • Dry the final peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add the scavenger cocktail to the reaction vessel.

    • Carefully distill anhydrous HF into the vessel at 0°C.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Mandatory Visualizations

G Chemical Structure of this compound cluster_BocDNMePhe Boc-D-N-Me-Phe cluster_DCHA Dicyclohexylamine (DCHA) img img img2 img2 Boc-D-N-Me-Phe Boc-D-N-Me-Phe DCHA DCHA Boc-D-N-Me-Phe->DCHA Ionic Bond

Caption: Chemical structure of this compound.

G Boc-SPPS Workflow for Unnatural Amino Acid Incorporation Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling 4. Coupling of Boc-D-N-Me-Phe-OH Neutralization->Coupling Washing 5. Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Next Amino Acid Cleavage 6. Final Cleavage (HF) Washing->Cleavage Final Amino Acid Repeat->Deprotection

Caption: General workflow for Boc-SPPS incorporation.

G Decision Guide for Coupling Reagent Selection Start Start: Coupling of Boc-D-N-Me-Phe Hindrance High Steric Hindrance? Start->Hindrance Cost Cost a Major Constraint? Hindrance->Cost No HATU Use HATU Hindrance->HATU Yes PyBOP Use HBTU or PyBOP Cost->PyBOP No DIC Use DIC/HOBt (Consider double coupling) Cost->DIC Yes

Caption: Coupling reagent selection guide.

Analytical Characterization of N-Methylated Peptides

Thorough analytical characterization is essential to confirm the successful incorporation of Boc-D-N-Me-Phe and to assess the purity of the final peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for purifying the crude peptide and determining its purity. The increased hydrophobicity of N-methylated peptides may require adjustments to the gradient elution profile. The presence of cis/trans isomers of the N-methylated amide bond can sometimes lead to peak broadening or the appearance of multiple peaks for a single peptide.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the incorporation of the N-methyl-phenylalanine residue.[7]

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides sequence confirmation and can pinpoint the location of the N-methylated residue through analysis of the fragmentation pattern (b- and y-ions).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR can provide detailed structural information, including the conformation of the peptide backbone and the stereochemistry of the incorporated amino acid. The N-methyl group will exhibit a characteristic singlet in the 1H NMR spectrum.

Conclusion

The incorporation of this compound into peptides, while presenting challenges due to steric hindrance, is a valuable tool in drug discovery for enhancing the pharmacokinetic properties of peptide leads. By selecting the appropriate coupling reagents, optimizing reaction conditions, and employing rigorous analytical techniques, researchers can successfully synthesize and characterize these modified peptides. This guide provides a foundational framework to assist scientists in navigating the complexities of unnatural amino acid incorporation and advancing the development of novel peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Coupling Boc-D-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-D-N-Me-Phe-OH, into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation.[1][2] However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.[2] The selection of an appropriate and highly efficient coupling reagent is therefore critical for the successful synthesis of N-methylated peptides.

These application notes provide a comprehensive guide to the use of Boc-D-N-Me-Phe DCHA in SPPS, including the necessary conversion to its free acid form and a comparative overview of common coupling reagents with detailed protocols.

Conversion of this compound to Boc-D-N-Me-Phe-OH

Boc-D-N-Me-Phe is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.[3] Before it can be used in SPPS, the DCHA salt must be converted to the free acid.

Protocol: Free Acid Conversion
  • Suspension: Suspend the this compound salt in ethyl acetate (5-10 volumes).

  • Acidification: Add 10% aqueous phosphoric acid while stirring until the solid dissolves completely and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.

  • Phase Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with 10% phosphoric acid (1 x 2 volumes) and then with water (3 x 2 volumes). The pH of the final aqueous wash should be ≥4.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free acid, which is often an oil.

Coupling Reagents and Protocols

The reduced nucleophilicity and increased steric bulk of the secondary amine in N-methylated amino acids necessitate the use of highly reactive coupling reagents.[2] Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for these challenging couplings.

Comparative Performance of Coupling Reagents

The following table summarizes the performance of key coupling reagents for sterically hindered N-methylated amino acids, providing a guide for selecting the optimal reagent for coupling Boc-D-N-Me-Phe-OH.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Uronium/Aminium Salt>95Very FastHighly efficient for hindered couplings, though it can be more expensive.[4][5][6][7][8] Potential for guanidinylation of the N-terminal amine.[4] Based on the potentially explosive HOAt.[4]
HCTU Uronium/Aminium Salt>95Very FastSimilar high reactivity to HATU, often more cost-effective.[9][10]
COMU Uronium/Aminium Salt>95Very FastHigh coupling efficiency comparable to HATU, with a better safety profile as it is not based on explosive benzotriazole derivatives.[11][12] Byproducts are water-soluble, simplifying purification.[13]
PyBOP Phosphonium Salt90-98FastReliable and widely used, avoids the carcinogenic byproduct HMPA associated with BOP.[4][14] Generally less reactive than HATU for the most challenging couplings.

Experimental Workflow for SPPS Cycle

SPPS_Workflow cluster_resin Solid Support cluster_reagents Reagents Resin Resin with N-terminal Deprotected Amino Acid Coupling Coupling Resin->Coupling BocAmine Boc-D-N-Me-Phe-OH Activation Activation BocAmine->Activation CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Wash Wash Coupling->Wash Deprotection Next Cycle: Boc Deprotection Wash->Deprotection

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving the highest coupling efficiency.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Coupling: Add the activation mixture to the drained resin and agitate at room temperature for 2 to 4 hours.

  • Washing: After the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove soluble reagents and byproducts.[2]

Protocol 2: PyBOP-Mediated Coupling

A reliable and widely used protocol that avoids the use of HOBt.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (2 equivalents) and PyBOP (2 equivalents) in DMF.

  • Coupling: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIPEA (4 equivalents). Agitate the mixture at room temperature for 1 to 4 hours.

  • Washing: Filter and wash the resin as described in Protocol 1.

Protocol 3: HCTU-Mediated Coupling

A cost-effective alternative to HATU with similar efficiency.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (3 equivalents) and HCTU (3 equivalents) in DMF. Add DIPEA (6 equivalents).

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • Washing: Filter and wash the resin as described in Protocol 1.

Protocol 4: COMU-Mediated Coupling

A highly efficient and safer alternative to benzotriazole-based reagents.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation Mixture: Pre-activate Boc-D-N-Me-Phe-OH (3 equivalents) with COMU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1 minute.[11]

  • Coupling: Add the pre-activated mixture to the resin and let it stand for 1 hour for hindered residues.[11]

  • Washing: Filter and wash the resin as described in Protocol 1.

Monitoring the Coupling Reaction

Due to the secondary amine, the standard Kaiser (ninhydrin) test is not reliable for monitoring the coupling of N-methylated amino acids. A bromophenol blue test can be used as an alternative qualitative method to check for the presence of unreacted amines.

Potential Side Reactions

The primary challenge with coupling N-methylated amino acids is incomplete coupling, leading to deletion sequences in the final peptide. To mitigate this, a double coupling (repeating the coupling step with fresh reagents) may be necessary, especially when coupling an N-methylated amino acid to another N-methylated residue.[2]

Uronium/aminium-based reagents like HATU and HCTU can potentially cause guanidinylation of the N-terminal amine, which terminates the peptide chain.[4] This can be minimized by pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin.[2]

Signaling Pathway of Amide Bond Formation

Amide_Bond_Formation BocAA Boc-D-N-Me-Phe-OH ActiveEster Activated Ester Intermediate BocAA->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonation PeptideBond Formation of Peptide Bond ActiveEster->PeptideBond Nucleophilic Attack PeptideResin Peptide-Resin with Free N-terminus PeptideResin->PeptideBond ElongatedPeptide Elongated Peptide-Resin PeptideBond->ElongatedPeptide

Caption: Activation and coupling pathway using a uronium salt reagent.

Conclusion

The successful incorporation of Boc-D-N-Me-Phe-OH in SPPS is highly dependent on the choice of coupling reagent. High-performance uronium/aminium salts such as HATU, HCTU, and COMU are generally recommended for these sterically hindered couplings to achieve high yields and purity. Phosphonium salts like PyBOP also offer a reliable alternative. The provided protocols and comparative data serve as a guide for researchers to optimize their synthetic strategies for N-methylated peptides.

References

Application Notes and Protocols for the Deprotection of Boc-D-N-Me-Phe DCHA with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and clean deprotection of N-tert-butoxycarbonyl-D-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA) using trifluoroacetic acid (TFA). These guidelines are intended to assist researchers in obtaining the free amine with high purity and yield, a critical step in peptide synthesis and the development of active pharmaceutical ingredients.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its effectiveness and volatility, which simplifies the isolation of the final product.[2]

The deprotection of this compound involves two key stages: the initial cleavage of the dicyclohexylammonium (DCHA) salt to liberate the free carboxylic acid, followed by the acid-catalyzed removal of the Boc group from the secondary amine. Careful control of reaction conditions and the use of appropriate scavengers are crucial to minimize side reactions, particularly the alkylation of the electron-rich phenyl ring by the tert-butyl cation generated during the reaction.[2]

Reaction Mechanism

The TFA-mediated deprotection of the Boc group proceeds through an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][3] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]

The Role of Scavengers

A primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the electrophilic tert-butyl cation.[2] In the case of phenylalanine derivatives, the aromatic ring is susceptible to tert-butylation.[2] To prevent this and other potential side reactions, scavengers are added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted modifications.[2] For aromatic amino acids like phenylalanine, a common and effective scavenger cocktail includes triisopropylsilane (TIS) and water.[2]

Quantitative Data on TFA Deprotection Conditions

The selection of TFA concentration and reaction time is critical for achieving complete deprotection while minimizing side product formation. The following table summarizes various reported conditions for TFA-mediated Boc deprotection.

TFA Concentration (% v/v in DCM)Reaction TimeTemperatureNotesReference(s)
20%1-4 hoursRoom TemperatureA commonly used mild condition.[4]
25%2 hoursRoom TemperatureA general and effective condition.[2][5]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[2][6]
50%5 minutesRoom TemperatureMay result in incomplete deprotection for some substrates.[6]
55%30 minutesRoom TemperatureReported to yield higher purity peptides in some cases.[2]
100% (neat TFA)< 30 minutesRoom TemperatureVery fast but may increase the risk of side reactions.[7]

Experimental Protocols

5.1. Protocol 1: Cleavage of the DCHA Salt

This protocol describes the liberation of the free acid from the dicyclohexylammonium salt.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution or 1 M HCl

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous citric acid solution or 1 M HCl to remove the dicyclohexylamine. Repeat the wash two to three times.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the oily Boc-D-N-Me-Phe-OH.[8]

5.2. Protocol 2: TFA-Mediated Deprotection of Boc-D-N-Me-Phe

This protocol details the removal of the Boc group using a TFA/DCM mixture with scavengers.

Materials:

  • Boc-D-N-Me-Phe-OH (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS)

  • Water

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-D-N-Me-Phe-OH in anhydrous DCM in a round-bottom flask. A typical concentration is between 0.1 and 0.5 M.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For a less harsh condition, a solution of 25-50% TFA in DCM can be used, with the addition of 1-2.5% TIS and 2.5-5% water as scavengers.[2]

  • Slowly add the cleavage cocktail to the stirred solution of the protected amino acid.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM.[2]

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[2]

  • The crude product, the TFA salt of D-N-Me-Phe, can be precipitated by the addition of cold diethyl ether.[2]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

Visualizing the Workflow

The following diagrams illustrate the key processes in the deprotection of this compound.

Deprotection_Workflow cluster_0 DCHA Salt Cleavage cluster_1 Boc Deprotection Start This compound in Ethyl Acetate Wash Wash with aq. Citric Acid or HCl Start->Wash 1. Extract Extract with Water and Brine Wash->Extract 2. Dry Dry over Na2SO4 Extract->Dry 3. Evaporate Evaporate Solvent Dry->Evaporate 4. Product1 Boc-D-N-Me-Phe-OH Evaporate->Product1 5. Start2 Boc-D-N-Me-Phe-OH in DCM AddTFA Add TFA/Scavenger Cocktail (0°C to RT) Start2->AddTFA 1. React Stir for 1-4 hours AddTFA->React 2. Concentrate Concentrate in vacuo React->Concentrate 3. Precipitate Precipitate with cold Diethyl Ether Concentrate->Precipitate 4. Product2 D-N-Me-Phe TFA Salt Precipitate->Product2 5.

Caption: Experimental workflow for the deprotection of this compound.

Reaction_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + TFA Carbocation_Formation Formation of tert-Butyl Cation + Carbamic Acid Protonation->Carbocation_Formation Decarboxylation Decarboxylation of Carbamic Acid Carbocation_Formation->Decarboxylation tert_Butyl_Cation tert-Butyl Cation Carbocation_Formation->tert_Butyl_Cation Free_Amine Free Amine (TFA Salt) Decarboxylation->Free_Amine - CO2 Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation + Scavenger Side_Reaction Side Reaction (e.g., Ring Alkylation) tert_Butyl_Cation->Side_Reaction Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of TFA-mediated Boc deprotection and the role of scavengers.

Troubleshooting

  • Incomplete Deprotection: If TLC or LC-MS analysis indicates the presence of starting material, the reaction time can be extended, or a higher concentration of TFA may be used. Ensure that the reagents are anhydrous, as water content can affect the efficiency of the reaction.

  • Side Product Formation: The presence of unexpected peaks in the LC-MS, often corresponding to a mass increase of 56 Da, suggests tert-butylation.[2] Increasing the concentration or using a more effective scavenger cocktail can mitigate this issue.

  • Oily Product: TFA salts of amino acids can sometimes be oily or hygroscopic.[4] Precipitation with cold diethyl ether and thorough drying under vacuum can help to obtain a solid product. If the product remains an oil, it can be used in the subsequent step without solidification, provided it is free of impurities.

By following these protocols and considering the factors outlined in this application note, researchers can achieve reliable and high-purity deprotection of this compound for their synthetic needs.

References

Application Notes and Protocols for the Synthesis of Teixobactin Analogs Using Boc-D-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of teixobactin analogs, with a specific focus on the incorporation of the N-methylated amino acid, Boc-D-N-Me-Phe, typically supplied as a dicyclohexylammonium (DCHA) salt. Teixobactin, a potent antibiotic, has garnered significant attention for its efficacy against multi-drug-resistant Gram-positive bacteria and its unique mode of action that hinders the development of resistance.[1][2][3][4] The synthesis of teixobactin analogs is a key strategy for structure-activity relationship (SAR) studies, aiming to improve its pharmacological properties and simplify its complex structure for large-scale production.[2][5]

Introduction to Teixobactin and its Analogs

Teixobactin is a cyclic depsipeptide composed of eleven amino acids, including several non-proteinogenic residues such as L-allo-enduracididine and four D-amino acids.[2][6] Its structure features a macrocyclic ring and an N-terminal tail with N-methyl-D-phenylalanine (N-Me-D-Phe).[2][6] The unique structural characteristics of teixobactin contribute to its novel mechanism of action, which involves binding to lipid II and lipid III, essential precursors for bacterial cell wall synthesis.[2][7][8] This interaction inhibits peptidoglycan and teichoic acid biosynthesis, ultimately leading to cell lysis.[6][7] The targeting of these lipid precursors, rather than proteins, is believed to be the reason for the low incidence of resistance development.[2][7]

The synthesis of teixobactin and its analogs is a complex process that can be achieved through solid-phase peptide synthesis (SPPS), solution-phase synthesis, or a combination of both.[2][3][9] The incorporation of N-methylated amino acids like D-N-Me-Phe is a critical step in mimicking the natural structure of teixobactin. Boc-D-N-Me-Phe-DCHA is a commonly used building block in SPPS for this purpose. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amine, while the DCHA salt enhances the stability and handling of the amino acid.

Key Concepts in Teixobactin Analog Synthesis

  • Solid-Phase Peptide Synthesis (SPPS): A widely used technique for the synthesis of peptides, where the peptide chain is assembled step-by-step while attached to a solid resin support.[2] This method simplifies the purification process as excess reagents and by-products can be washed away. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc chemistries are employed in the synthesis of teixobactin analogs.[2][10]

  • N-Methylated Amino Acids: The presence of N-methyl-D-phenylalanine at the N-terminus of teixobactin is crucial for its activity. The incorporation of N-methylated residues can be challenging due to steric hindrance and requires optimized coupling conditions.

  • Macrocyclization: The formation of the cyclic depsipeptide core is a critical step in the synthesis. This is often achieved in the solution phase after the linear peptide has been cleaved from the resin.[11]

  • Non-proteinogenic Amino Acids: Teixobactin contains several unusual amino acids, such as L-allo-enduracididine and D-amino acids.[2][6] The synthesis of analogs often involves replacing these with more readily available or synthetically accessible amino acids to simplify the process and explore SAR.[5][12]

Quantitative Data Summary

The following table summarizes the reported yields and biological activities (Minimum Inhibitory Concentration, MIC) of various teixobactin analogs from different synthetic strategies. This data provides a comparative overview of the efficiency of different synthetic routes and the impact of structural modifications on antibacterial potency.

Teixobactin AnalogSynthetic StrategyOverall Yield (%)MIC (µg/mL) vs. S. aureusReference
Arg10 TeixobactinStepwise SPPS and solution-phase cyclization60.5-1[2]
Native TeixobactinStepwise SPPS and solution-phase cyclization3.30.125[2]
Arg10 TeixobactinConvergent (6+5) SPPS and solution-phase ligationNot Reported1-2[2]
[Arg(Me)10,Nle11]teixobactinFmoc/tBu SPPS and solution-phase macrolactamizationNot Reported2–4[13][14]
(Tfnva10,Nle11)teixobactinFmoc/tBu SPPS and solution-phase macrolactamizationNot ReportedNot Reported[13]
Met10-TeixobactinConvergent (6+5) solution-phase synthesis via serine ligation11.6Not Reported[15]
Native TeixobactinConvergent solution-phase synthesis5.6Not Reported[9]

Experimental Protocols

The following protocols provide a generalized methodology for the solid-phase synthesis of a teixobactin analog incorporating Boc-D-N-Me-Phe.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Teixobactin Analog

This protocol outlines the manual synthesis of a linear teixobactin analog on a pre-loaded Wang resin using Boc chemistry for the final N-methylated residue.

Materials:

  • Fmoc-preloaded Wang resin (e.g., Fmoc-Ile-Wang resin)

  • Fmoc-protected amino acids (including D-amino acids)

  • Boc-D-N-Me-Phe-DCHA

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Coupling of Boc-D-N-Me-Phe:

    • For the final N-terminal residue, use Boc-D-N-Me-Phe-DCHA. To liberate the free acid, pre-treat the DCHA salt by dissolving it in DMF and adding one equivalent of HOBt.

    • Activate the Boc-D-N-Me-Phe with HBTU/HOBt/DIPEA as described in step 3.

    • Couple the activated amino acid to the deprotected N-terminus of the peptide-resin. Due to the steric hindrance of the N-methyl group, a longer coupling time or a double coupling may be necessary.

  • Final Wash: After the final coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Protocol 2: Purification of the Linear Teixobactin Analog

Materials:

  • Crude linear peptide

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

  • HPLC Purification:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5-95% Solvent B over 60 minutes).

    • Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified linear peptide as a white powder.

Visualizations

Mechanism of Action of Teixobactin

Teixobactin_Mechanism LipidII Lipid II Complex Teixobactin-Lipid II/III Complex LipidII->Complex LipidIII Lipid III LipidIII->Complex Teixobactin Teixobactin Teixobactin->Complex PG_synthesis Peptidoglycan Synthesis Complex->PG_synthesis Inhibition WTA_synthesis Wall Teichoic Acid Synthesis Complex->WTA_synthesis Inhibition Cell_Lysis Cell Lysis PG_synthesis->Cell_Lysis WTA_synthesis->Cell_Lysis

Caption: Mechanism of action of teixobactin.

Experimental Workflow for Teixobactin Analog Synthesis and Evaluation

Teixobactin_Workflow start Start: Analog Design spps Solid-Phase Peptide Synthesis (Linear Analog) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification1 RP-HPLC Purification (Linear) cleavage->purification1 cyclization Solution-Phase Macrocyclization purification1->cyclization purification2 RP-HPLC Purification (Cyclic) cyclization->purification2 analysis Structure Verification (MS, NMR) purification2->analysis bioassay Biological Evaluation (MIC, MBC) analysis->bioassay end End: SAR Analysis bioassay->end

Caption: General workflow for teixobactin analog synthesis.

References

Application Notes and Protocols for Boc-D-N-Me-Phe DCHA in the Synthesis of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-tert-Butyloxycarbonyl-D-N-methyl-phenylalanine dicyclohexylammonium salt (Boc-D-N-Me-Phe DCHA) in the solid-phase peptide synthesis (SPPS) of antimicrobial peptides (AMPs). The incorporation of N-methylated amino acids like Boc-D-N-Me-Phe is a key strategy for enhancing the therapeutic potential of AMPs by improving their stability against enzymatic degradation and modulating their pharmacokinetic properties.[1][2]

Introduction

Antimicrobial peptides are a promising class of therapeutics in an era of increasing antibiotic resistance. However, their susceptibility to proteolysis can limit their in-vivo efficacy. N-methylation of the peptide backbone is a common modification to overcome this limitation.[2] Boc-D-N-Me-Phe, with its bulky and hydrophobic side chain, can influence the conformation and bioactivity of the resulting peptide. Its D-configuration further contributes to proteolytic resistance.

This document outlines the necessary protocols for the use of this compound in Boc-SPPS, addresses the specific challenges associated with coupling sterically hindered N-methylated amino acids, and presents data on the impact of this modification on the antimicrobial activity of a model peptide.

Data Presentation: Impact of N-Methylation on Antimicrobial Activity

The incorporation of an N-methylated phenylalanine residue can influence the antimicrobial potency of a peptide. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a lipopeptide, C10:0-A2, and its analog containing N-methyl-phenylalanine, C10:0-A2(8-NMePhe). The data illustrates that while N-methylation can sometimes lead to a slight reduction in activity against certain strains, it can also maintain potent antimicrobial efficacy.[3]

PeptideSequenceMIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. P. aeruginosaMIC (µM) vs. C. albicans
C10:0-A2C10:0-IKQVKKLFKK1.42.82.890.6
C10:0-A2(8-NMePhe)C10:0-IKQVKKL(NMeF)KK5.65.611.290.6

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an antimicrobial peptide containing a D-N-methyl-phenylalanine residue using Boc-SPPS.

Protocol 1: Conversion of this compound to the Free Acid

Prior to its use in peptide coupling, the dicyclohexylammonium (DCHA) salt of Boc-D-N-Me-Phe must be converted to the free acid.[4]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in DCM.

  • Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the MgSO₄.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Boc-D-N-Me-Phe-OH.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide

This protocol outlines the manual solid-phase synthesis of a model antimicrobial peptide incorporating Boc-D-N-Me-Phe-OH.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-D-N-Me-Phe-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM in a reaction vessel for at least 30-60 minutes with gentle agitation. Drain the solvent.[5]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[6]

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HATU and 6 equivalents of DIEA. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agigate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Coupling of Boc-D-N-Me-Phe-OH:

    • Due to steric hindrance, the coupling of N-methylated amino acids requires more rigorous conditions.

    • Follow the same procedure as for standard amino acids, but use 4 equivalents of Boc-D-N-Me-Phe-OH, 4 equivalents of HATU, and 8 equivalents of DIEA.

    • Extend the coupling time to 4-6 hours, or perform a double coupling if the Kaiser test is positive after the initial coupling.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle Repeat for each amino acid start Start resin_prep Resin Swelling (DCM) start->resin_prep end End deprotection Boc Deprotection (50% TFA/DCM) resin_prep->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (10% DIEA/DMF) wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, HATU, HOBt, DIEA) wash3 Wash (DMF) coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Next Amino Acid final_deprotection Final Boc Deprotection wash3->final_deprotection Final Amino Acid cleavage Cleavage & Side-Chain Deprotection (Reagent K) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for antimicrobial peptides.

Proposed Mechanism of Action

AMP_Mechanism amp Cationic AMP (with Boc-D-N-Me-Phe) electrostatic_interaction Electrostatic Interaction amp->electrostatic_interaction bacterial_membrane Bacterial Membrane (Negatively Charged) bacterial_membrane->electrostatic_interaction membrane_insertion Hydrophobic Insertion electrostatic_interaction->membrane_insertion pore_formation Pore Formation / Membrane Disruption membrane_insertion->pore_formation cell_lysis Cell Lysis & Death pore_formation->cell_lysis

Caption: Proposed membrane disruption mechanism of action for cationic AMPs.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-N-Me-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-D-N-methyl-phenylalanine (Boc-D-N-Me-Phe), into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability against enzymatic degradation, increase cell permeability, and modulate the peptide's conformation, potentially leading to enhanced potency and selectivity.[1][2] However, the unique characteristics of N-methylated and Boc-protected peptides present specific challenges in their purification by High-Performance Liquid Chromatography (HPLC).

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the purification of peptides containing Boc-D-N-Me-Phe, often supplied as a dicyclohexylamine (DCHA) salt. This guide will cover methods for sample preparation, purification, and in-depth analysis to ensure the high purity and quality of the final peptide product.

Challenges in Purifying Peptides with Boc-D-N-Me-Phe

The purification of peptides containing Boc-D-N-Me-Phe by reversed-phase HPLC (RP-HPLC) can be complicated by several factors:

  • Increased Hydrophobicity: The Boc protecting group and the N-methyl group contribute to the overall hydrophobicity of the peptide, which can lead to strong retention on C18 columns, requiring higher concentrations of organic solvent for elution.

  • Poor Peak Shape: N-methylated amino acids can sometimes lead to the presence of conformational isomers (cis/trans rotamers around the peptide bond), which may result in broadened or split peaks during HPLC analysis.[3] Elevating the column temperature (e.g., to 40-60°C) can often help to coalesce these conformers into a single, sharper peak.[3]

  • Aggregation: The hydrophobic nature of these peptides can promote aggregation, leading to poor solubility, low recovery, and challenging purification.[3][4]

  • Boc Group Instability: The Boc group is acid-labile and can be partially cleaved by the trifluoroacetic acid (TFA) commonly used in mobile phases for peptide purification, especially during prolonged contact.[4] This can lead to the appearance of an impurity corresponding to the deprotected peptide.

Experimental Protocols

Materials and Equipment

Materials:

  • Crude peptide containing Boc-D-N-Me-Phe

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial sample dissolution

  • 0.22 µm syringe filters

Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Analytical HPLC system for purity analysis

  • Reversed-phase C18 HPLC column (preparative and analytical)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer and sonicator

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification. The DCHA salt of Boc-D-N-Me-Phe needs to be considered during this step.

  • Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF to break up any aggregates.[4]

  • Dilution: Dilute the dissolved peptide solution with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a suitable concentration (typically 1-5 mg/mL for preparative HPLC). The presence of TFA in the mobile phase will protonate the DCHA, forming dicyclohexylammonium trifluoroacetate, which is soluble.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]

Preparative HPLC Purification Protocol

The following is a general protocol that should be optimized for the specific peptide.

Table 1: Preparative HPLC Method Parameters

ParameterRecommended ConditionsNotes
Column C18, 5-10 µm particle size, 100-300 Å pore size, e.g., 250 x 21.2 mmThe choice of column dimensions will depend on the sample load. 300 Å pore sizes are often suitable for larger peptides.[5]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[4]
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)
Detection 220 nm and 280 nm220 nm for the peptide backbone; 280 nm if the peptide contains Trp or Tyr.
Column Temperature 30-40°CElevated temperatures can improve peak shape for peptides with conformational isomers.[4]
Gradient See Table 2 belowA shallow gradient is often required for good resolution.[3]

Table 2: Example Preparative HPLC Gradient

Time (min)% Mobile Phase B
020
520
6570
7095
7595
7620
8520
  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 20% B) for at least 3-5 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification Processing: Immediately analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity and promptly freeze and lyophilize to remove the solvents and TFA. Prompt processing is important to minimize any potential degradation.[4]

Analytical HPLC for Purity Assessment

Table 3: Analytical HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 3-5 µm particle size, 100-300 Å pore size, e.g., 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 220 nm
Column Temperature 30-40°C
Gradient See Table 4 below

Table 4: Example Analytical HPLC Gradient

Time (min)% Mobile Phase B
05
2595
3095
315
355

Data Presentation

Table 5: Summary of Purification and Analysis Data (Example)

SampleRetention Time (min)Purity by Analytical HPLC (%)Yield (mg)Mass (m/z) [M+H]⁺ (Expected)Mass (m/z) [M+H]⁺ (Observed)
Crude PeptideMultiple Peaks~65%-1234.51234.6
Purified Peptide15.8>98%551234.51234.6

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of a peptide containing Boc-D-N-Me-Phe.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide in DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate inject Inject on Preparative C18 Column filtrate->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_qc Final QC (LC-MS, Purity) lyophilize->final_qc

Caption: Workflow for HPLC purification of peptides.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the purification of these challenging peptides.

G cluster_solutions Troubleshooting Steps start Start Purification issue Poor Peak Shape? (Broadening/Splitting) start->issue temp Increase Column Temp (e.g., 40-60°C) issue->temp Yes success Achieve Good Separation issue->success No gradient Use Shallower Gradient temp->gradient solvent Modify Sample Solvent (use neat DMSO/ACN) gradient->solvent solvent->success

Caption: Troubleshooting poor peak shape in HPLC.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery and peptide chemistry, the incorporation of modified amino acids is a key strategy to enhance the pharmacological properties of peptides, such as stability, permeability, and receptor affinity. N-methylation of amino acids, for instance, can increase proteolytic resistance and improve pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during solid-phase peptide synthesis (SPPS). Therefore, the accurate characterization of synthetic peptides containing modified and protected amino acid residues, such as Boc-D-N-Me-Phe, is crucial for quality control and to ensure the desired final product.

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of peptides containing the Boc-D-N-Me-Phe (Boc-D-N-methyl-phenylalanine) residue, often used as its dicyclohexylamine (DCHA) salt in synthesis. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the method of choice for such analyses, offering high sensitivity and detailed structural information.

Expected Fragmentation Patterns

The mass spectrometric analysis of peptides containing a Boc-D-N-Me-Phe residue is characterized by specific fragmentation patterns under collision-induced dissociation (CID). The labile nature of the Boc group and the presence of the N-methyl group on the phenylalanine residue are the primary determinants of the fragmentation pathways.

1. Fragmentation of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is thermally labile and readily fragments during MS/MS analysis. Common neutral losses from the precursor ion and any fragment ions containing the Boc-protected N-terminus include:

  • Loss of isobutylene (C₄H₈): A neutral loss of 56.06 Da.

  • Loss of the entire Boc group (C₅H₈O₂): A neutral loss of 100.05 Da.[1]

  • Loss of tert-butanol (C₄H₁₀O): A neutral loss of 74.07 Da.[1]

  • Loss of carbon dioxide (CO₂): A neutral loss of 44.00 Da.

2. Peptide Backbone Fragmentation: Standard peptide backbone fragmentation occurs, leading to the formation of b- and y-type ions, which are crucial for sequence determination. The N-methylation of the phenylalanine residue can influence the relative abundance of these fragment ions.

3. Phenylalanine-Specific Fragmentation: Peptides containing phenylalanine can exhibit characteristic fragmentation, including the formation of an immonium ion at m/z 120.08. The N-methylation of the phenylalanine will shift the mass of this immonium ion. The immonium ion for N-methyl-phenylalanine is expected at m/z 134.10 (C₉H₁₂N⁺).

Quantitative Data Presentation

The following table presents hypothetical but representative quantitative data for the MS/MS fragmentation of a model peptide, Boc-D-N-Me-Phe-Ala-Gly-OMe . This data is illustrative and actual results may vary based on the specific peptide sequence and instrument conditions.

Table 1: Hypothetical MS/MS Fragmentation Data for Boc-D-N-Me-Phe-Ala-Gly-OMe

Fragment Ion Calculated m/z Relative Abundance (%) Assignment
[M+H]⁺450.26100Precursor Ion
[M+H - 56]⁺394.2085Loss of isobutylene
[M+H - 100]⁺350.1960Loss of Boc group
y₂205.1145Ala-Gly-OMe
y₁134.0730Gly-OMe
b₂350.1955Boc-D-N-Me-Phe-Ala
b₁279.1625Boc-D-N-Me-Phe
Immonium Ion134.1070N-Me-Phe

Experimental Protocols

This section provides a detailed methodology for the mass spectrometry analysis of a synthetic peptide containing a Boc-D-N-Me-Phe residue.

Protocol 1: Sample Preparation
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide (e.g., Boc-D-N-Me-Phe-Ala-Gly-OMe).

    • Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure it is fully dissolved.

  • Working Solution for Analysis:

    • Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 10-50 µg/mL for direct infusion or LC-MS analysis.

    • For sensitive instruments, further dilution to 1-10 µg/mL may be necessary.

    • Note: Avoid using buffers containing non-volatile salts (e.g., phosphate, Tris) as they can cause signal suppression and contaminate the mass spectrometer. If an acidic modifier is needed, use 0.1% formic acid.

Protocol 2: Mass Spectrometry Analysis
  • Instrumentation:

    • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • To minimize in-source fragmentation of the labile Boc group, employ "soft" ionization conditions. This can be achieved by optimizing the capillary voltage and source temperature to the lowest values that provide stable and sufficient signal.

  • MS1 (Full Scan) Analysis:

    • Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • Confirm the presence of the protonated molecule [M+H]⁺ and potentially other adducts such as [M+Na]⁺.

  • MS/MS (Tandem MS) Analysis:

    • Select the precursor ion of interest (typically the [M+H]⁺ ion) for fragmentation.

    • Use collision-induced dissociation (CID) as the fragmentation method.

    • Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of a rich spectrum of fragment ions. Start with a collision energy of 20-30 eV and optimize as needed.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the characteristic neutral losses from the Boc group.

    • Identify the b- and y-ion series to confirm the peptide sequence.

    • Look for the characteristic immonium ion of N-methyl-phenylalanine at m/z 134.10.

Visualizations

Experimental Workflow

G Experimental Workflow for MS Analysis cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Working_Solution Dilute to Working Solution (10-50 µg/mL) Stock_Solution->Working_Solution ESI_MS Electrospray Ionization (Positive Mode) Working_Solution->ESI_MS Full_Scan MS1: Full Scan Analysis ESI_MS->Full_Scan Tandem_MS MS/MS: Tandem Mass Spectrometry (CID) Full_Scan->Tandem_MS Analyze_Spectrum Analyze MS/MS Spectrum Tandem_MS->Analyze_Spectrum Identify_Fragments Identify Fragment Ions (b, y, immonium) Analyze_Spectrum->Identify_Fragments Confirm_Sequence Confirm Peptide Sequence Identify_Fragments->Confirm_Sequence G Fragmentation Pathway of Boc-D-N-Me-Phe Peptide cluster_neutral_loss Neutral Loss from Boc Group cluster_backbone Peptide Backbone Fragmentation cluster_side_chain Side Chain Fragmentation Precursor [M+H]⁺ (Boc-D-N-Me-Phe-Peptide) Loss_56 [M+H - 56]⁺ (Loss of Isobutylene) Precursor->Loss_56 CID Loss_100 [M+H - 100]⁺ (Loss of Boc Group) Precursor->Loss_100 CID b_ions b-ions Precursor->b_ions CID y_ions y-ions Precursor->y_ions CID Immonium Immonium Ion (N-Me-Phe, m/z 134.10) b_ions->Immonium Further Fragmentation

References

Application Notes and Protocols for Boc-D-N-Me-Phe DCHA Cleavage from Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of Boc-D-N-methyl-phenylalanine dicyclohexylammonium (DCHA) salt from Merrifield resin. The following procedures are based on established methods for solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl chemistry.

Introduction

The cleavage of a peptide from a solid support is a critical final step in solid-phase peptide synthesis. For peptides synthesized on Merrifield resin using Boc (tert-butyloxycarbonyl) protection, strong acidic conditions are required to cleave the benzyl ester linkage between the C-terminal amino acid and the resin. This process simultaneously removes most benzyl-based side-chain protecting groups. The most common reagents for this purpose are anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2][3] The choice of cleavage reagent and protocol depends on the amino acid composition of the peptide and the available laboratory equipment.[2]

Prior to cleavage, the dicyclohexylamine (DCHA) salt of the Boc-D-N-Me-Phe must be converted to the free acid to enable its attachment to the resin. Subsequently, after synthesis, the N-terminal Boc group should be removed to prevent potential side reactions during the strong acid cleavage.[1][4]

Pre-Cleavage Preparation

Proper preparation of the peptidyl-resin is crucial for successful cleavage and to minimize side reactions.

  • DCHA Salt Conversion (Prior to Synthesis): The DCHA salt of Boc-D-N-Me-Phe must be converted to the free acid before coupling to the Merrifield resin. This is typically achieved by suspending the salt in an organic solvent and washing with an aqueous acid solution.

  • Resin Washing and Drying: Before cleavage, the peptide-resin must be thoroughly washed to remove any residual reagents and solvents from the synthesis. Recommended washing steps include dichloromethane (DCM) and methanol (MeOH).[1] The resin should then be dried under high vacuum for at least 4 hours, or preferably overnight, over a desiccant such as KOH or P₂O₅.[1][3]

  • Removal of the N-Terminal Boc Group: It is highly recommended to remove the final N-terminal Boc group before cleavage to prevent t-butylation of susceptible residues.[1][4] This is typically done using a solution of trifluoroacetic acid (TFA) in DCM.[5]

Cleavage Protocols

Several strong acid protocols can be employed for the cleavage of peptides from Merrifield resin. The following are the most common methods.

Anhydrous HF is a highly effective and widely used reagent for cleaving peptides from Merrifield resin.[1][4] However, due to its extreme toxicity and corrosiveness, it requires a specialized, HF-resistant apparatus.[1][4]

Experimental Workflow for HF Cleavage

A Dried Peptide-Resin (N-terminal Boc removed) B Add Scavengers (e.g., anisole) A->B C Cool to -5 to 0 °C in HF Apparatus B->C D Distill Anhydrous HF into Reaction Vessel C->D E Stir at 0 °C for 1-2 hours D->E F Evaporate HF under Nitrogen Stream E->F G Precipitate Peptide with Cold Ether F->G H Wash and Dry Crude Peptide G->H

Caption: High HF Cleavage Workflow.

Protocol:

  • Place the dried peptide-resin in the reaction vessel of a specialized HF cleavage apparatus.

  • Add appropriate scavengers. For phenylalanine, anisole is commonly used to prevent alkylation by benzyl cations.[1]

  • Cool the reaction vessel to between -5 °C and 0 °C.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Wash the crude peptide with cold ether to remove scavengers and then dry under vacuum.[2]

TFMSA is a strong acid alternative to HF that does not require a specialized apparatus.[1][3] However, it is also highly corrosive and must be handled with care.

Experimental Workflow for TFMSA Cleavage

A Dried Peptide-Resin B Add Scavengers (e.g., thioanisole, EDT) A->B C Cool to 0 °C B->C D Add TFA and Stir C->D E Slowly Add TFMSA and Stir Vigorously D->E F Warm to Room Temperature and Stir for 90-120 min E->F G Filter and Wash Resin with TFA F->G H Precipitate Peptide with Cold Ether G->H I Wash and Dry Crude Peptide H->I

Caption: TFMSA Cleavage Workflow.

Protocol:

  • Place the dried peptide-resin in a round-bottom flask with a stir bar.

  • For every 100 mg of resin, add 100 µL of thioanisole and 30 µL of ethanedithiol (EDT) as scavengers.[3]

  • Cool the flask to 0 °C in an ice bath.

  • For every 100 mg of resin, add 1.0 mL of TFA and stir for 5-10 minutes.[3]

  • Slowly add 100 µL of TFMSA for every 100 mg of resin, stirring vigorously to dissipate heat.[3]

  • Allow the mixture to warm to room temperature and stir for 90-120 minutes.[3]

  • Filter the resin and wash with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide with 8-10 volumes of cold methyl t-butyl ether.[3]

  • Wash the crude peptide with cold ether and dry under vacuum.

TMSOTf is another alternative to HF that is reported to produce fewer side reactions.[3]

Experimental Workflow for TMSOTf Cleavage

A Dried Peptide-Resin C Cool Resin and Cleavage Mixture to 0 °C A->C B Prepare Cleavage Mixture (TMSOTf, TFA, m-cresol) B->C D Add Cleavage Mixture to Resin C->D E Stir at 0 °C for 2 hours D->E F Filter and Wash Resin with TFA E->F G Precipitate Peptide with Cold Ether F->G H Wash and Dry Crude Peptide G->H

Caption: TMSOTf Cleavage Workflow.

Protocol:

  • Prepare a cleavage mixture of TMSOTf, TFA, and m-cresol. A common ratio is 1.95 mL TMSOTf, 6.90 mL TFA, and 1.2 mL m-cresol.[1]

  • Place the dried peptide-resin in a round-bottom flask and cool to 0 °C.

  • Cool the cleavage mixture to 0 °C and add it to the resin.

  • Stir the reaction at 0 °C for 2 hours.[1]

  • Filter the resin and wash twice with fresh TFA.

  • Combine the filtrates and precipitate the peptide with 8-10 volumes of cold ether.[1]

  • Wash the crude peptide with cold ether and dry under vacuum.

Data Presentation

The following table summarizes the typical reaction conditions for the cleavage of peptides from Merrifield resin.

ParameterHigh HF CleavageTFMSA CleavageTMSOTf Cleavage
Primary Reagent Anhydrous Hydrogen Fluoride (HF)Trifluoromethanesulfonic Acid (TFMSA)Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
Temperature 0 °C0 °C to Room Temperature0 °C
Reaction Time 1-2 hours[6]90-120 minutes[3]2 hours[1]
Common Scavengers Anisole, p-cresol[1][2]Thioanisole, Ethanedithiol (EDT), m-cresol[3]m-cresol[1]
Apparatus Specialized HF-resistant apparatus required[1]Standard laboratory glasswareStandard laboratory glassware

Post-Cleavage Work-Up

After precipitation, the crude peptide should be washed thoroughly with cold diethyl ether or methyl t-butyl ether to remove scavengers and other small molecule impurities.[2][3] The peptide can then be dissolved in an appropriate aqueous buffer (e.g., aqueous acetic acid) and lyophilized. Further purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

  • Low Cleavage Yield: This may result from incomplete reaction. Consider increasing the reaction time or using a stronger acid cocktail. Ensure the resin was properly dried before cleavage.[6]

  • Incomplete Deprotection: If side-chain protecting groups remain, a stronger cleavage cocktail or longer reaction time may be necessary.

  • Side Reactions: The presence of unexpected byproducts may indicate issues with scavengers. Ensure the correct scavengers are used for the specific amino acids in your peptide sequence.

Safety Precautions

Anhydrous HF, TFMSA, and TMSOTf are extremely corrosive and toxic.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the safety data sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Solution-Phase Synthesis with Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a critical modification in peptide-based drug discovery, enhancing therapeutic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2][3][4] The incorporation of N-methylated amino acids like Boc-D-N-Me-Phe-OH, supplied as a dicyclohexylamine (DCHA) salt for improved stability, presents unique challenges in synthesis, primarily due to the steric hindrance of the secondary amine which can lead to slower coupling reactions.[1][5]

These application notes provide a comprehensive guide for the efficient use of Boc-D-N-Me-Phe DCHA in solution-phase peptide synthesis (SPPS). Detailed protocols for the conversion of the DCHA salt to the free acid, subsequent peptide coupling, and final deprotection are provided, along with expected quantitative data and a relevant biological signaling pathway for peptides incorporating this modified amino acid.

Applications of Peptides Containing D-N-Me-Phenylalanine

The incorporation of D-N-methyl-phenylalanine into peptide sequences is a key strategy for developing novel therapeutics with improved pharmacokinetic profiles. The primary advantages include:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids and N-methylated backbones are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids and often require a hydrogen bond donor on the amide nitrogen.[2][3] This leads to a longer in vivo half-life.

  • Improved Membrane Permeability: N-methylation increases lipophilicity by removing a hydrogen bond donor, facilitating passive diffusion across the blood-brain barrier and other cellular membranes.[2][3]

  • Conformational Rigidity: The N-methyl group restricts backbone flexibility, which can lock the peptide into a bioactive conformation, enhancing receptor binding affinity and selectivity.[2][4]

  • Bioactive Peptide Analogs: This modification is crucial in creating potent analogs of natural peptides. For example, somatostatin analogs containing D-phenylalanine derivatives are used clinically to treat neuroendocrine tumors and acromegaly by targeting somatostatin receptors (SSTRs).[6][7][8]

Data Presentation

The successful synthesis of peptides containing Boc-D-N-Me-Phe-OH is highly dependent on the proper execution of each step, from salt conversion to coupling. The following tables summarize the expected performance of common protocols and reagents.

Table 1: DCHA Salt Conversion to Free Acid

ParameterTypical Value/MethodNotes
Starting MaterialThis compoundCrystalline salt for stability
ReagentsDichloromethane (DCM), 1M Potassium Bisulfate (KHSO₄)Biphasic extraction
ProcedureDissolution in DCM followed by 3x extractions with ice-cold aq. KHSO₄Efficiently removes dicyclohexylamine
Work-upDrying over MgSO₄, filtration, and evaporationYields the free acid as a foam or oil
Expected Yield >95% Quantitative conversion is expected

Table 2: Comparison of Coupling Reagents for Solution-Phase Synthesis

Coupling MethodReagent(s)Typical Reaction TimeEstimated Yield (%)Racemization RiskKey Considerations
CarbodiimideEDC/HOBt or DIC/HOBt12 - 24 hours70 - 90%Low to ModerateCost-effective. Longer reaction times needed for sterically hindered couplings.
Uronium/Aminium SaltHBTU / DIPEA1 - 4 hours>90%LowGood balance of reactivity and cost. Reliable for most standard couplings.[9]
Uronium/Aminium SaltHATU / DIPEA30 min - 2 hours>95%Very LowHighly reactive, effective for sterically hindered amino acids like N-methylated residues.[5][9]
Phosphonium SaltPyBOP / HOAt1 - 4 hours~95%LowOften used for difficult couplings, including N-methyl to N-methyl linkages.[10]

Table 3: Boc Deprotection

ParameterReagentReaction TimeEstimated Yield (%)Notes
Boc Removal20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)30 minutes>95%Standard, efficient method. Product is the TFA salt.
Boc Removal4M HCl in Dioxane30 - 60 minutes>95%Alternative to TFA. Product is the HCl salt.

Experimental Protocols

This section provides detailed step-by-step procedures for the use of this compound in a typical solution-phase dipeptide synthesis.

Workflow for Dipeptide Synthesis

G cluster_0 Step 1: Free Acid Preparation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: N-Terminal Deprotection a This compound b Dissolve in DCM a->b c Extract with aq. KHSO₄ (3x) b->c d Dry & Evaporate c->d e Boc-D-N-Me-Phe-OH (Free Acid) d->e i Activate Free Acid with HATU/DIPEA in DMF e->i f Amino Acid Ester·HCl (e.g., H-Gly-OMe·HCl) g Neutralize with DIPEA in DMF f->g h Free Amine g->h j Combine Activated Acid and Free Amine h->j i->j k Aqueous Work-up & Purification j->k l Protected Dipeptide (Boc-D-N-Me-Phe-Gly-OMe) k->l m Treat with TFA/DCM l->m n Evaporate & Precipitate m->n o Deprotected Dipeptide Salt (H-D-N-Me-Phe-Gly-OMe·TFA) n->o

Caption: General workflow for solution-phase dipeptide synthesis using this compound.

Protocol 1: Conversion of this compound to Free Acid
  • Dissolution: Dissolve the this compound salt (1.0 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of salt).

  • Extraction: Transfer the DCM solution to a separatory funnel. Extract the solution three times with an equal volume of ice-cold 1M aqueous potassium bisulfate (KHSO₄) solution.[9] This protonates the carboxylate and moves the dicyclohexylamine into the aqueous phase as its salt.

  • Washing: Wash the organic layer once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the free acid, typically as a white foam or viscous oil. The product can be used in the next step without further purification.

Protocol 2: Peptide Coupling using HATU

This protocol describes the coupling of Boc-D-N-Me-Phe-OH to an amino acid methyl ester hydrochloride salt (e.g., H-Gly-OMe·HCl).

  • Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to neutralize the salt and stir for 10 minutes at room temperature.[9]

  • Carboxyl Activation: In another flask, dissolve the Boc-D-N-Me-Phe-OH (from Protocol 1, 1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.[1]

  • Coupling Reaction: Add the activated carboxyl solution to the free amine solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may take from 2 to 4 hours to reach completion.[9]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

Protocol 3: Final Boc Deprotection
  • Deprotection: Dissolve the purified, Boc-protected peptide in DCM (approx. 10 mL per gram). Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.

  • Reaction: Stir the solution at room temperature for 30 minutes.

  • Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). Triturate the resulting oil with cold diethyl ether to precipitate the deprotected peptide as its TFA salt.

  • Drying: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Application Example: Somatostatin Analogs and Signaling

Peptides incorporating D-phenylalanine and its N-methylated derivatives are key components of stable somatostatin analogs, such as octreotide.[6][8] These analogs are used to treat neuroendocrine tumors by targeting somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[11][12] Binding of the analog to SSTRs on the tumor cell surface triggers an inhibitory signaling cascade.

G cluster_0 Cell Membrane cluster_1 cluster_2 SSTR Somatostatin Receptor (SSTR2/5) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP ↓ AC->cAMP Ca_ion [Ca²⁺]i ↓ Ca_channel->Ca_ion K_ion K⁺ Efflux ↑ (Hyperpolarization) K_channel->K_ion SSA Somatostatin Analog (e.g., Octreotide) SSA->SSTR Binds Secretion Hormone Secretion Inhibition cAMP->Secretion Proliferation Cell Cycle Arrest & Apoptosis cAMP->Proliferation Ca_ion->Secretion K_ion->Secretion

Caption: Signaling pathway of somatostatin analogs in neuroendocrine tumor cells.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-N-Me-Phe-DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions with Boc-D-N-Me-Phe-DCHA. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-D-N-Me-Phe-DCHA prone to side reactions in peptide synthesis?

A1: N-methylated amino acids like Boc-D-N-Me-Phe-OH introduce significant steric hindrance around the alpha-carbon. This bulkiness can slow down the coupling reaction, providing a larger window of opportunity for side reactions to occur. The two most common side reactions are racemization and diketopiperazine (DKP) formation.[1]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The main pathway for racemization is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate. The alpha-proton of the oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral enolate. Subsequent attack by the amine can occur from either side, resulting in a mixture of D- and L-isomers in the final peptide.[1]

Q3: What is diketopiperazine (DKP) formation and when does it typically occur?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptidyl-resin, which cleaves the dipeptide from the solid support. This side reaction is particularly prevalent when the second amino acid in the sequence is a proline or another secondary amine, such as an N-methylated amino acid.[2][3][4] It is a major cause of low yield and the generation of truncated peptide sequences.

Q4: What is the purpose of the dicyclohexylamine (DCHA) salt in Boc-D-N-Me-Phe-DCHA?

A4: The dicyclohexylamine (DCHA) salt form of the Boc-protected amino acid offers several practical advantages. It often improves the crystallinity and stability of the amino acid derivative, making it easier to handle, weigh, and store compared to the free acid, which may be an oil or an amorphous solid.[5][6][7] Before use in peptide synthesis, the DCHA salt must be converted back to the free acid.[7]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected

High levels of the undesired L-diastereomer can compromise the biological activity and purity of the final peptide.

Troubleshooting Workflow for Racemization:

G Troubleshooting Racemization start High Racemization Detected reagent Evaluate Coupling Reagent and Additive start->reagent base Assess Base Used reagent->base If using onium salt solution1 Switch to Phosphonium (PyAOP, PyBOP) or Uronium/Aminium (HATU, HCTU) Reagents. Add HOAt or OxymaPure. reagent->solution1 If using carbodiimide or experiencing high racemization conditions Review Reaction Conditions base->conditions solution2 Use a Weaker, Sterically Hindered Base (e.g., NMM, Collidine) instead of DIPEA or TEA. base->solution2 If using strong, non-hindered base solution3 Lower Reaction Temperature. Decrease Coupling Time. conditions->solution3 If temperature is elevated or reaction time is prolonged end Racemization Minimized conditions->end solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Solutions:

  • Optimize Coupling Reagent and Additive:

    • For carbodiimide-based couplings (e.g., DIC), the addition of a racemization-suppressing additive is crucial. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are generally more effective than 1-hydroxybenzotriazole (HOBt).[1]

    • For particularly challenging couplings involving N-methylated amino acids, switching to phosphonium-based reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or uronium/aminium reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is highly recommended.[1][8][9]

  • Select an Appropriate Base:

    • The strength and steric hindrance of the base used for neutralization and coupling are critical. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can accelerate the abstraction of the alpha-proton, leading to increased racemization.[10]

    • Consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, to minimize this side reaction.[10]

  • Adjust Reaction Conditions:

    • While elevated temperatures can sometimes improve coupling efficiency for sterically hindered residues, they also increase the rate of racemization. Perform couplings at room temperature or lower if possible.

    • Minimize the coupling reaction time. Monitor the reaction closely and stop it once completion is reached.

Quantitative Data on Racemization with Different Coupling Reagents:

Coupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
TBTU/HOBtDIPEA5.4%[11]
HBTU/HOBtDIPEA4.6%[11]
BOP/HOBtDIPEA3.0%[11]
PyBOP/HOBtDIPEA2.8%[11]
DIC/HOBt-<1%[11]
PyAOP/HOAtDIPEA<1%[9]
HATU/HOAtDIPEA<1%[1]

Note: Data is for model peptides containing N-methylated amino acids and may vary depending on the specific sequence and reaction conditions.

Issue 2: Low Peptide Yield Due to Diketopiperazine (DKP) Formation

The formation of DKP at the dipeptide stage leads to cleavage from the resin and results in a significantly lower yield of the desired full-length peptide.

Troubleshooting Workflow for DKP Formation:

G Troubleshooting DKP Formation start Low Yield / DKP Detected resin Evaluate Resin Choice start->resin coupling_strategy Modify Coupling Strategy resin->coupling_strategy solution1 Use 2-Chlorotrityl Chloride (2-CTC) Resin to increase steric hindrance around the linkage. resin->solution1 If using Wang or other acid-sensitive resins deprotection Adjust Deprotection Conditions (for Fmoc-SPPS) coupling_strategy->deprotection solution2 Couple the third amino acid immediately after deprotection of the second. Use a pre-formed dipeptide. coupling_strategy->solution2 solution3 For Fmoc-SPPS, use a milder deprotection cocktail (e.g., 2% DBU / 5% Piperazine in NMP) instead of 20% Piperidine in DMF. deprotection->solution3 end DKP Formation Minimized deprotection->end solution1->end solution2->end solution3->end

Caption: A logical workflow for minimizing diketopiperazine formation.

Detailed Solutions:

  • Choice of Solid Support:

    • For the synthesis of C-terminal acid peptides, using a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation compared to more acid-labile resins like Wang resin.[2][4]

  • Coupling Strategy:

    • Minimize the time the deprotected N-terminal amine of the second residue is exposed before the coupling of the third amino acid.

    • Consider the use of pre-formed dipeptide building blocks to bypass the problematic dipeptidyl-resin stage altogether.

  • Deprotection Conditions (for Fmoc-based synthesis):

    • The standard 20% piperidine in DMF for Fmoc deprotection can be basic enough to catalyze DKP formation.

    • Switching to a milder deprotection reagent, such as a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP, has been shown to significantly reduce DKP formation.

Quantitative Data on DKP Formation with Different Deprotection Reagents (Fmoc-SPPS):

Deprotection ReagentDKP Formation (%)Reference
20% Piperidine in DMF13.8%
5% Piperidine in DMF12.2%
5% Piperazine in DMF< 4%
2% DBU, 5% Piperazine in NMP3.6%

Note: Data is for a model DKP-susceptible sequence and may vary.

Experimental Protocols

Protocol 1: Conversion of Boc-D-N-Me-Phe-DCHA to the Free Acid

Objective: To prepare the free acid of Boc-D-N-Me-Phe-OH from its DCHA salt for use in peptide synthesis.[7]

Materials:

  • Boc-D-N-Me-Phe-DCHA

  • Ethyl acetate (or other suitable organic solvent like MTBE)

  • 10% Phosphoric acid solution

  • Water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1 part of Boc-D-N-Me-Phe-DCHA in 5-10 volume parts of ethyl acetate in a separatory funnel.

  • Add 10% phosphoric acid solution dropwise while stirring or shaking until the solid DCHA salt is completely dissolved and two clear phases are visible.

  • Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

  • Separate the lower aqueous phase.

  • Wash the organic phase once with 2 volume parts of 10% phosphoric acid solution.

  • Wash the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, which will likely be an oil or a foam.

Protocol 2: Optimized Coupling of Boc-D-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)

Objective: To achieve efficient coupling of Boc-D-N-Me-Phe-OH while minimizing racemization. This protocol uses HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-N-Me-Phe-OH (free acid from Protocol 1) (3 eq.)

  • HATU (2.9 eq.)

  • N-Methylmorpholine (NMM) (6 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Kaiser test kit or other method for monitoring free amines

Procedure:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF or DCM for at least 30 minutes. Perform the N-terminal Boc deprotection using standard conditions (e.g., 50% TFA in DCM) and wash the resin thoroughly.

  • Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a solution of 5-10% NMM in DMF/DCM. Wash the resin extensively with DCM and then DMF to remove excess base.

  • Activation of Boc-D-N-Me-Phe-OH: In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add NMM (6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes at room temperature. The solution should change color.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For secondary amines like the one being coupled to, a different test such as the chloranil test may be necessary. If the test is positive, indicating an incomplete reaction, the coupling step can be repeated ("double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling efficiency of Boc-D-N-Me-Phe DCHA in peptide synthesis. N-methylated amino acids, such as Boc-D-N-Me-Phe, are known for their steric hindrance, which can lead to challenges in achieving high coupling yields and can increase the risk of racemization. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-D-N-Me-Phe often inefficient?

A1: The primary reason for inefficient coupling of Boc-D-N-Me-Phe is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the methyl group on the nitrogen, creates significant spatial obstruction. This bulkiness hinders the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.

Q2: How do I prepare Boc-D-N-Me-Phe-OH from its DCHA salt for coupling?

A2: The dicyclohexylamine (DCHA) salt must be converted to the free acid before it can be used in a coupling reaction. This is a critical first step as the DCHA salt is not reactive in the coupling reaction. A standard protocol involves an acidic wash to remove the DCHA.[1][2][3]

Q3: Which coupling reagents are most effective for Boc-D-N-Me-Phe?

A3: Due to the steric hindrance of N-methylated amino acids, standard coupling reagents like DCC/HOBt can be inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HBTU, PyAOP, and PyBrOP have demonstrated higher efficiency in coupling sterically hindered amino acids.[4]

Q4: Are there specific side reactions to be aware of when coupling Boc-D-N-Me-Phe?

A4: Racemization is a significant concern when coupling N-methylated amino acids. The steric hindrance can slow down the coupling reaction, and prolonged exposure to basic conditions can lead to epimerization at the α-carbon.[5] Guanidinylation of the N-terminal amine can also occur as a side reaction when using uronium/aminium-based coupling reagents like HATU in excess.[4]

Q5: How can I monitor the completion of the coupling reaction with Boc-D-N-Me-Phe?

A5: The standard Kaiser (ninhydrin) test is not suitable for monitoring the coupling of N-methylated amino acids because it primarily detects primary amines.[6] Alternative colorimetric tests such as the bromophenol blue test or the chloranil test are recommended for detecting the presence of unreacted secondary amines.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Incomplete or Failed Coupling
  • Symptom: A positive bromophenol blue test (blue or green beads) or chloranil test (blue or blue-green beads) after the coupling step, indicating the presence of unreacted secondary amines.[6][7][8]

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBrOP.[4]
Suboptimal Reaction Conditions Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight). A moderate increase in temperature (e.g., to 40°C) can also enhance the reaction rate, but should be used with caution to avoid increased racemization.
Low Reagent Concentration Increase the equivalents of Boc-D-N-Me-Phe-OH and the coupling reagents. A 3-4 fold excess relative to the resin loading is a good starting point.
Steric Hindrance Perform a double coupling. After the first coupling, wash the resin thoroughly and then add a fresh solution of the activated amino acid.[6]
Peptide Aggregation Change the solvent to disrupt aggregation. NMP or DMSO can be used as alternatives to DMF.
Incomplete DCHA Salt Removal Ensure the complete conversion of the DCHA salt to the free acid before the coupling step by verifying the pH of the aqueous wash is neutral after the acidic workup.[2][3]
Issue 2: High Levels of Racemization/Epimerization
  • Symptom: Presence of a diastereomeric impurity in the final peptide, as detected by HPLC and mass spectrometry.

  • Possible Causes & Solutions:

CauseRecommended Solution
Prolonged Exposure to Base Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin.
Strong Base Use a weaker base for the coupling reaction. N-methylmorpholine (NMM) or sym-collidine are less prone to causing racemization than DIPEA or triethylamine.
Inappropriate Coupling Reagent Use a coupling reagent known to suppress racemization. The addition of an additive like HOAt can also help to minimize epimerization.[5]

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent significantly impacts the yield and stereochemical purity of the final peptide. The following table summarizes available data on the performance of various reagents in the coupling of Boc-N-methylated amino acids.

Coupling ReagentBoc-N-Me-Amino AcidCoupling PartnerSolventYield (%)Epimerization (%)Reference(s)
HATU Boc-N-Me-Ala-OHH-Phe-OMeDMF>95Low[9]
HBTU Boc-N-Me-Val-OHH-Ala-OMeDMFModerateNot specified[9]
PyAOP Boc-N-Me-Phe-OHH-Me-Val-OMeDMFHighLow[9]
PyBroP Boc-N-Me-Val-OHH-Me-Val-OMeDCM~90<1[9]
DEPBT Boc-N-Me-Phe-OHH-Pro-NH2DMF76<2[9]
T3P® Boc-N-Me-Ala-OHH-Leu-NH2Ethyl AcetateHighVery Low[9]

Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates, reaction conditions, and analytical methods used. This table should be used as a general guideline.

Experimental Protocols

Protocol 1: Conversion of this compound to Free Acid

This protocol describes the removal of the dicyclohexylamine (DCHA) salt to yield the free carboxylic acid, which is essential for subsequent activation and coupling.[1][2][3]

  • Suspend the this compound salt in ethyl acetate (5-10 volumes).

  • Transfer the suspension to a separatory funnel.

  • Add a 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.[1][3]

  • Separate the layers and wash the organic phase with the aqueous acid solution, followed by water until the pH of the aqueous wash is neutral (≥4).[2][3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Boc-D-N-Me-Phe-OH as an oil or solid.

Protocol 2: HATU-Mediated Coupling of Boc-D-N-Me-Phe-OH in SPPS

This protocol outlines a general procedure for the coupling of Boc-D-N-Me-Phe-OH onto a resin-bound peptide using HATU.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Remove the N-terminal protecting group of the resin-bound peptide using standard procedures (e.g., 25-50% TFA in DCM for Boc deprotection).

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-D-N-Me-Phe-OH (3-4 equivalents based on resin substitution) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a bromophenol blue or chloranil test to check for completion.[6][7][8]

  • Washing: Once the coupling is complete (negative test result), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the monitoring test is positive, repeat step 5 with a fresh solution of activated amino acid.[6]

  • Capping (optional): If significant unreacted amines remain after double coupling, cap them with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 3: Bromophenol Blue Test for Monitoring Coupling

This qualitative test is used to detect the presence of unreacted secondary amines on the resin.[6][7][10]

  • Reagent Preparation: Prepare a 0.05% (w/v) solution of bromophenol blue in DMF.

  • Procedure:

    • Take a small sample of resin beads from the reaction vessel.

    • Wash the beads thoroughly with DMF, then methanol, and finally DMF again.

    • Add 1-2 mL of the bromophenol blue test solution to the resin.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Yellow beads and solution: Coupling is complete.

    • Blue or green beads/solution: Incomplete coupling. A second coupling is required.

Visualizations

experimental_workflow cluster_coupling Coupling Cycle cluster_troubleshooting Troubleshooting start Start with This compound free_acid Convert to Free Acid (Protocol 1) start->free_acid activation Activate Free Acid with Coupling Reagent (e.g., HATU) free_acid->activation resin_prep Resin Swelling & Deprotection coupling Couple to Resin (Protocol 2) resin_prep->coupling activation->coupling monitoring Monitor Reaction (Protocol 3) coupling->monitoring double_coupling Double Couple monitoring->double_coupling Positive capping Cap Unreacted Amines monitoring->capping Still Positive end_node Proceed to Next Cycle or Cleavage monitoring->end_node Negative double_coupling->monitoring Re-test capping->end_node troubleshooting_logic start Positive Bromophenol Blue Test (Incomplete Coupling) cause1 Check Reagent Reactivity start->cause1 solution1 Switch to HATU, PyAOP, or PyBrOP cause1->solution1 Standard Reagent Used cause2 Review Reaction Conditions cause1->cause2 Potent Reagent Used recouple Re-run Coupling solution1->recouple solution2a Increase Reaction Time cause2->solution2a Short Time solution2b Increase Temperature (cautiously) cause2->solution2b Standard Time cause3 Consider Steric Hindrance cause2->cause3 Extended Time solution2a->recouple solution2b->recouple solution3 Perform Double Coupling cause3->solution3 solution3->recouple

References

Technical Support Center: Racemization of Boc-D-N-Me-Phe-DCHA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization of Boc-D-N-Me-Phe-DCHA during the activation step of peptide synthesis.

Troubleshooting Guides

Issue: Significant Racemization Detected After Coupling Boc-D-N-Me-Phe-OH

Potential Cause Troubleshooting Steps
Inappropriate Coupling Reagent 1. Switch to a lower-racemization coupling reagent. Onium salt-based reagents (e.g., HATU, HBTU, HCTU) in combination with an additive are generally preferred over carbodiimides alone for sterically hindered and racemization-prone amino acids like N-methyl-phenylalanine.[1][2] 2. Utilize additives that suppress racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can form active esters that are less prone to racemization.[3] HOAt is often superior to HOBt in this regard.[2]
Excessive or Strong Base 1. Use a weaker, more sterically hindered base. Substitute strong bases like diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or sym-collidine.[3][4] 2. Use the minimum amount of base required. Typically, two equivalents of base are used with onium salt reagents, but this can be optimized. For couplings with amino acid salts, only one equivalent of a tertiary base is needed.[4]
Prolonged Activation Time 1. Minimize the pre-activation time. Do not let the activated amino acid sit for an extended period before adding the amine component. Ideally, perform an in situ activation where the amine is present.[3]
Elevated Reaction Temperature 1. Perform the coupling at a lower temperature. Running the reaction at 0 °C or even -15 °C can significantly slow the rate of racemization.[3]
Solvent Effects 1. Choose an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are common. The polarity can influence the stability of intermediates and the rates of both coupling and racemization.[3]

Frequently Asked Questions (FAQs)

Q1: Why is Boc-D-N-Me-Phe more prone to racemization than its non-methylated counterpart?

A1: N-methylated amino acids like Boc-D-N-Me-Phe have an increased tendency for racemization due to several factors. The N-methyl group introduces steric hindrance, which can slow down the desired coupling reaction. This prolonged exposure to the activation conditions and the presence of base increases the opportunity for racemization.[2] The primary mechanism for racemization in N-acyl amino acids is the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton that can be easily abstracted by a base, leading to a loss of stereochemistry.[2][3]

Q2: What is the primary mechanism of racemization for N-methylated amino acids during activation?

A2: The main pathway for racemization during the coupling of N-protected amino acids is through the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone's α-proton is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this intermediate, resulting in a mixture of D- and L-isomers in the final peptide.[2] A secondary, less common pathway is the direct enolization via proton abstraction from the activated amino acid.[3]

Q3: Which coupling reagents are recommended to minimize racemization of Boc-D-N-Me-Phe?

A3: For coupling sterically hindered and racemization-prone amino acids like N-methylated phenylalanine, onium salt reagents are highly recommended. Reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their efficiency and for reducing racemization, especially when used with additives like HOAt.[1][2] Phosphonium-based reagents like PyAOP ( (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are also very effective.[2]

Q4: How can I quantify the extent of racemization in my peptide product?

A4: The most common method for quantifying racemization is through chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate and quantify the diastereomeric products.[5][6][7] Alternatively, after total hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated and quantified by standard reversed-phase HPLC.

Quantitative Data on Racemization

The following table summarizes the percentage of epimerization (D-isomer formation) for various coupling reagents. Note: Data for the specific coupling of Boc-D-N-Me-Phe is limited. The values presented here are based on model peptides known to be prone to racemization and may vary for the specific coupling of Boc-D-N-Me-Phe-OH.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU 1.5 - 5.0%[1]
HATU 0.5 - 2.0%[1]
HCTU 1.0 - 4.0%[1]
TBTU 2.0 - 6.0%[1]
PyBOP 1.0 - 3.5%[1]
COMU < 1.0%[1]
DIC/HOBt 0.5 - 2.5%[1]

Key Observations:

  • HATU consistently demonstrates lower levels of racemization compared to HBTU, which is often attributed to the 7-aza substitution on the benzotriazole ring that accelerates the coupling reaction.[1]

  • COMU is a highly efficient reagent with very low racemization, often below 1%.[1]

  • The use of additives like HOBt and HOAt with carbodiimides (e.g., DIC) significantly suppresses racemization.

Experimental Protocols

Protocol 1: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method for the direct analysis of a peptide containing a D-N-Me-Phe residue to determine the extent of racemization to its L-epimer.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK® series, or macrocyclic glycopeptide-based like CHIROBIOTIC™ series).[5][6]
  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water).
  • Volatile buffers or additives if required (e.g., trifluoroacetic acid (TFA), triethylamine (TEA)).
  • Synthesized peptide containing the N-Me-Phe residue.
  • Reference standards for both diastereomeric peptides (if available).

2. Method Development:

  • Column Selection: Choose a chiral column known to be effective for N-protected amino acids or peptides.
  • Mobile Phase Screening: Start with a typical mobile phase for the selected column (e.g., for a polysaccharide-based column in normal phase mode, a mixture of hexane and an alcohol like isopropanol or ethanol).
  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the diastereomers. The addition of a small amount of an acidic or basic modifier (like TFA or TEA) can sometimes improve peak shape and resolution.

3. Sample Preparation:

  • Dissolve a small amount of the purified peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the sample onto the equilibrated HPLC system.
  • Record the chromatogram. The two diastereomers should appear as separate peaks with different retention times.
  • Identify the peaks corresponding to the desired D-N-Me-Phe peptide and the L-epimer. If reference standards are not available, the minor peak is often assumed to be the epimer.
  • Integrate the peak areas of both diastereomers.

5. Calculation of Racemization:

  • Percentage of Racemization (% Epimer) = [Area of L-epimer peak / (Area of D-diastereomer peak + Area of L-epimer peak)] x 100

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathways cluster_coupling Coupling Boc_D_NMe_Phe Boc-D-N-Me-Phe-OH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Boc_D_NMe_Phe->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Intermediate->Oxazolone Cyclization D_Peptide Desired D-Peptide Activated_Intermediate->D_Peptide Enolate Planar Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ L_Peptide L-Epimer (Racemized) Enolate->L_Peptide Amine H2N-R' Amine->D_Peptide Amine->L_Peptide

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Racemization Detected? CheckReagents Review Coupling Reagent and Base Start->CheckReagents Yes OptimizeReagents Switch to HATU/HOAt Use weaker base (NMM) CheckReagents->OptimizeReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) OptimizeConditions Lower Temperature (0°C) Minimize Pre-activation CheckConditions->OptimizeConditions OptimizeReagents->CheckConditions Analyze Re-analyze for Racemization OptimizeConditions->Analyze Success Racemization Minimized Analyze->Success Low Failure Still High Racemization Consider alternative protection strategy Analyze->Failure High

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Aggregation of Peptides Containing Boc-D-N-Me-Phe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to peptides containing Boc-D-N-Me-Phe. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve aggregation-related challenges during peptide synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This is a significant issue in experimental settings as it can lead to a decrease in the effective concentration of the active peptide, loss of biological activity, and difficulties in purification and analysis.[1] Insoluble aggregates can also cause artifacts in various biophysical and cell-based assays.[1]

Q2: What are the primary factors contributing to the aggregation of my peptide containing Boc-D-N-Me-Phe?

A2: Several factors can contribute to the aggregation of your peptide. For a peptide containing Boc-D-N-Me-Phe, the likely contributors are:

  • High Hydrophobicity: The N-Boc protecting group significantly increases the hydrophobicity of the peptide, promoting self-association to minimize contact with aqueous environments.[2] The N-methyl-phenylalanine (Me-Phe) residue also contributes to the overall hydrophobicity of the peptide.[2]

  • N-Methylation: While N-methylation of the peptide backbone can disrupt the regular hydrogen bonding patterns that lead to the formation of β-sheets (a common cause of aggregation), it also increases the hydrophobicity of the peptide, which can promote aggregation through hydrophobic interactions.[2][3]

  • Intermolecular Hydrogen Bonding: Peptide backbones can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures that are prone to aggregation.[2]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[4]

  • pH and Ionic Strength: The solubility of a peptide is lowest at its isoelectric point (pI), where the net charge is minimal. The ionic strength of the solution can also influence electrostatic interactions between peptide molecules.[1][2]

Q3: My peptide containing Boc-D-N-Me-Phe is showing poor coupling efficiency during solid-phase peptide synthesis (SPPS). Could this be due to aggregation?

A3: Yes, poor coupling efficiency is a common sign of on-resin aggregation. When peptide chains aggregate on the solid support, it hinders the access of reagents to the reactive sites.[5] This can lead to incomplete deprotection and coupling steps, resulting in deletion sequences and a low yield of the target peptide.[5][6] Physical signs of on-resin aggregation include the shrinking of resin beads and slow solvent drainage.[5][7]

Q4: My crude peptide precipitated after cleavage from the resin. How should I attempt to solubilize it?

A4: Precipitation after cleavage is a strong indicator of an aggregation-prone peptide. It is crucial to approach solubilization systematically. Always test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1] For a hydrophobic peptide containing Boc-D-N-Me-Phe, dissolving it in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before the slow addition of an aqueous buffer is often necessary.[2][3] If the peptide is still insoluble, using denaturing agents like 6M Guanidine HCl or 8M Urea can be a last resort.[1]

Troubleshooting Guides

Problem 1: On-Resin Aggregation During SPPS

Symptoms:

  • Poor resin swelling or shrinking of resin beads.[7]

  • Slow or incomplete solvent drainage.[5]

  • Positive Kaiser test after coupling, indicating incomplete reaction.[5]

  • Incomplete Fmoc deprotection.[6]

Solutions:

StrategyDescriptionKey Considerations
Solvent Modification Switch from standard solvents like Dichloromethane (DCM) to those known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or by adding Dimethylsulfoxide (DMSO) to the solvent.[5][6]Ensure compatibility with your resin and synthesis protocol.
Chaotropic Agents Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[6]May require optimization of concentration.
Elevated Temperature Perform the coupling reaction at a higher temperature to disrupt aggregation.[6]Monitor for potential side reactions.
Microwave Synthesis Utilize microwave irradiation to accelerate the synthesis and reduce aggregation by disrupting intermolecular interactions.[4]Requires a microwave peptide synthesizer.
Resin Choice Use resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), or a resin with a lower substitution level.This needs to be considered at the start of the synthesis.
Structural Disruption Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues to disrupt the formation of secondary structures.[6]Requires planning during the peptide sequence design.
Problem 2: Peptide Insolubility or Aggregation Post-Purification

Symptoms:

  • Cloudy or precipitated solution after dissolving the lyophilized peptide.[1][2]

  • Gel formation over time.[3]

  • Difficulty in obtaining reproducible results in biological assays.

Solutions:

StrategyDescriptionKey Considerations
Systematic Solubilization Always test the solubility of a small aliquot first.[1] Start with a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.[2][3]For Cys-containing peptides, consider DMF instead of DMSO to avoid oxidation.[1]
pH Adjustment Determine the peptide's theoretical isoelectric point (pI). Adjust the buffer pH to be at least 2 units away from the pI to increase the net charge and promote repulsion between peptide molecules.[1][3]For basic peptides, use an acidic buffer. For acidic peptides, use a basic buffer.[3]
Sonication Use a sonicator to break up peptide aggregates and facilitate dissolution.[2][3]Be cautious with temperature-sensitive peptides.
Denaturing Agents As a last resort, use strong denaturing agents like 6M Guanidine HCl or 8M Urea to solubilize the peptide.[1]These agents will disrupt the peptide's secondary structure and may need to be removed before biological assays.
Storage Conditions Store peptide solutions at appropriate temperatures (4°C for short-term, -20°C or -80°C for long-term) and avoid repeated freeze-thaw cycles.[2]Aliquoting the peptide solution can help minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Solubilization Workflow for Hydrophobic Peptides

This protocol provides a step-by-step approach to solubilizing a hydrophobic peptide like one containing Boc-D-N-Me-Phe.

  • Allow the lyophilized peptide to equilibrate to room temperature.

  • Add a minimal volume of sterile DMSO or DMF to the vial to create a high-concentration stock solution (e.g., 10-20 mg/mL). [2]

  • Gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. [2] Visually inspect for any remaining particulate matter.

  • Prepare the desired aqueous buffer. The choice of buffer and pH should be optimized for your experiment and the peptide's properties.

  • Slowly add the aqueous buffer to the peptide-DMSO/DMF mixture dropwise while gently vortexing.

  • If the peptide starts to precipitate, stop adding the aqueous buffer. The current concentration is likely near the solubility limit.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.[1]

  • Prepare a stock solution of Thioflavin T (ThT) in an appropriate buffer (e.g., phosphate buffer) at a concentration of 1-5 mM. Store protected from light.

  • In a 96-well black plate with a clear bottom, add the assay buffer.

  • Add the ThT stock solution to a final concentration of 10-25 µM. [3]

  • Add the N-methylated peptide to the desired final concentration. Include a buffer-only control and a control with the peptide but without ThT.

  • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, in a plate reader with fluorescence capabilities. [3]

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.[3]

Visual Guides

Aggregation_Troubleshooting_Workflow start_node Start: Peptide Aggregation Issue is_synthesis During SPPS? start_node->is_synthesis decision_node decision_node process_node process_node end_node Peptide Solubilized / Synthesis Optimized fail_node Consider Resynthesis or Alternative Strategy is_handling Post-Cleavage / Handling? is_synthesis->is_handling No synthesis_options Modify Synthesis Protocol: - Change Solvent (NMP, DMSO) - Add Chaotropic Salts - Use Microwave Assistance - Change Resin is_synthesis->synthesis_options Yes handling_options Modify Solubilization Protocol: - Use Organic Solvent (DMSO/DMF) - Adjust pH - Sonicate is_handling->handling_options Yes synthesis_success Improved Synthesis? synthesis_options->synthesis_success synthesis_success->end_node Yes synthesis_success->fail_node No handling_success Peptide Dissolved? handling_options->handling_success handling_success->end_node Yes denaturants Use Denaturing Agents (6M Gdn-HCl, 8M Urea) handling_success->denaturants No denaturants_success Peptide Dissolved? denaturants->denaturants_success denaturants_success->end_node Yes denaturants_success->fail_node No

Caption: Troubleshooting workflow for peptide aggregation.

Solubilization_Protocol step_node step_node start_node Start: Lyophilized Peptide step1 Add minimal organic solvent (DMSO/DMF) start_node->step1 decision_node decision_node end_node End: Solubilized Peptide fail_node Insoluble: Try pH or Denaturants step2 Vortex / Sonicate step1->step2 step3 Slowly add aqueous buffer dropwise step2->step3 check_solubility Precipitate forms? step3->check_solubility check_solubility->end_node No check_solubility->fail_node Yes

Caption: Step-wise peptide solubilization protocol.

References

troubleshooting difficult couplings with N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peptide coupling reactions involving sterically hindered N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are peptide couplings to N-methylated amino acids so difficult?

The primary challenge stems from steric hindrance. The methyl group on the a[1][2]mide nitrogen physically obstructs the approach of the incoming activated amino acid. This blockage leads to si[1][2][3]gnificantly slower reaction rates and lower coupling efficiency compared to standard amino acids. The issue is even more pr[2]onounced when attempting to couple one N-methylated amino acid onto another N-methylated residue. This steric bulk also red[2][4]uces the nucleophilicity of the secondary amine, making it a less effective reactant.

Q2: My standard coupli[1]ng reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?

Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough for efficient coupling of N-methylated amino acids. It is highly recommended [2][4]to switch to more powerful onium salt reagents.

  • Uronium/Aminium Sa[5]lts: Reagents like HATU and COMU are highly recommended. HATU is known for its high reactivity, while COMU offers high efficiency and a better safety profile as it is not based on potentially explosive HOBt/HOAt.

  • **Phosphonium Salts:[5] Reagents such as PyBOP and PyAOP are also very effective. They are particularly use[5]ful for minimizing racemization. PyBroP has also been repo[5]rted to be effective for these difficult couplings.

Q3: How can I minimize[4][6] epimerization during the coupling of N-methylated amino acids?

Epimerization, the loss of stereochemical purity at the α-carbon, is a significant risk during the slow coupling reactions common with N-methylated residues. The activated amino acid [5]is susceptible to base-catalyzed proton abstraction, which leads to a mixture of D and L isomers.

Strategies to Minimize[5] Epimerization:

  • Choose the Right Reagent/Additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally superior at suppressing racemization compared to older HOBt-based reagents.

  • Use a Suitable Base[1][5]: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred. In cases of severe epimer[5]ization, a weaker base like N-methylmorpholine (NMM) may be beneficial.

  • Limit Pre-activatio[1]n Time: The longer an amino acid remains in its activated state before coupling, the higher the risk of racemization. Using in situ activatio[5][7]n, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize this risk.

  • Consider Additives:[5] The simultaneous use of 1-hydroxybenzotriazole (HOBt) and CuCl2 as additives in carbodiimide-mediated couplings has been shown to suppress epimerization significantly, even when coupling N-methylated amino acids.

Q4: My coupling effici[8]ency is still low. What other strategies can I try?

If you are still facing challenges after optimizing the coupling reagent, several other strategies can be employed:

  • Double Coupling: Simply repeating the coupling step with a fresh solution of activated amino acid and reagents is often the first and most effective action.

  • Increase Temperatur[9]e (Microwave Synthesis): Microwave-assisted peptide synthesis (MAPS) can dramatically improve coupling efficiency for hindered amino acids by using controlled heating. Temperatures can be raise[10][11][12]d to, for example, 75°C for 3-5 minutes to drive the reaction to completion.

  • Change Solvents: [1]Switching from standard solvents like DMF to others like N-methyl-2-pyrrolidinone (NMP) may improve results, as NMP has a very good ability to be heated by microwaves.

  • Capping: If signi[11]ficant unreacted amine remains after multiple attempts, it is advisable to cap these sites to prevent the formation of deletion sequences in the final product. This is typically done us[9]ing acetic anhydride.

Troubleshooting Wo[9]rkflow

If an initial coupling reaction is incomplete, follow this workflow to systematically address the issue.

G start Initial Coupling Incomplete (Positive Bromophenol Blue Test) double_couple Perform Double Coupling start->double_couple First Action re_monitor Re-monitor with Color Test double_couple->re_monitor change_reagent Change Coupling Reagent (e.g., to HATU, COMU, PyAOP) re_monitor->change_reagent Positive Test increase_temp Increase Temperature (Microwave Synthesis) re_monitor->increase_temp Still Positive change_solvent Change Solvent (e.g., to NMP) re_monitor->change_solvent Still Positive capping Cap Unreacted Amines (with Acetic Anhydride) re_monitor->capping Final Option proceed Proceed to Deprotection re_monitor->proceed Negative Test change_reagent->re_monitor increase_temp->re_monitor change_solvent->re_monitor capping->proceed G cluster_0 Amino Acid Activation cluster_1 Peptide-Resin cluster_2 Coupling AA Fmoc-AA-OH Activated_AA Activated Ester (Fmoc-AA-OAt) AA->Activated_AA Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Coupled_Product Fmoc-AA-N(Me)-Peptide-Resin Activated_AA->Coupled_Product Attack by N-Me Amine Resin H₂N(Me)-Peptide-Resin Resin->Coupled_Product

References

Technical Support Center: Preventing Diketopiperazine Formation with Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Boc-D-N-Me-Phe DCHA in solid-phase peptide synthesis (SPPS), the prevention of diketopiperazine (DKP) formation is a critical challenge. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to minimize this common side reaction and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with Boc-D-N-Me-Phe?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin as a stable six-membered ring. This results in a significant loss of yield of the target peptide. Sequences containing N-methylated amino acids, such as Boc-D-N-Me-Phe, are particularly susceptible to DKP formation. The N-methyl group favors a cis-amide bond conformation, which pre-organizes the dipeptide backbone into a structure that is highly amenable to cyclization.

Q2: How does the Boc protecting group strategy influence DKP formation?

A2: In Boc-SPPS, the Nα-Boc protecting group is removed with a strong acid like trifluoroacetic acid (TFA). This deprotection step leaves the terminal α-amino group as a protonated salt, which is not nucleophilic and cannot initiate DKP formation. The risk of DKP formation arises during the subsequent neutralization step, which generates the free, nucleophilic amine. Therefore, the time the N-terminal amine is in its free form must be minimized.[1]

Q3: What is the role of the dicyclohexylamine (DCHA) salt in this compound?

A3: The dicyclohexylamine (DCHA) salt form of Boc-D-N-Me-Phe improves the stability and handling of the amino acid derivative. Boc-amino acids, particularly those that are oily or difficult to crystallize as free acids, are often converted to their DCHA salts to obtain a stable, crystalline solid. Before use in SPPS, the DCHA salt must be converted back to the free acid.

Q4: What are the primary indicators of DKP formation in my synthesis?

A4: The most common signs of DKP formation are a significantly lower-than-expected yield of your final peptide and the presence of a cyclic dipeptide byproduct in your cleavage solution, which can often be detected by LC-MS. Since the DKP is cleaved from the resin, the crude peptide may appear deceptively clean, masking the yield loss.

Q5: How can I convert the this compound salt to the free acid for coupling?

A5: To use the this compound in a coupling reaction, it must first be converted to the free acid. This is typically achieved by suspending the DCHA salt in a suitable organic solvent, such as ethyl acetate, and washing with an aqueous acid solution (e.g., 10% citric acid or dilute HCl) to remove the dicyclohexylamine. The organic layer containing the purified Boc-amino acid is then washed, dried, and the solvent evaporated.

Troubleshooting Guide

Problem Potential Cause Recommended Actions
Low final peptide yield with a clean crude profile Significant "traceless" DKP formation, where the dipeptide has been cleaved from the resin.1. Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation. 2. Use a highly efficient coupling reagent. For sterically hindered N-methylated amino acids, powerful reagents like HATU, HCTU, or PyBOP are recommended over standard reagents like HBTU. 3. Consider using a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl group can hinder the intramolecular cyclization.
Incomplete coupling to the N-methylated amine The N-methylated amine of the preceding residue is a poor nucleophile due to steric hindrance.1. Switch to a more potent coupling reagent. Urionium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are highly effective for sterically hindered couplings. 2. Perform a double coupling. After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to drive the reaction to completion. 3. Increase the coupling reaction time and/or temperature. Cautiously increasing the reaction time or temperature (e.g., to 40°C) can improve coupling efficiency, but should be monitored to avoid side reactions.
Presence of a major impurity with the mass of the cyclic dipeptide Direct evidence of DKP formation.1. Optimize the neutralization step. Immediately switch from a standard pre-neutralization protocol to an in situ neutralization protocol. 2. Minimize the time between deprotection, neutralization, and coupling. Proceed to the coupling step without delay after the post-deprotection washes. 3. Lower the temperature during the coupling step. Performing the coupling at a reduced temperature (e.g., 0-5°C) can slow the rate of the cyclization reaction.[1]

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids in Boc-SPPS

While extensive quantitative data for Boc-SPPS of N-methylated amino acids is less common in the literature compared to Fmoc-SPPS, the following table provides a qualitative and semi-quantitative comparison based on available information and established principles for coupling hindered amino acids.

Coupling Reagent Reagent Type Efficacy for N-Me Couplings Notes
HBTU/HCTU Aminium SaltModerateHCTU is generally more reactive than HBTU. May result in incomplete coupling for highly hindered residues.
HATU Aminium SaltHighGenerally considered one of the most effective reagents for hindered couplings due to the formation of the highly reactive HOAt active ester. Often results in faster and more complete reactions.
PyBOP/PyAOP Phosphonium SaltHighHighly effective for sterically demanding couplings. PyAOP is the aza-version of PyBOP and can offer improved performance.
DCC/HOBt CarbodiimideLow to ModerateGenerally not recommended for hindered N-methylated amino acids due to slower reaction rates and potential for side reactions.
BOP Phosphonium SaltHighHas been shown to substantially inhibit DKP formation, but its use has decreased due to the formation of the carcinogenic byproduct HMPA.

This table is a qualitative summary based on literature. Actual yields will be sequence-dependent.

Experimental Protocols

Protocol 1: Conversion of this compound to Free Acid

Objective: To prepare the free acid of Boc-D-N-Me-Phe for use in peptide coupling.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 10% w/v aqueous citric acid solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the this compound salt in ethyl acetate (approx. 10 mL per gram of salt).

  • Transfer the suspension to a separatory funnel.

  • Add an equal volume of 10% aqueous citric acid solution and shake vigorously. The solid should dissolve as the dicyclohexylamine is protonated and moves into the aqueous phase.

  • Separate the aqueous layer.

  • Wash the organic layer twice more with the 10% citric acid solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the Boc-D-N-Me-Phe free acid, which is often an oil or foam. The product should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Optimized Coupling of Boc-D-N-Me-Phe using In Situ Neutralization

Objective: To achieve high coupling efficiency of Boc-D-N-Me-Phe while minimizing diketopiperazine formation.

Materials:

  • Peptide-resin with a free N-terminal amine (as the TFA salt)

  • Boc-D-N-Me-Phe (free acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual TFA. The N-terminal amine is now protonated as a TFA salt.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve Boc-D-N-Me-Phe (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in a minimal amount of anhydrous DMF.

  • In Situ Neutralization and Coupling:

    • Add the pre-activated amino acid solution from step 2 to the washed peptide-resin.

    • Immediately add DIEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using a Kaiser test on a small sample of resin (note: N-methylated amines give a weak color change).

  • Post-Coupling Wash:

    • Drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended for Difficult Couplings):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

    • Wash the resin with DMF and DCM before proceeding to the next deprotection step.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation Resin Resin-bound Dipeptide (Free N-terminus) Transition Intramolecular Nucleophilic Attack Resin->Transition cis-amide bond favors cyclization DKP Diketopiperazine (Cleaved) Transition->DKP Truncated Truncated Peptide (on resin) Transition->Truncated

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting Workflow for Low Peptide Yield

Troubleshooting_DKP Start Low Peptide Yield Observed Check_Crude Analyze Crude Peptide by LC-MS Start->Check_Crude DKP_Suspected DKP Formation Suspected? Check_Crude->DKP_Suspected In_Situ Implement 'In Situ' Neutralization Protocol DKP_Suspected->In_Situ Yes Other_Issues Investigate Other Synthesis Issues (e.g., aggregation) DKP_Suspected->Other_Issues No Coupling_Reagent Use High-Activity Coupling Reagent (e.g., HATU, PyBOP) In_Situ->Coupling_Reagent Double_Couple Perform Double Coupling Coupling_Reagent->Double_Couple Re_evaluate Re-evaluate Synthesis Double_Couple->Re_evaluate Other_Issues->Re_evaluate Experimental_Considerations Factors Key Factors Neutralization Protocol Coupling Reagent Reaction Time Temperature Recommendations Recommendations Use 'In Situ' Neutralization Use HATU, HCTU, or PyBOP Minimize time of free amine Lower temperature if necessary Factors:f0->Recommendations:f0 Factors:f1->Recommendations:f1 Factors:f2->Recommendations:f2 Factors:f3->Recommendations:f3

References

Technical Support Center: Managing Steric Hindrance of Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the steric hindrance associated with Boc-D-N-Me-Phe DCHA in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered a "sterically hindered" amino acid?

This compound is the dicyclohexylamine (DCHA) salt of Boc-protected D-N-methyl-phenylalanine. The steric hindrance arises from the bulky N-methyl group and the adjacent tert-butyloxycarbonyl (Boc) protecting group. This bulkiness physically obstructs the approach of coupling reagents and the incoming acylating species, slowing down reaction rates and making peptide bond formation challenging.[1][2]

Q2: What are the primary challenges encountered when using this compound in peptide synthesis?

The main challenges include:

  • Low Coupling Yields: The steric bulk around the secondary amine significantly reduces the reaction rate, often leading to incomplete coupling.[1]

  • Increased Epimerization: To drive the reaction to completion, harsher conditions or longer reaction times may be necessary, which increases the risk of racemization at the chiral center of the activated amino acid.[1]

  • Side Reactions: Inefficient coupling can lead to the prevalence of side reactions, such as the formation of truncated peptides.

  • Difficult Deprotection: The steric environment can also sometimes hinder the complete removal of the Boc group.[3][4]

Q3: Do I need to convert the DCHA salt to the free acid before use?

Yes. The DCHA salt is used to improve the stability and handling of the amino acid derivative. Before using it in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid. This is typically achieved by an aqueous workup procedure involving acidification and extraction into an organic solvent.

Q4: Which coupling reagents are most effective for sterically hindered N-methylated amino acids like Boc-D-N-Me-Phe?

Standard coupling reagents like DCC or DIC/HOBt are often insufficient.[2] More potent reagents are required to overcome the high activation energy barrier. The most commonly recommended reagents include:

  • Uronium/Aminium Salts: HATU, HBTU, and TBTU are highly efficient. HATU, being based on HOAt, is often preferred for N-methylated residues as it reacts faster with less epimerization.[5][6]

  • Phosphonium Salts: PyAOP, PyBOP, and especially halogenophosphonium reagents like PyBroP and PyCloP are very effective for coupling N-methylated amino acids.[5][7][8] PyBroP has shown significant yield improvements in hindered couplings.[8][9]

  • Oxyma-based Reagents: COMU is a safer and highly efficient alternative to HOBt- or HOAt-based reagents, showing coupling efficiencies comparable to HATU.[6]

Q5: How can I minimize racemization during the coupling of Boc-D-N-Me-Phe?

Minimizing racemization is critical. Key strategies include:

  • Choice of Coupling Reagent: Use reagents known for low racemization, such as HATU or COMU.[5][6]

  • Use of Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure® is effective in suppressing racemization.[9]

  • Controlled Conditions: Avoid prolonged pre-activation times and excessive temperatures. The choice of base and solvent can also influence racemization levels.[9]

Troubleshooting Guides

Issue 1: Low Coupling Yield of Boc-D-N-Me-Phe

Possible Causes:

  • Insufficiently reactive coupling reagent.

  • Incomplete conversion of the DCHA salt to the free acid.

  • Suboptimal reaction conditions (temperature, concentration, time).

  • Poor resin swelling in solid-phase peptide synthesis (SPPS).

Troubleshooting Workflow:

G start Low Coupling Yield Detected reagent Upgrade Coupling Reagent (e.g., to HATU, PyBroP, or COMU) start->reagent conditions Optimize Reaction Conditions - Increase reagent excess (1.5-2.0 eq) - Extend coupling time (2-24h) - Increase temperature (e.g., to 50°C) reagent->conditions If yield is still low end Problem Resolved reagent->end If successful spps Improve Resin Swelling - Use appropriate solvent (e.g., NMP) - Allow adequate swelling time conditions->spps For SPPS conditions->end If successful free_acid Verify Free Acid Formation - Check pH after workup - Confirm by NMR/MS free_acid->end If successful spps->free_acid

Caption: Troubleshooting workflow for low coupling yield.

Recommended Actions:

  • Analyze the Crude Product: Use HPLC and Mass Spectrometry (MS) to confirm the presence of unreacted starting material and the desired product.

  • Switch to a More Potent Coupling Reagent: If using reagents like HBTU or DIC/HOBt, switch to HATU, PyBroP, or COMU, which are known to be more effective for hindered couplings.[6][8]

  • Optimize Reaction Conditions:

    • Increase the excess of the amino acid and coupling reagent (e.g., 1.5 to 2.0 equivalents).

    • Extend the coupling time, monitoring the reaction by a qualitative test (e.g., Kaiser test for SPPS) or HPLC.

    • Consider increasing the reaction temperature, for example, to 50 °C, as this can help overcome the activation barrier.[8]

  • Ensure Complete DCHA Salt Removal: Before the coupling step, ensure the DCHA salt has been fully converted to the free acid. Incomplete removal will result in a lower effective concentration of your amino acid.

Issue 2: Incomplete Boc Deprotection of N-Me-Phe Residue

Possible Causes:

  • Steric hindrance around the Boc group slowing down acid-catalyzed cleavage.[3][4]

  • Insufficient acid concentration or deprotection time.[4][10]

  • Poor resin swelling (for SPPS), preventing access of the deprotection reagent.[4]

Troubleshooting Workflow:

G start Incomplete Deprotection Detected (via HPLC/MS or Kaiser Test) tfa_conc Increase TFA Concentration (e.g., from 25% to 50% in DCM) start->tfa_conc time Prolong Deprotection Time (e.g., from 30 min to 1-2 hours) tfa_conc->time If still incomplete end Problem Resolved tfa_conc->end If successful swelling Ensure Proper Resin Swelling (Use NMP/DCM mixture) time->swelling For SPPS time->end If successful scavengers Add Scavengers (e.g., TIS) to prevent side reactions swelling->scavengers scavengers->end Monitor by HPLC/MS

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Actions:

  • Confirm Incomplete Deprotection: Use HPLC/MS to verify the presence of the Boc-protected peptide. For SPPS, a negative Kaiser test can also indicate a protected N-terminus.[10]

  • Modify Deprotection Conditions:

    • Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A 50% TFA/DCM solution may be required.[10]

    • Increase the deprotection time. Instead of a single 30-minute treatment, try two treatments of 30-60 minutes each.

  • Add Scavengers: The highly acidic conditions and the formation of tert-butyl cations can lead to side reactions. Always include scavengers like triisopropylsilane (TIS) in your deprotection cocktail.[10][11]

Data Summary

Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acids
Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/AminiumHighly efficient, fast reaction rates, low racemization.[5][6]More expensive; based on potentially explosive HOAt.[6]
HBTU/TBTU Uronium/AminiumGood efficiency for standard couplings, widely used.[5][6]Can be less effective for severely hindered couplings.[6]
PyBroP/PyCloP PhosphoniumHighly efficient for N-methylated residues, even in difficult cases.[7][8]Can cause NCA formation with some Boc-amino acids.[7]
COMU Uronium/OxymaHigh coupling efficiency, safer (Oxyma-based), good solubility.[6]Newer reagent, may be less available in some labs.
DIC/HOBt CarbodiimideCost-effective, common for standard couplings.[5]Generally insufficient for highly hindered N-methylated amino acids.[2]

Experimental Protocols

Protocol 1: Conversion of this compound to Free Acid
  • Dissolution: Dissolve this compound in ethyl acetate.

  • Acidification: Wash the organic solution three times with a 5% aqueous solution of citric acid or potassium bisulfate to protonate the carboxylate and remove the dicyclohexylamine.

  • Washes: Wash the organic layer with water and then with brine to remove residual acid and salts.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil.

  • Verification: Confirm the absence of DCHA by ¹H NMR spectroscopy.

Protocol 2: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a peptide-resin that has undergone Boc deprotection and neutralization.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-N-Me-Phe (free acid, 2.0 eq) and HATU (1.95 eq) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 4.0 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress using the Kaiser test. If the test remains positive, allow the reaction to proceed longer (up to 24 hours) or consider gentle heating (40-50 °C).

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 3: Boc-Deprotection of a Hindered N-Me-Phe Residue in SPPS
  • Resin Preparation: Wash the Boc-protected peptide-resin with DCM.

  • Deprotection: Add a solution of 40-50% TFA in DCM containing 1% TIS to the resin.

  • Reaction: Agitate the slurry for 5 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 30-60 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM, followed by extensive washing with DCM and DMF to prepare for the next coupling step.[12]

References

Boc-D-N-Me-Phe DCHA stability in acidic deprotection cocktails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Boc-D-N-Me-Phe DCHA, particularly in the context of acidic deprotection steps common in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied in this form?

This compound is the dicyclohexylammonium (DCHA) salt of Boc-protected D-N-methyl-phenylalanine. N-protected amino acids are often supplied as DCHA salts because it improves their crystallinity and stability, making them easier to handle and purify compared to the free acid form, which may be an oil or unstable.[1]

Q2: Must I perform a specific procedure before using this compound in a standard acidic deprotection cocktail?

Yes, this is a critical first step. Before the Boc group can be removed, the free amino acid must be liberated from its DCHA salt.[1] Attempting to directly use the DCHA salt in a deprotection cocktail can lead to inconsistent results and potential side reactions. The liberation is typically achieved by suspending the salt in an organic solvent and adding an acid like 10% phosphoric acid to separate the dicyclohexylamine from the Boc-protected amino acid.[1]

Q3: My Boc deprotection of N-methyl-phenylalanine is slow or incomplete. What is the likely cause and how can I resolve it?

Incomplete deprotection is a common issue with sterically hindered amino acids, and the N-methyl group on the phenylalanine adds significant steric bulk.[2] This hindrance can slow down the acid-mediated cleavage of the Boc group. To resolve this, you can try extending the reaction time or using a stronger acid concentration.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Mass Spectrometry is crucial to determine the optimal reaction time.

Q4: What are the most common acidic cocktails for removing the Boc group?

The most frequently used reagents for Boc deprotection are trifluoroacetic acid (TFA), typically in a 1:1 solution with dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent, most commonly a 4M solution in 1,4-dioxane.[2][] The choice between them can depend on the other protecting groups present in the molecule and the specific requirements of the synthesis.[2]

Q5: What potential side reactions should I be aware of during the deprotection of Boc-D-N-Me-Phe?

The primary side reaction during any Boc deprotection is the formation of a stable tert-butyl cation.[4] This cation is an alkylating agent and can react with nucleophilic residues, though phenylalanine's side chain is not highly susceptible. To prevent such side reactions, "scavengers" are added to the deprotection cocktail.[4][5] Common scavengers include triisopropylsilane (TIS), water, and phenol, which trap the tert-butyl cation.[6]

Q6: How does the stability of the DCHA component affect the reaction?

The dicyclohexylamine (DCH) component is itself a stable molecule.[7] Its primary role in the context of the deprotection reaction is as a counter-ion that must be removed beforehand. If not properly removed during the liberation step (see Q2), the basic dicyclohexylamine will neutralize some of the acid in the deprotection cocktail, reducing the efficiency of the Boc removal and leading to incomplete reactions.

Q7: Is it advisable to use hydrochloric acid (HCl) to liberate the free amino acid from the DCHA salt?

No, it is not recommended. Using hydrochloric acid to treat the DCHA salt will result in the formation of dicyclohexylammonium chloride, which is sparingly soluble and can precipitate, complicating the workup and purification of the desired free Boc-amino acid.[1] Phosphoric acid or sulfuric acid are preferred for this step.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or No Deprotection 1. Failure to liberate the free acid from the DCHA salt. 2. Insufficient reaction time or acid concentration due to steric hindrance of the N-methyl group.[2] 3. Neutralization of acid by residual dicyclohexylamine.1. Perform the DCHA salt liberation protocol before deprotection.[1] 2. Increase the deprotection reaction time or use a higher concentration of acid (e.g., 50% TFA instead of 20%). Monitor progress by TLC.[2] 3. Ensure the DCHA liberation and subsequent washes are thorough.
Formation of Unknown Byproducts Alkylation by the tert-butyl cation generated during deprotection.[4]Add scavengers like triisopropylsilane (TIS, 2-5%), water (2-5%), or phenol (5%) to the deprotection cocktail.[6]
Precipitate Forms During Workup If HCl was used to liberate the DCHA salt, the precipitate could be dicyclohexylammonium chloride.[1]Use the recommended liberation protocol with phosphoric acid.[1] If the precipitate is already formed, attempt to isolate the desired product via extraction and purification.

Experimental Protocols

Protocol 1: Liberation of Boc-D-N-Me-Phe from its DCHA Salt
  • Objective: To obtain the free acid form of the Boc-protected amino acid, ready for deprotection or coupling.

  • Methodology:

    • Suspend 1 part of the this compound salt in 5-10 volume parts of ethyl acetate.[1]

    • While stirring, add 10% aqueous phosphoric acid until the solid completely dissolves and two clear liquid phases are visible.[1]

    • Check the pH of the lower, aqueous phase; it should be between 2 and 3.[1]

    • Separate the layers in a separatory funnel.

    • Wash the organic phase once with 2 volume parts of 10% phosphoric acid, followed by three washes with 2 volume parts of water. The pH of the final aqueous wash should be ≥4.[1]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free Boc-D-N-Me-Phe, which is often an oil.[1]

Protocol 2: Acidic Deprotection using TFA/DCM
  • Objective: To remove the Boc protecting group from Boc-D-N-Me-Phe.

  • Methodology:

    • Dissolve the free Boc-D-N-Me-Phe (obtained from Protocol 1) in dichloromethane (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 TFA:DCM solution.[] If side reactions are a concern, add 2-5% triisopropylsilane (TIS) as a scavenger.[6]

    • Stir the reaction mixture at room temperature. For the sterically hindered N-methyl-phenylalanine, this may take 1-2 hours.

    • Monitor the reaction to completion using TLC.

    • Once complete, remove the solvent and excess TFA in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.[2]

    • Collect the solid by filtration and dry under vacuum.[2]

Data Summary: Comparison of Deprotection Cocktails

Deprotection CocktailTypical ConditionsAdvantagesConsiderations for Boc-D-N-Me-Phe
TFA / DCM (1:1) 30-60 min at RT[]Highly effective, volatile reagents are easy to remove.Standard choice, but reaction time may need to be extended up to 2 hours due to steric hindrance.[2] Scavengers are recommended.[5][6]
4M HCl in Dioxane 30 min at RT[2]Provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[2]Also very effective. Dioxane can be harder to remove than DCM. The extended time for hindered residues applies.
Aqueous Phosphoric Acid Varies (e.g., in THF)Milder, environmentally benign option that can be selective.[8]May not be strong enough for efficient deprotection of sterically hindered N-methylated amino acids or may require elevated temperatures.

Visualizations

experimental_workflow start This compound Salt liberation Protocol 1: Liberation of Free Acid (Ethyl Acetate / 10% H3PO4) start->liberation Suspend in Solvent free_aa Free Boc-D-N-Me-Phe liberation->free_aa Isolate Organic Phase dcha_waste Dicyclohexylamine (in aqueous phase) liberation->dcha_waste Isolate Aqueous Phase deprotection Protocol 2: Acidic Deprotection (TFA/DCM + Scavengers) free_aa->deprotection Dissolve in Cocktail final_product Deprotected D-N-Me-Phe (TFA Salt) deprotection->final_product Precipitate with Ether

Caption: Experimental workflow from the DCHA salt to the final deprotected amino acid.

deprotection_pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Mitigation boc_aa Boc-NH-R protonated Protonated Intermediate boc_aa->protonated + H+ carbamic_acid Carbamic Acid (Unstable) protonated->carbamic_acid tbutyl tert-Butyl Cation protonated->tbutyl amine Free Amine (H2N-R) carbamic_acid->amine Decarboxylation (-CO2) scavenger Scavenger (e.g., TIS) tbutyl->scavenger Trapped by Scavenger neutralized Neutralized Product scavenger->neutralized

Caption: Boc deprotection mechanism and the role of scavengers in mitigating side reactions.

References

Technical Support Center: Monitoring Boc-D-N-Me-Phe DCHA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring reactions involving Boc-D-N-Me-Phe DCHA (tert-Butyloxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is the dicyclohexylammonium (DCHA) salt of N-terminally Boc-protected N-methyl-D-phenylalanine. The Boc (tert-butyloxycarbonyl) group is a common acid-labile protecting group for amines in peptide synthesis.[1] The N-methyl group on the amino acid backbone can be important for modulating the biological activity and properties of the final peptide.[2] Forming a DCHA salt increases the crystallinity and stability of the amino acid derivative, making it easier to handle, purify, and store compared to the free acid. Before use in a coupling reaction, the DCHA salt must be dissociated to liberate the free carboxylic acid.

Q2: What are the primary analytical techniques for monitoring reactions with this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] HPLC is used to separate and quantify the starting material, product, and impurities based on their retention times.[3] LC-MS provides mass information, which is crucial for confirming the identity of the product and elucidating the structure of any side products.[4][5] Thin-Layer Chromatography (TLC) is a rapid, qualitative method often used for quick reaction progress checks.[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.[1]

Q3: How can I monitor the completion of a Boc-deprotection step?

A3: The removal of the Boc group exposes a free secondary amine. This change can be monitored by:

  • TLC: The deprotected product is significantly more polar than the Boc-protected starting material.[2] Therefore, it will have a lower Rf value (it will travel a shorter distance up the TLC plate). Staining with ninhydrin can be used to visualize the free amine, although this test is less reliable for secondary amines like N-methyl-phenylalanine compared to primary amines.[7]

  • LC-MS: A successful deprotection will show a new peak in the chromatogram with a shorter retention time (due to increased polarity) and a corresponding mass decrease of 100.12 Da (the mass of the Boc group).

Q4: What are the signs of an incomplete coupling reaction?

A4: An incomplete coupling reaction is indicated by the presence of unreacted starting materials. Using analytical techniques, you would observe:

  • HPLC/LC-MS: A significant peak corresponding to the starting amino component (the peptide chain with a free N-terminal amine) remains. You will also see a peak for the unreacted Boc-D-N-Me-Phe-OH.

  • Qualitative Tests (for Solid-Phase Synthesis): Tests like the Kaiser test can detect unreacted primary amines, but they are not reliable for secondary amines like N-methylated residues.[7] Alternative tests like the isatin test, which produces a blue color with unprotected N-terminal proline and other secondary amines, may be more suitable.[7]

Troubleshooting Guides by Analytical Technique

High-Performance Liquid Chromatography (HPLC)
Problem / Question Possible Causes Suggested Solutions & Troubleshooting Steps
Q: My chromatogram shows a large peak for my starting material after the coupling reaction. 1. Incomplete Reaction: Steric hindrance from the N-methyl group can slow down the coupling reaction.[8] 2. Suboptimal Activation: The carboxylic acid was not efficiently activated. 3. Aggregation: The peptide chain (especially on solid support) has aggregated, preventing access to the reaction site.[9]1. Extend Reaction Time: Continue the reaction and monitor at regular intervals.[8] 2. Optimize Reagents: Use a more powerful coupling reagent like HATU or increase the equivalents of reagents.[8] 3. Increase Temperature: Carefully increase the reaction temperature (e.g., to 40°C) to overcome the activation barrier.[8][10] 4. Disrupt Aggregation: Change the solvent to NMP or add chaotropic salts. Sonication can also be effective.[9]
Q: I see multiple unexpected peaks in my crude product. 1. Side Reactions: Peptide synthesis is prone to side reactions like racemization or aspartimide formation (if Asp is present).[9] 2. Incomplete Deprotection: If a previous step was a Boc deprotection, some starting material may remain. 3. Degradation: The product may be sensitive to the cleavage or workup conditions (e.g., prolonged exposure to strong acid).[2]1. Analyze by LC-MS: Use mass spectrometry to identify the mass of the impurities, which helps diagnose the specific side reaction.[3][11] 2. Review Synthesis Strategy: For sequences prone to side reactions like diketopiperazine formation (especially with Pro or Gly), consider strategies like using 2-chlorotrityl chloride resin.[3][9] 3. Optimize Cleavage: Use scavengers (like triisopropylsilane or water) in your cleavage cocktail to trap reactive carbocations that can cause side reactions.[3][8]
Q: My peptide peak is broad or tailing. 1. Secondary Interactions: Residual silanols on silica-based columns can interact with charged groups on the peptide.[12] 2. Poor Solubility: The peptide is not fully dissolved in the mobile phase. 3. Use of TFA: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that improves peak shape but can suppress MS signals.[11][12]1. Change Column: Use a column specifically designed for peptide analysis, such as those with end-capping or a polymeric stationary phase.[12] 2. Modify Mobile Phase: Ensure the mobile phase pH is appropriate. For MS compatibility, formic acid (FA) is preferred over TFA, though it may result in broader peaks on traditional C18 columns.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem / Question Possible Causes Suggested Solutions & Troubleshooting Steps
Q: The detected mass does not match my expected product. 1. Side Reaction: A side reaction has occurred, leading to a modified product (e.g., deletion, addition of a protecting group, or cyclization). 2. Incorrect Adduct: The mass spectrometer is detecting an unexpected adduct (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) instead of the protonated molecule [M+H]⁺. 3. Incomplete Deprotection/Cleavage: Protecting groups may still be attached to the peptide.1. Check for Common Mass Changes: Look for mass differences corresponding to common side reactions (see data table below). For example, a loss of 18 Da could indicate cyclization (pyroglutamate formation) or aspartimide formation.[3] 2. Confirm Adducts: Check the isotopic pattern and mass difference to confirm if you are seeing a common salt adduct. 3. Review Cleavage Protocol: Ensure cleavage conditions are sufficient to remove all side-chain protecting groups.
Q: I am not getting a good signal (ion suppression). 1. TFA in Mobile Phase: TFA is a strong ion-pairing agent that significantly suppresses the MS signal.[11][12] 2. High Salt Concentration: Non-volatile salts (e.g., phosphates) from buffers will contaminate the MS source.1. Switch to Formic Acid (FA): Use a mobile phase with 0.1% FA instead of TFA for LC-MS analysis.[11][12] 2. Use Volatile Buffers: If a buffer is necessary, use a volatile one like ammonium formate or ammonium acetate.
Thin-Layer Chromatography (TLC)
Problem / Question Possible Causes Suggested Solutions & Troubleshooting Steps
Q: My spots are streaking on the TLC plate. 1. Sample Overload: The spotted sample is too concentrated. 2. High Polarity: The compound is highly polar and interacts strongly with the silica gel. 3. Ionization: Carboxylic acids or free amines may be ionized on the plate.1. Dilute the Sample: Dilute the reaction mixture before spotting.[6] 2. Adjust Mobile Phase: Increase the polarity of the eluent (e.g., add more methanol to a DCM/MeOH system).[6] 3. Suppress Ionization: Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to suppress ionization of acidic or basic functional groups.[6]
Q: I can't see the spot for the deprotected product. 1. Inappropriate Visualization: The stain used is not effective for the compound. 2. Low Concentration: The product concentration is below the detection limit.1. Use a Broad-Spectrum Stain: Use a stain like potassium permanganate (KMnO₄), which visualizes most organic compounds.[6] 2. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6]

Quantitative Data Summary

Table 1: Molecular Weights of Common Species in Boc-D-N-Me-Phe Reactions

Compound / ModificationFormulaMonoisotopic Mass (Da)Notes
Boc-D-N-Me-Phe-OH C₁₅H₂₁NO₄279.15Starting material (free acid)
Dicyclohexylamine (DCHA) C₁₂H₂₃N181.18Counter-ion in the salt
Boc Group C₅H₈O₂100.05Mass difference upon deprotection
D-N-Me-Phe C₁₀H₁₃NO₂179.09Deprotected amino acid
Water (H₂O) H₂O18.01Mass loss in cyclization side reactions
Diketopiperazine (DKP) VariesVariesSide reaction at dipeptide stage[3]

Experimental Protocols

Protocol 1: General Method for Boc Deprotection

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).

  • Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM).

  • Acid Addition: Add an equal volume of TFA to create a 1:1 DCM/TFA solution. Alternatively, a solution of 20-50% TFA in DCM can be used.[6][10]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[2][6]

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporate with a solvent like toluene to remove residual TFA.[10] The resulting product is the TFA salt of the deprotected amine.

Protocol 2: Sample Preparation for Analytical RP-HPLC
  • Sample Collection: Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench the aliquot in a vial containing a neutralizing agent or by immediate dilution.

  • Dilution: Dilute the sample significantly with the HPLC mobile phase (e.g., 1:1 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.1-1.0 mg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Visualizations

G Diagram 1: General Workflow for Monitoring a Peptide Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_outcome Outcome start Start: Peptide-Resin (Free Amine) coupling Peptide Coupling Reaction start->coupling reagent Boc-D-N-Me-Phe-OH + Coupling Reagents reagent->coupling aliquot Take Reaction Aliquot coupling->aliquot After set time hplc Analyze by HPLC/LC-MS aliquot->hplc decision Reaction Complete? hplc->decision wash Wash & Proceed to Next Deprotection Step decision->wash Yes troubleshoot Troubleshoot: - Extend Time - Change Reagents decision->troubleshoot No troubleshoot->coupling Re-initiate/ Continue

Caption: A typical workflow for coupling and monitoring a reaction in peptide synthesis.

G Diagram 2: Troubleshooting Incomplete Reactions via LC-MS Data cluster_paths Diagnostic Pathways cluster_causes Probable Causes start Incomplete Reaction Observed (High Starting Material Peak) ms_check Analyze LC-MS Data for Masses of Impurities start->ms_check path1 Mass = Starting Amine + Boc-AA - H₂O ms_check->path1 Isomer Detected path2 Mass = 2 x Boc-AA - H₂O ms_check->path2 Reagent Dimer path3 No Major Impurity Mass, Only Starting Materials ms_check->path3 No Side Product cause1 Probable Cause: Racemization or Isomerization path1->cause1 cause2 Probable Cause: Formation of Symmetric Anhydride (Reagent Decomposition) path2->cause2 cause3 Probable Cause: Slow Kinetics or Steric Hindrance path3->cause3

Caption: A decision tree for troubleshooting based on LC-MS impurity analysis.

G Diagram 3: Relationship Between Analytical Techniques cluster_qual Qualitative / Rapid Screening cluster_quant Quantitative & Confirmatory cluster_struct Structural Elucidation reaction Chemical Reaction (e.g., Coupling) tlc TLC reaction->tlc Fast Check hplc HPLC reaction->hplc Purity & Progress tlc->hplc Indicates need for quantitative analysis lcms LC-MS hplc->lcms Add Mass ID nmr NMR lcms->nmr Confirm Structure of Isolated Impurity

Caption: How different analytical techniques are used to monitor peptide synthesis.

References

Validation & Comparative

Boc Protection Strategy: A Superior Choice for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of an appropriate protecting group strategy is a critical determinant of success, profoundly influencing the yield and purity of the final product. This is particularly true for hydrophobic peptides, which are notoriously challenging to synthesize due to their propensity for on-resin aggregation. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protection strategy with the more commonly used 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, presenting experimental data that underscores the advantages of Boc chemistry for hydrophobic sequences.

The Challenge of Hydrophobic Peptide Synthesis

Hydrophobic peptides tend to form stable secondary structures, such as β-sheets, and aggregate during solid-phase peptide synthesis (SPPS). This aggregation can hinder reaction kinetics, leading to incomplete coupling and deprotection steps, which ultimately results in lower yields and difficult purification of the target peptide. The choice of protecting group strategy plays a pivotal role in mitigating these issues.

Comparative Performance: Boc vs. Fmoc for Hydrophobic Peptides

While both Boc and Fmoc SPPS are robust methodologies, the inherent chemical properties of the Boc strategy often confer a distinct advantage in the synthesis of hydrophobic and aggregation-prone peptides.[1] The repetitive acidic treatments used for Nα-deprotection in Boc chemistry result in the protonation of the N-terminus.[1][2] This resulting positive charge helps to disrupt the intermolecular hydrogen bonding that facilitates the formation of secondary structures, thereby improving solvation and the accessibility of the growing peptide chain.[1] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can promote aggregation, potentially leading to lower yields and purity.[1]

When synthesizing membrane protein fragments or other highly hydrophobic peptides, the Boc strategy often yields higher crude purity and final yields compared to the Fmoc strategy.[] This advantage ensures the Boc method remains highly relevant in peptide synthesis for structural biology research and the development of peptide-based therapeutics.[]

Quantitative Data Comparison

The synthesis of the amyloid-beta (Aβ) peptide, a highly hydrophobic and aggregation-prone sequence, serves as a pertinent case study for comparing the efficiencies of Boc and Fmoc strategies. The following table summarizes findings from various sources, illustrating the general performance trends.

Synthesis StrategyPeptide SequenceCrude Yield (%)Crude Purity (%)Reference
Standard Fmoc/tBu SPPSAβ(1-42)33Not Reported[1]
Fmoc/tBu SPPS with PseudoprolinesAβ(1-42)57Not Reported[1]
Microwave-Assisted Fmoc/tBu SPPSAβ(1-42)8767[1]
Boc/Bzl SPPSGeneral "Difficult Sequences"Generally higher than FmocOften higher for hydrophobic peptides[1][4]

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.[1]

Experimental Protocols

Below are detailed, generalized protocols for the manual solid-phase synthesis of a hydrophobic peptide using the Boc strategy. This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.

Resin Selection and Preparation:

  • Choose a suitable resin, such as a Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.[1]

  • Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.[1]

First Amino Acid Attachment:

  • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).[1]

Peptide Chain Elongation Cycle (Repeated for each amino acid):

  • Deprotection:

    • Wash the resin with DCM (3x).[1]

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[1]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1][5]

    • Drain the TFA solution.[1]

  • Washing:

    • Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[1]

  • Neutralization and Coupling (In situ):

    • Immediately proceed to the coupling step where the neutralization agent is included.[2]

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.[1]

    • Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.[1] For difficult couplings, a second coupling may be necessary.[1]

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).[1]

Final Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.[1]

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides with benzyl-based side-chain protection is anhydrous hydrogen fluoride (HF).[2][6] This step requires specialized equipment and safety precautions.[7][8][9]

  • Filter the resin and collect the filtrate.[1]

  • Precipitate the peptide in cold diethyl ether.[1]

  • Isolate the crude peptide by centrifugation and dry under vacuum.[1]

Visualizing the Advantage: Workflows and Logical Relationships

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow of Boc-SPPS and the logical advantages of this strategy for hydrophobic peptides.

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Chain Elongation Cycle cluster_cleavage Final Cleavage and Isolation Resin Select Merrifield or PAM Resin Swell Swell Resin in DCM Resin->Swell Attach_AA1 Attach First Boc-Amino Acid Swell->Attach_AA1 Deprotection Boc Deprotection (TFA in DCM) Attach_AA1->Deprotection Start Elongation Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling In situ Neutralization & Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Wash Final Wash and Dry Wash2->Final_Wash Final Cycle Cleavage Cleavage from Resin (e.g., HF) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Isolation Isolate and Dry Crude Peptide Precipitation->Isolation

Caption: A generalized workflow for Boc solid-phase peptide synthesis of hydrophobic peptides.

Boc_Advantages_Logic cluster_problem Challenge cluster_boc_strategy Boc-SPPS Strategy cluster_mechanism Mechanism of Action cluster_outcome Outcome Problem Hydrophobic Peptide Aggregation Boc_Deprotection Repetitive Acidic Deprotection (TFA) Problem->Boc_Deprotection Addresses Protonation N-Terminus Protonation (+ charge) Boc_Deprotection->Protonation Disruption Disruption of Intermolecular H-Bonding Protonation->Disruption Improved_Solvation Improved Solvation of Peptide Chain Disruption->Improved_Solvation Higher_Yield Higher Yield Improved_Solvation->Higher_Yield Higher_Purity Higher Purity Improved_Solvation->Higher_Purity

Caption: Logical flow of the advantages of Boc protection for hydrophobic peptides.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a protecting group strategy for solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts the cost-effectiveness, efficiency, and scalability of large-scale peptide production. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each present a unique set of advantages and disadvantages. This guide provides an objective, data-supported comparison to inform the strategic selection of a synthesis route for active pharmaceutical ingredients (APIs).

While Fmoc chemistry has become the mainstream choice for many applications due to its milder reaction conditions and suitability for automation, the Boc strategy remains a robust and sometimes preferred method, particularly for the synthesis of long or hydrophobic peptides.[1] The economic viability of each approach is a complex equation, balancing raw material costs with process efficiency, waste management, and the purity of the final product.[1][]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative and qualitative differences between Boc and Fmoc SPPS for large-scale synthesis.

ParameterBoc StrategyFmoc StrategySignificance in Large-Scale Synthesis
Protected Amino Acid Cost Generally lower.[1][]Generally higher, but prices are becoming more competitive.[1][]A primary driver of raw material costs.
Typical Coupling Yield >99%>99%Crucial for the synthesis of long peptides to maximize overall yield.[]
Crude Purity May be lower due to harsher deprotection conditions.[1]Generally higher due to milder conditions and fewer side reactions.[1][]Higher crude purity significantly reduces the cost and complexity of downstream purification.
Deprotection Reagent Strong acids (e.g., 50% TFA in DCM).[4][5]Secondary amines (e.g., 20% piperidine in DMF).[6][7]Reagent cost, safety, and waste disposal are major considerations at scale.
Final Cleavage Reagent Strong, hazardous acids (e.g., anhydrous HF, TFMSA).[8][9]Moderately strong acids (e.g., TFA cocktail).[7]Boc chemistry requires specialized, corrosion-resistant equipment due to the use of HF.[9]
Primary Solvents Dichloromethane (DCM), relatively inexpensive.[]N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP).[1]Solvent consumption is a major cost and environmental factor in large-scale synthesis.[1]
Amenability to Automation Less common in modern automated synthesizers.[10]Excellent; the predominant strategy for automated synthesis.[][10]Automation is key to high-throughput and reproducible large-scale production.
Waste Management Generates acidic waste and halogenated solvents.Generates base-containing waste; piperidine can be recycled.[]"Green chemistry" principles and disposal costs are increasingly important.[]
Compatibility with Sensitive Residues Harsher conditions can lead to side reactions with certain amino acids.[]Milder conditions are more compatible with modified and sensitive amino acids.[11]Critical for the synthesis of complex peptides and post-translationally modified sequences.

Experimental Protocols

The following are generalized protocols for a single cycle of amino acid addition in both Boc and Fmoc SPPS. These protocols may require optimization based on the specific peptide sequence, scale, and equipment used.

Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a typical cycle for adding one amino acid using the Boc strategy on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.[12]

  • Boc Deprotection:

    • Perform a prewash by treating the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.[4][12]

    • Drain the solution and add fresh 50% TFA/DCM. Agitate for 20-30 minutes.[4]

    • When synthesizing peptides containing sensitive residues like Cys, Met, or Trp, the addition of scavengers (e.g., 0.5% DTE) to the TFA solution is recommended.[4]

  • Washing: Wash the resin thoroughly with DCM (at least 3 times) to remove residual TFA and the cleaved Boc groups.

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM for 10-15 minutes.[13]

    • Wash the resin again with DCM (at least 3 times) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (2-4 equivalents) and a coupling agent such as HOBt (2-4 equivalents) in a minimal amount of DMF.

    • Add a coupling reagent like DCC (2-4 equivalents) and stir for 10-15 minutes at 0°C to pre-activate the amino acid.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.[12]

    • Add the filtered, activated amino acid solution to the neutralized resin and agitate for 2-4 hours.[12]

    • Monitor the reaction for completion using a qualitative test (e.g., the Kaiser test).

  • Final Washing: Wash the resin with DCM (3 times) and methanol (3 times) to remove excess reagents and by-products.[12] The resin is now ready for the next cycle.

Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a typical cycle for adding one amino acid using the Fmoc strategy on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[12]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for an initial 3-5 minutes.[6][12]

    • Drain the deprotection solution.[6]

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[14]

  • Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HCTU (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.[13]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[13]

    • Monitor the reaction for completion (e.g., using the Kaiser test).

  • Final Washing: Wash the resin with DMF (at least 3 times) to remove excess reagents and by-products.[14] The resin is now ready for the next cycle.

Mandatory Visualization

The following diagrams illustrate the chemical workflows and logical relationships of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 DCM/IPA Wash Coupling->Wash3 Repeat Repeat Cycle (n-1 times) Wash3->Repeat Repeat->Deprotection Next Cycle FinalCleavage Final Cleavage (Anhydrous HF) Repeat->FinalCleavage Final Cycle End Purified Peptide FinalCleavage->End

The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Cycle FinalCleavage Final Cleavage (TFA Cocktail) Repeat->FinalCleavage Final Cycle End Purified Peptide FinalCleavage->End

The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between Boc and Fmoc chemistry for large-scale peptide synthesis is a strategic decision that must be weighed carefully. The Fmoc/tBu strategy has become the predominant approach in modern SPPS, favored for its milder deprotection conditions, high crude product purity, and exceptional amenability to automation, which are significant advantages for producing complex and modified peptides.[13][15] These factors often lead to greater overall cost-effectiveness, despite the potentially higher initial cost of Fmoc-protected amino acids, by simplifying downstream processing and improving reproducibility.[][]

However, the Boc/Bzl strategy remains a powerful and relevant method, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation, where the acidic deprotection conditions can be beneficial.[][9] Furthermore, for well-established manufacturing processes, the lower cost of Boc-protected amino acids and certain solvents can make it an economically attractive option.[1][] A thorough understanding of the chemistry, operational requirements, and economic factors of each strategy is paramount for making an informed decision that aligns with the specific goals of a large-scale peptide synthesis campaign.

References

Chiral Stability Showdown: Boc-D-N-Me-Phe-DCHA in the Ring with Other Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of protected amino acids is a critical decision that reverberates through the success of peptide synthesis and the ultimate purity of the final product. Among the myriad of choices, N-methylated amino acids, such as Boc-D-N-Me-Phe-DCHA, offer unique conformational constraints and improved pharmacokinetic properties. However, their chiral stability during peptide synthesis can be a point of concern. This guide provides an objective comparison of the chiral stability of Boc-D-N-Me-Phe-DCHA against other classes of protected amino acids, supported by a review of experimental findings and detailed methodologies.

N-methylation of amino acids is a key strategy for enhancing the therapeutic potential of peptides by increasing their resistance to enzymatic degradation and improving membrane permeability.[1][2] However, the introduction of a methyl group on the amide nitrogen can also influence the susceptibility of the chiral center to racemization, particularly during the carboxyl group activation step in peptide coupling.

Factors Influencing Chiral Stability

The primary mechanism for racemization of amino acid residues during peptide synthesis is the formation of a 5(4H)-oxazolone intermediate. The acidity of the α-proton in this intermediate is a key determinant of the rate of racemization. Several factors during the coupling reaction can influence the extent of this side reaction:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides (e.g., DCC, DIC) without additives can lead to highly reactive intermediates that are prone to racemization. Uronium/aminium or phosphonium-based reagents like HBTU, HATU, and PyBOP, especially when used with additives like HOBt or Oxyma, are known to suppress racemization.[3][4]

  • Base: The type and stoichiometry of the base used for neutralization and coupling can significantly impact chiral purity. Strong, non-hindered bases such as triethylamine (TEA) tend to promote racemization more than sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM).[4][5]

  • Temperature: Elevated temperatures, while often used to drive couplings to completion, can increase the rate of racemization.[4]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the lifetime of the reactive intermediate, providing more opportunity for racemization to occur.[4]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of both coupling and racemization.

Comparative Chiral Stability

Class of Protected Amino AcidProtecting GroupN-AlkylationRelative Racemization PropensityKey Influencing Factors
Boc-N-Methyl-Amino Acids BocYesModerate to HighHighly dependent on coupling reagents and base. The absence of an N-H proton prevents oxazolone formation, but enolization can still occur.[6]
Boc-Amino Acids (non-methylated)BocNoLow to ModerateGenerally stable, but racemization can be induced by strong activation or inappropriate base.
Fmoc-N-Methyl-Amino AcidsFmocYesModerate to HighSimilar to Boc-N-methyl amino acids, the choice of coupling conditions is critical.
Fmoc-Amino Acids (non-methylated)FmocNoLowThe base-labile nature of the Fmoc group requires careful selection of coupling conditions to avoid premature deprotection and side reactions.
Cbz-Amino AcidsCbzNoLow to ModerateGenerally considered stable, but racemization can occur under harsh coupling conditions.

Note: The dicyclohexylammonium (DCHA) salt form of Boc-D-N-Me-Phe is a stable, crystalline solid that is convenient for handling and storage. During the in-situ activation for peptide coupling, the DCHA is neutralized, and the free acid form of the protected amino acid participates in the reaction.

Experimental Protocols

Protocol for Assessing Racemization via HPLC Analysis

This protocol outlines a general method for determining the extent of racemization of a protected amino acid during a peptide coupling reaction.

1. Materials:

  • Protected amino acid (e.g., Boc-D-N-Me-Phe-OH)
  • Amino acid ester (e.g., H-Gly-OMe·HCl)
  • Coupling reagent (e.g., HBTU)
  • Base (e.g., DIEA)
  • Solvent (e.g., DMF)
  • HPLC system with a chiral column
  • Mobile phases (e.g., Hexane/Isopropanol with trifluoroacetic acid)
  • Reference standards for the expected diastereomeric dipeptides

2. Procedure:

  • Activation and Coupling:
  • Dissolve the protected amino acid (1.0 eq), HBTU (1.0 eq), and the amino acid ester hydrochloride (1.0 eq) in DMF.
  • Cool the solution to 0 °C.
  • Add DIEA (2.0 eq) dropwise.
  • Stir the reaction at room temperature for a specified time (e.g., 2 hours).
  • Work-up:
  • Quench the reaction with a mild acid (e.g., 1 M HCl).
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
  • HPLC Analysis:
  • Dissolve the crude dipeptide in the mobile phase.
  • Inject the sample onto a chiral HPLC column.
  • Elute with an isocratic or gradient mobile phase optimized for the separation of the diastereomers.
  • Detect the diastereomers using a UV detector at an appropriate wavelength.
  • Quantification:
  • Integrate the peak areas of the two diastereomers.
  • Calculate the percentage of the minor diastereomer to determine the extent of racemization.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_pathways Potential Pathways Activated_AA Activated Amino Acid Peptide_Bond Peptide Bond Formation (Desired Pathway) Activated_AA->Peptide_Bond Oxazolone Oxazolone Formation (Racemization Pathway) Activated_AA->Oxazolone Racemized_Product Racemized Product Oxazolone->Racemized_Product Enolization Protected_AA Protected Amino Acid Protected_AA->Activated_AA Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_AA

Caption: Mechanism of racemization during peptide bond formation.

Experimental_Workflow Start Start: Protected Amino Acid + Amine Component Coupling Peptide Coupling (Varying Conditions: Reagent, Base, Temp) Start->Coupling Workup Reaction Quench & Product Extraction Coupling->Workup Analysis Chiral HPLC Analysis Workup->Analysis Quantification Quantification of Diastereomers Analysis->Quantification Result Determine % Racemization Quantification->Result

Caption: Experimental workflow for assessing chiral stability.

References

The Conformational Influence of Boc-D-N-Me-Phe DCHA on Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool in peptide-based drug design. The introduction of such modifications can profoundly influence peptide conformation, leading to enhanced stability, receptor affinity, and bioavailability. This guide provides a comprehensive comparison of the impact of Boc-D-N-Me-Phe DCHA on peptide conformation against other common non-natural amino acid alternatives, supported by experimental data and detailed protocols.

The tert-butyloxycarbonyl (Boc) protected D-enantiomer of N-methylated phenylalanine (Boc-D-N-Me-Phe), often used as its dicyclohexylamine (DCHA) salt for improved handling and stability, is a valuable building block in peptide synthesis. Its unique structural features—the N-methyl group and the D-configuration of the side chain—impose significant conformational constraints on the peptide backbone. This guide will delve into the specific effects of incorporating Boc-D-N-Me-Phe and compare its performance with two other widely used classes of non-natural amino acids: D-amino acids and α,β-dehydroamino acids, particularly dehydrophenylalanine (ΔPhe).

Comparative Conformational Analysis

The introduction of non-natural amino acids alters the accessible dihedral angles (phi, ψ) of the peptide backbone, thereby influencing the formation of secondary structures such as β-turns, helices, and extended conformations.

Impact on β-Turn Formation

β-turns are critical secondary structures that facilitate the folding of peptide chains and are often involved in molecular recognition. The propensity of a non-natural amino acid to induce a specific type of β-turn is a key consideration in peptidomimetic design.

Boc-D-N-Me-Phe: The N-methylation of the amide bond introduces steric hindrance that can favor a cis-amide bond conformation, a feature often found in tight turn structures. Furthermore, the D-configuration of the amino acid directs the peptide backbone into conformations that are energetically unfavorable for L-amino acids. Specifically, the incorporation of a D-amino acid at the i+1 position of a β-turn can stabilize a type II' β-turn. The combination of N-methylation and D-stereochemistry in Boc-D-N-Me-Phe makes it a potent inducer of specific turn conformations.

D-Amino Acids (e.g., D-Alanine, D-Proline): The incorporation of D-amino acids is a well-established strategy to induce specific turn structures. For example, a D-amino acid at the i+2 position of a four-residue turn sequence is known to favor the formation of a type I' β-turn. In contrast, a D-amino acid at the i+1 position is a strong promoter of type II' β-turns.[1]

Dehydrophenylalanine (ΔPhe): The α,β-unsaturation in ΔPhe creates a planar, rigid unit within the peptide backbone. This rigidity significantly restricts the available conformational space and often promotes the formation of β-turns, particularly type II β-turns when ΔPhe is at the i+2 position.[2][3][4]

Quantitative Comparison of Dihedral Angles for β-Turn Formation:

Amino Acid TypePosition in β-TurnTypical Dihedral Angles (φ, ψ)Resulting β-Turn Type
Boc-D-N-Me-Phe i+1Favors non-standard turn conformationsOften induces specific, tight turns
D-Alanine i+1φ ≈ 60°, ψ ≈ 120° / -120°Type II'
D-Proline i+1φ ≈ 60°, ψ ≈ -120°Type II'
(Z)-ΔPhe i+2φ ≈ -60°, ψ ≈ 120°Type II

Note: The precise dihedral angles can vary depending on the surrounding amino acid sequence and the solvent environment.

Experimental Data and Protocols

To elucidate the conformational effects of these non-natural amino acids, a combination of spectroscopic and crystallographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters derived from NMR experiments include nuclear Overhauser effects (NOEs), which provide distance constraints between protons, and coupling constants (³J), which give information about dihedral angles.

Illustrative NMR Data Comparison for a Model Tetrapeptide (Ac-X-Y-Pro-Z-NHMe):

Peptide ModificationKey NOE Contacts³J(HN,Hα) (Hz)Inferred Conformation
Boc-D-N-Me-Phe at Y Strong dαN(i, i+1), Weak dNN(i, i+1)-Evidence for a turn structure
D-Ala at Y Strong dαN(i, i+1)Low value for ProType II' β-turn
ΔPhe at Y Strong dαN(i, i+1), NOEs involving the vinyl proton-Constrained turn structure

This table presents hypothetical data for illustrative purposes.

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1). The concentration should be optimized to avoid aggregation.[5]

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for distance restraints.[6][7] NOESY mixing times should be optimized (e.g., 100-400 ms) to observe key correlations.

  • Resonance Assignment: Use the TOCSY spectrum to assign all proton resonances to their respective amino acid residues.

  • NOE Analysis: Identify and integrate cross-peaks in the NOESY/ROESY spectrum to generate a list of interproton distance constraints.[8]

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

  • Analysis: Analyze the resulting structures to determine the predominant conformation, including dihedral angles and hydrogen bonding patterns.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution TOCSY TOCSY Dissolution->TOCSY NOESY NOESY/ROESY Dissolution->NOESY Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment NOE_Constraints NOE Constraint Generation Assignment->NOE_Constraints Structure_Calc Structure Calculation NOE_Constraints->Structure_Calc Conformational_Analysis Conformational Analysis Structure_Calc->Conformational_Analysis

Workflow for Peptide Conformational Analysis using NMR.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution. Different secondary structures exhibit characteristic CD spectra.

  • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

  • β-sheet: A negative band around 215-220 nm and a positive band around 195-200 nm.

  • β-turn: The spectra of β-turns are more varied, but a type II' turn, often induced by D-amino acids, can show a positive band around 220 nm and a negative band around 200 nm.

  • Random Coil: A strong negative band near 200 nm.

Comparative CD Spectra (Hypothetical):

Peptide ModificationWavelength of Negative Minimum (nm)Wavelength of Positive Maximum (nm)Predominant Secondary Structure
Boc-D-N-Me-Phe ~205~225Type II' β-turn like
D-Alanine ~202~222Type II' β-turn
(Z)-ΔPhe ~218~198β-sheet/turn mixture
  • Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-260 nm), bandwidth (e.g., 1.0 nm), and scanning speed (e.g., 50 nm/min).

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of different secondary structural elements.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state, including precise bond lengths, bond angles, and dihedral angles.

Illustrative Crystallographic Data:

Peptide ModificationKey Dihedral Angles (φ, ψ)Intramolecular Hydrogen Bonds
Boc-D-N-Me-Phe Non-canonical values, often with cis-amide ω angleCan form tight H-bonds in turns
D-Alanine Conforms to expected Ramachandran plots for D-amino acidsStabilizes specific turn types
(Z)-ΔPhe Restricted φ, ψ angles due to planarityOften involved in 4→1 hydrogen bonds of β-turns

This table presents expected trends based on published structures.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and additives.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final structure to determine dihedral angles, hydrogen bonding patterns, and overall conformation.[9]

Logic_Diagram cluster_modification Peptide Backbone Modification cluster_conformational_effects Conformational Effects cluster_biological_outcome Biological Outcome Boc_D_N_Me_Phe Boc-D-N-Me-Phe Dihedral_Restraint Restricted Dihedral Angles Boc_D_N_Me_Phe->Dihedral_Restraint Proteolytic_Stability Increased Proteolytic Stability Boc_D_N_Me_Phe->Proteolytic_Stability D_Amino_Acid D-Amino Acid D_Amino_Acid->Dihedral_Restraint Dehydroamino_Acid Dehydroamino Acid Dehydroamino_Acid->Dihedral_Restraint Turn_Induction β-Turn Induction Dihedral_Restraint->Turn_Induction Helical_Propensity Altered Helical Propensity Dihedral_Restraint->Helical_Propensity Receptor_Affinity Enhanced Receptor Affinity Turn_Induction->Receptor_Affinity Helical_Propensity->Receptor_Affinity Bioavailability Improved Bioavailability Proteolytic_Stability->Bioavailability

Impact of Non-Natural Amino Acids on Peptide Properties.

Conclusion

The incorporation of this compound into a peptide sequence is a powerful strategy for inducing specific, tight turn conformations, which can be attributed to the combined effects of N-methylation and D-stereochemistry. In comparison, D-amino acids are reliable inducers of specific β-turn types, while dehydrophenylalanine imposes planarity and rigidity, also favoring turn structures. The choice of which non-natural amino acid to use will depend on the desired conformational outcome and the specific requirements of the peptide therapeutic being designed. A thorough conformational analysis using a combination of NMR, CD spectroscopy, and X-ray crystallography is essential for understanding the structural consequences of these modifications and for guiding the rational design of potent and stable peptide-based drugs.

References

Navigating the Bottlenecks: A Comparative Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides featuring sterically hindered amino acids represents a significant hurdle. The bulky nature of these residues can dramatically impede reaction kinetics, leading to incomplete couplings, reduced yields, and an increased risk of racemization. The judicious selection of a coupling reagent is therefore paramount to overcoming these challenges. This guide offers an objective, data-driven comparison of commonly employed coupling reagents, providing the necessary insights to navigate these difficult synthetic steps.

The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of the subsequent residue. Coupling reagents are the catalysts for this activation. While traditional carbodiimides like DCC and EDC are often insufficient for sterically demanding couplings, more potent onium salt reagents, such as aminium/uronium and phosphonium salts, have emerged as the gold standard for these challenging applications.[1][2]

A Comparative Overview of Leading Coupling Reagents

The efficacy of a coupling reagent in the context of hindered amino acids is determined by its ability to rapidly and efficiently generate a highly reactive intermediate that can overcome the steric barriers, all while minimizing the risk of epimerization.

Aminium/Uronium Salts: This class of reagents, which includes HATU, HBTU, and COMU, is renowned for its high reactivity.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the benchmark for difficult couplings due to the formation of highly reactive OAt active esters.[3][4][5] It generally promotes fast reaction rates, which can help to suppress racemization.[6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective option, though generally less reactive than HATU. For particularly hindered couplings, HBTU may require longer reaction times or double coupling protocols.[7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent that offers coupling efficiencies comparable to HATU but with an improved safety profile, as it is based on the non-explosive OxymaPure additive.[8][9]

Phosphonium Salts: Reagents such as PyBOP fall into this category and are noted for their ability to minimize a specific side reaction.

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a highly efficient coupling reagent that avoids the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with uronium/aminium salts.[10][11] It is particularly favored in situations where this side reaction is a concern.

Quantitative Performance Analysis

The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and racemization levels. It is important to note that direct comparison can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.

Table 1: Crude Peptide Purity (%) with Various Coupling Reagents

Coupling ReagentModel PeptideCrude Purity (%)Reference
HATU G-LHRH70.27 (2 x 20 min coupling)[12]
GHRP-690.39 (2 x 20 min coupling)[12]
Linear Oxytocin73.65 (2 x 20 min coupling)[12]
HBTU G-LHRH48.11 (2 x 1 min coupling)[12]
GHRP-654.08 (2 x 1 min coupling)[12]
Linear Oxytocin22.33 (2 x 1 min coupling)[12]
COMU ACP(65-74)High[8]
PyBOP Z-Gly-Phe-Val-OtBu92[10]

Table 2: Racemization Levels (%) with Various Coupling Reagents

Coupling ReagentModel SystemRacemization (%)Reference
HATU Z-Gly-Phe-Val-OtBu0.8[6]
HBTU Z-Gly-Phe-Val-OtBu4.2[6]
PyBOP Z-Gly-Phe-Val-OtBu2.1[10]
DCC/HOBt Z-Gly-Phe-Val-OtBu5.8[6]

Visualizing the Process: Mechanism and Workflow

To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the general mechanism of peptide bond formation and a typical workflow for solid-phase peptide synthesis.

PeptideBondFormation cluster_activation Activation cluster_coupling Coupling AminoAcid1 N-Protected Amino Acid (R1-COOH) ActivatedEster Reactive Intermediate (e.g., OAt-ester) AminoAcid1->ActivatedEster + Base CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Dipeptide Dipeptide (R1-CO-NH-R2) ActivatedEster->Dipeptide AminoAcid2 N-Deprotected Amino Acid (H2N-R2) AminoAcid2->Dipeptide

Caption: General mechanism of peptide bond formation.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling: - Fmoc-Amino Acid - Coupling Reagent - Base wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitor Monitor Completion (e.g., Kaiser Test) wash2->monitor repeat Repeat Cycle for Next Amino Acid monitor->repeat Incomplete cleavage Final Cleavage from Resin monitor->cleavage Complete repeat->deprotection

Caption: A typical workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed methodologies are crucial for reproducible success. The following are generalized protocols for solid-phase peptide synthesis (SPPS) using some of the most effective coupling reagents for hindered amino acids.

Protocol 1: General Procedure for Coupling with HATU

This protocol outlines a standard procedure for a single coupling cycle in Fmoc-based SPPS.[4]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate for 3 minutes, drain, and repeat the treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (2.0 - 5.0 equivalents relative to resin loading), HATU (1.9 - 4.5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4.0 - 10.0 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30 minutes to 4 hours at room temperature. For highly hindered residues, a longer reaction time or a double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling is recommended.[4]

  • Iteration: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: General Procedure for Coupling with COMU

This protocol provides a general method for utilizing COMU in Fmoc-based SPPS.[1][8]

  • Resin Preparation and Deprotection: Follow steps 1-3 as described in Protocol 1.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to initiate pre-activation.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, a longer reaction time or a double coupling is advisable.[1]

  • Washing and Monitoring: Follow steps 5 and 6 as described in Protocol 1.

  • Iteration: Repeat the cycle for the entire peptide sequence.

Protocol 3: General Procedure for Coupling with PyBOP

This protocol details the use of PyBOP in Fmoc-based SPPS.[10][11]

  • Resin Preparation and Deprotection: Follow steps 1-3 as described in Protocol 1.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) by dissolving it in DMF with PyBOP (3 equivalents), 1-hydroxybenzotriazole (HOBt) (3 equivalents), and DIPEA (6 equivalents) for 5-10 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Washing and Monitoring: Follow steps 5 and 6 as described in Protocol 1.

  • Iteration: Repeat the cycle as needed to assemble the peptide.

Conclusion: Selecting the Optimal Reagent

The synthesis of peptides containing sterically hindered amino acids necessitates the use of high-performance coupling reagents. While HATU remains a highly effective and widely trusted option for even the most challenging couplings, the improved safety profile of COMU makes it an increasingly attractive alternative with comparable efficacy. PyBOP offers a robust solution, particularly when the avoidance of guanidinylation is a priority. Ultimately, the choice of reagent will depend on a careful consideration of the specific amino acid sequence, the scale of the synthesis, and laboratory safety protocols. By leveraging the data and protocols outlined in this guide, researchers can make informed decisions to enhance the success rate of synthesizing these challenging yet increasingly important molecules.

References

A Comparative Guide to the Validation of Peptides Containing Boc-D-N-Me-Phe DCHA by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise validation of peptide sequences, especially those incorporating unnatural or modified amino acids, is a critical step in drug discovery and development. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of a peptide containing the N-methylated, Boc-protected amino acid, D-N-methyl-phenylalanine, complexed with dicyclohexylamine (DCHA). We present supporting experimental protocols and data interpretation guidelines to assist researchers in selecting the most appropriate analytical methodology.

Data Presentation: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom, allowing for the comprehensive structural elucidation of a peptide. Mass Spectrometry (MS), on the other hand, offers exceptional sensitivity for determining the molecular weight and fragmentation patterns, which are instrumental in sequence verification.

Below is a table summarizing the expected ¹H NMR chemical shifts for the constituent parts of a peptide containing Boc-D-N-Me-Phe DCHA. This data is compiled from typical values for Boc-protected amino acids, N-methylated residues, and the DCHA counter-ion. For comparison, a hypothetical experimental dataset is presented alongside.

Proton Assignment Functional Group Expected Chemical Shift (δ, ppm) Hypothetical Experimental Shift (δ, ppm) Notes
Phenyl H (ortho, meta, para)D-N-Me-Phe7.20 - 7.407.25-7.35Aromatic protons typically appear in this region.
α-CHD-N-Me-Phe~4.504.52The chemical shift is influenced by the adjacent carbonyl and N-methyl groups.
β-CH₂D-N-Me-Phe2.90 - 3.203.05, 3.15Diastereotopic protons may show distinct signals.
N-CH₃D-N-Me-Phe~2.70 - 2.902.78The N-methyl group is a key signature.
tert-Butyl HBoc Group~1.401.41A characteristic singlet integrating to 9 protons.
CH (methine)DCHA~2.50 - 3.002.65Broad multiplet due to coupling with adjacent methylene protons.
CH₂ (methylene)DCHA1.00 - 2.001.10-1.90A complex series of overlapping multiplets from the cyclohexyl rings.

Table 1: Comparison of Expected and Hypothetical ¹H NMR Chemical Shifts.

Experimental Protocols

NMR-Based Validation Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the peptide's solubility.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Identify characteristic signals for the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.7-2.9 ppm), the aromatic protons of phenylalanine (multiplets, ~7.2-7.4 ppm), and the aliphatic protons of DCHA (multiplets, ~1.0-3.0 ppm).

  • 2D NMR Spectroscopy for Sequential Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within individual amino acid spin systems. This will help identify the α-CH and β-CH₂ protons of the D-N-Me-Phe residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system, which is particularly useful for more complex residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the peptide backbone and side chains.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the peptide sequence by observing correlations between the carbonyl carbon of one residue and the α-proton or amide proton of the adjacent residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the peptide's conformation and verifying sequential proximity.

Mass Spectrometry-Based Validation Protocol
  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization).

    • Dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (typically in the low micromolar to nanomolar range).

  • Mass Spectrometry Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the parent ion corresponding to the peptide's molecular weight for fragmentation. Collision-induced dissociation (CID) or other fragmentation methods will break the peptide at the amide bonds, generating a series of b- and y-ions.

    • Data Analysis: Analyze the resulting fragmentation spectrum. The mass differences between consecutive b-ions or y-ions will correspond to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

Mandatory Visualization

experimental_workflow synthesis Peptide Synthesis purification Purification (HPLC) synthesis->purification nmr_validation NMR Validation purification->nmr_validation ms_validation MS Validation purification->ms_validation data_analysis Data Analysis & Sequence Confirmation nmr_validation->data_analysis ms_validation->data_analysis final_product Validated Peptide data_analysis->final_product

Caption: Experimental workflow for peptide validation.

nmr_validation_logic one_d_nmr 1D ¹H NMR functional_groups Identify Functional Groups (Boc, N-Me, Phe, DCHA) one_d_nmr->functional_groups cosy_tocsy COSY / TOCSY spin_systems Assign Amino Acid Spin Systems cosy_tocsy->spin_systems hsqc_hmbc HSQC / HMBC sequence_connectivity Establish Sequence Connectivity hsqc_hmbc->sequence_connectivity noesy_roesy NOESY / ROESY conformational_analysis Conformational Information noesy_roesy->conformational_analysis validated_sequence Validated Peptide Sequence and Structure functional_groups->validated_sequence spin_systems->validated_sequence sequence_connectivity->validated_sequence conformational_analysis->validated_sequence

Caption: Logical flow of NMR-based peptide validation.

Comparison of Techniques

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed 3D structure, conformation, dynamics, and connectivity.Molecular weight and amino acid sequence through fragmentation.
Sample Amount Requires higher sample concentration (mg range).High sensitivity, requires very small sample amounts (µg to ng range).
Sample State Analyzed in solution, providing information in a more native-like state.Typically analyzed in the gas phase after ionization.
Analysis Time Can be time-consuming, especially for multidimensional experiments.Relatively fast, especially with modern high-throughput systems.
Data Complexity Spectra can be complex and require specialized expertise for interpretation.Fragmentation spectra can also be complex, but automated software is widely used.
Destructive? Non-destructive, the sample can be recovered.Can be destructive, although some techniques allow for sample recovery.

Conclusion

Both NMR and Mass Spectrometry are powerful techniques for the validation of peptide sequences containing modified amino acids like this compound. NMR offers an unparalleled level of structural detail, including stereochemistry and conformational information, making it the gold standard for complete characterization. Mass Spectrometry, with its high sensitivity and speed, is an excellent tool for rapid sequence confirmation and purity assessment. For comprehensive and unambiguous validation, a combinatorial approach utilizing both NMR and Mass Spectrometry is highly recommended. This dual-pronged strategy ensures the highest level of confidence in the identity and quality of synthetic peptides for research and development.

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc vs. Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a peptide synthesis strategy is a critical decision in the development of therapeutic peptides and research reagents, directly influencing the purity, yield, and ultimately, the biological activity of the final product. The two dominant methodologies for solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides an objective comparison of these two approaches, with a focus on how the choice of synthesis chemistry can impact the biological performance of the resulting peptides, supported by experimental data and detailed protocols.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the deprotection of the α-amino group of the growing peptide chain.[1]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

  • Fmoc Strategy: As a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1]

Impact on Peptide Purity and Biological Activity

While both methods can yield highly active peptides, the choice of strategy can significantly influence the purity of the crude product, which in turn can affect its biological activity.[2] Synthesis-related impurities, such as deletion sequences, truncated peptides, or by-products from side reactions, can interfere with biological assays and lead to misleading results.[3]

The milder deprotection conditions of the Fmoc strategy generally result in higher purity crude products and are compatible with a wider range of sensitive amino acids and post-translational modifications.[1][4] However, for certain sequences, particularly long or hydrophobic peptides prone to aggregation, the Boc strategy can offer advantages.[5][6] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, leading to higher yields and purity for these difficult sequences.[5]

Unintended reactions during synthesis can compromise the correct folding and biological activity of the peptide chain.[] For instance, aspartimide formation can be a significant issue in Fmoc synthesis, especially in sequences containing Asp-Gly or Asp-Ser, due to the basic conditions used for deprotection.[8] In Boc synthesis, the repetitive use of strong acid can lead to the alkylation of sensitive residues like tryptophan and methionine if appropriate scavengers are not used.[9]

Data Presentation: A Comparative Overview

FeatureBoc StrategyFmoc StrategyReferences
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[1]
Deprotection Condition Strong Acid (e.g., TFA)Base (e.g., Piperidine)[]
Side-Chain Protection Typically Benzyl-basedTypically tert-Butyl-based[]
Final Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., TFA)[5]
Advantages - Robust and well-established- Better for long or hydrophobic sequences- Lower risk of racemization for some residues- Milder deprotection conditions- Fully orthogonal protection scheme- Amenable to automation- Generally higher crude purity[1][6][10]
Disadvantages - Harsh final cleavage conditions (HF)- Requires specialized equipment- Potential for side-chain alkylation- Potential for aspartimide formation- Diketopiperazine formation at the dipeptide stage- Piperidine adduct formation[8][9]
Cost of Amino Acid Derivatives Generally less expensiveGenerally more expensive

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Resin with Boc-AA Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Wash1 Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (e.g., DIEA) Boc_Wash1->Boc_Neutralization Boc_Wash2 Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling of next Boc-AA Boc_Wash2->Boc_Coupling Boc_Wash3 Wash Boc_Coupling->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Boc_Repeat->Boc_Deprotection Next cycle Boc_Cleavage Final Cleavage (HF) Boc_Repeat->Boc_Cleavage Final Boc_Peptide Crude Peptide Boc_Cleavage->Boc_Peptide Fmoc_Start Resin with Fmoc-AA Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling of next Fmoc-AA Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Next cycle Fmoc_Cleavage Final Cleavage (TFA) Fmoc_Repeat->Fmoc_Cleavage Final Fmoc_Peptide Crude Peptide Fmoc_Cleavage->Fmoc_Peptide

Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling Peptide Synthetic Peptide (Ligand) Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A simplified GPCR signaling cascade initiated by a peptide ligand.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (with and without serum)

  • Test peptide solutions at various concentrations

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test peptide. Include a vehicle control (medium with the same solvent used to dissolve the peptide) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized.

  • Carefully remove the MTT solution.

  • Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Cell viability can be calculated as a percentage of the vehicle control after subtracting the background absorbance.

Receptor Binding Assay

This assay is used to determine the affinity of a peptide ligand for its receptor. It typically involves a competitive binding format where the synthetic peptide competes with a labeled ligand (usually radiolabeled or fluorescently labeled) for binding to the receptor.

Materials:

  • Cell membranes or purified receptors

  • Labeled ligand (e.g., radiolabeled peptide)

  • Unlabeled test peptide solutions at various concentrations

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Filter plates (e.g., 96-well glass fiber filter plates)

  • Vacuum manifold

  • Scintillation counter or fluorescence plate reader

Protocol:

  • In a 96-well plate, add the cell membranes or purified receptor preparation.

  • Add a fixed concentration of the labeled ligand to each well.

  • Add serial dilutions of the unlabeled test peptide to the wells. Include wells for total binding (labeled ligand and receptor only) and non-specific binding (labeled ligand, receptor, and a high concentration of an unlabeled known ligand).

  • Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

  • Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer using a vacuum manifold to separate the bound from the free ligand.

  • Dry the filter plate.

  • Add scintillation cocktail (for radiolabeled ligands) or read the fluorescence on a plate reader.

  • Determine the amount of bound labeled ligand at each concentration of the test peptide.

  • The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand) can be calculated by non-linear regression analysis of the competition binding curve.

Conclusion

The choice between Boc and Fmoc peptide synthesis strategies is a critical decision that depends on the specific characteristics of the target peptide, including its length, sequence, and the presence of sensitive residues. While the Fmoc strategy is now more widely used due to its milder conditions and amenability to automation, the Boc strategy remains a valuable tool for the synthesis of challenging sequences. Ultimately, the biological activity of a synthetic peptide is intrinsically linked to its purity. Therefore, regardless of the synthesis method chosen, rigorous purification and characterization are paramount to ensure the generation of reliable and reproducible biological data. A thorough understanding of the potential side reactions associated with each strategy allows for the implementation of mitigation approaches to maximize the yield of the desired, biologically active peptide.

References

A Researcher's Guide to Cleavage Cocktails for Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the final yield and purity of the target peptide. The choice of the cleavage cocktail—a mixture of a strong acid and various scavengers—is paramount to success. This guide provides a comparative analysis of commonly used cleavage cocktails, supported by experimental data and detailed protocols, to aid in the selection of the optimal conditions for your specific peptide.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS relies on a principle of graduated acid lability.[1] The temporary Nα-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), at each cycle of amino acid addition.[2] The final cleavage, however, requires a much stronger acid to cleave the more robust benzyl-based side-chain protecting groups and the peptide-resin linkage.[2] The most common strong acids employed for this purpose are hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3][4]

During this final acidolytic cleavage, reactive carbocations are generated from the protecting groups and the resin linker.[5][6] These electrophilic species can attack nucleophilic amino acid residues in the peptide chain, leading to undesirable side products.[5][7] To prevent these modifications, scavengers are added to the cleavage cocktail to trap the reactive cations.[7]

Susceptible Amino Acid Residues

Certain amino acid residues are particularly vulnerable to modification during the final cleavage step. Understanding these sensitivities is crucial for selecting the appropriate scavenger cocktail.

  • Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to alkylation by carbocations.[5][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation to methionine sulfoxide.[7][8]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be readily alkylated.[7]

  • Tyrosine (Tyr): The activated phenolic ring can be a target for alkylation.[7]

  • Arginine (Arg): While the guanidinium group itself is protonated, the protecting groups used for arginine (e.g., Tosyl (Tos), Nitro (NO2)) can generate reactive species upon cleavage that may modify other residues.[9]

Comparative Performance of Cleavage Cocktails

The choice of cleavage cocktail depends heavily on the amino acid composition of the peptide, particularly the presence of the sensitive residues mentioned above. While direct head-to-head quantitative comparisons across a wide range of peptides are not always available in a single study, the following table summarizes the general performance and common applications of various cleavage cocktails based on available data.

Cleavage ReagentTypical Cocktail CompositionTarget Protecting GroupsAdvantagesDisadvantages
Hydrogen Fluoride (HF) HF/p-cresol/p-thiocresol (90:5:5)Arg(Tos), Arg(NO2), Arg(Mts), Cys(Bzl), Asp(OBzl), Glu(OBzl), Lys(2-Cl-Z), Ser(Bzl), Thr(Bzl), Tyr(Bzl)Highly effective and widely used for complete deprotection of most benzyl-based protecting groups.[3][4]Extremely hazardous and requires specialized equipment.[4][10] Can lead to side reactions like ornithine formation from Arg.[9]
"Low-High" HF Step 1 (Low): HF/DMS (1:3) with scavengers; Step 2 (High): 100% HF with scavengersSame as standard HFMinimizes carbocation-mediated side reactions by employing an SN2 mechanism in the first step.[3] Recommended for complex peptides.[3]Still requires handling of HF.[3]
Trifluoromethanesulfonic Acid (TFMSA) TFMSA/TFA/thioanisole/m-cresolSimilar to HF, but less effective for Arg(Tos).A less hazardous alternative to HF.[9]Efficacy can be sequence-dependent.[9] May lead to sulfonation of sensitive residues.[9]
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) TMSOTf/TFA/m-cresolMost Boc-compatible protecting groups. Cys(Bzl), Cys(Acm), and Arg(NO2) are stable.[4]A less hazardous alternative to HF.[4] Produces less hygroscopic peptide products compared to TFMSA.[4]Cleavage of Arg(Tos) requires longer reaction times.[4] Does not quantitatively reduce Met(O).[4]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Primarily for Fmoc/tBu chemistry but illustrates a scavenger-rich environment.Highly effective in suppressing a wide variety of side reactions for peptides with multiple sensitive residues.[11]Contains toxic and malodorous components (thioanisole, EDT).
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)Primarily for Fmoc/tBu chemistry but TIS is a potent scavenger.A good general-purpose, non-malodorous cocktail for peptides without highly sensitive residues.[12][13] TIS is an excellent carbocation scavenger.[12]Not sufficient for peptides containing multiple sensitive residues like Cys and Met which may require specific scavengers.

Experimental Protocols

Detailed and careful execution of the cleavage protocol is essential for obtaining a high yield of pure peptide. Below are generalized methodologies for common cleavage procedures.

Protocol 1: Standard HF Cleavage
  • Resin Preparation: The peptide-resin should be thoroughly washed and dried prior to cleavage.[4] If the peptide contains His(Dnp), the Dnp group must be removed first by treatment with thiophenol.[4] The N-terminal Boc group must also be removed.[4]

  • Apparatus Setup: Use a dedicated, HF-resistant apparatus in a certified fume hood.

  • Scavenger Addition: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel. Add the appropriate scavenger mixture. A common scavenger for peptides containing Cys is a mixture of anisole, dimethyl sulfide (DMS), and p-thiocresol.[14] For other peptides, anisole is a widely used scavenger to prevent alkylation of Trp.[4]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Distill the required volume of anhydrous liquid HF into the vessel. Typically, 10 mL of HF is used per gram of resin.[10]

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour.[10] Peptides containing Arg(Tos) may require longer reaction times (up to 2 hours).[4]

  • HF Removal: After the reaction is complete, remove the HF by vacuum evaporation.

  • Peptide Precipitation and Washing: Suspend the residue in cold diethyl ether to precipitate the peptide.[3] Wash the precipitate thoroughly with cold ether to remove scavengers and cleaved protecting groups.

  • Extraction and Lyophilization: Extract the crude peptide with an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize.

Protocol 2: "Low-High" HF Cleavage

This two-step procedure is designed to minimize side reactions.[3]

  • Low HF Step: Treat the peptide-resin with a mixture of HF and a large excess of a soft nucleophile like dimethyl sulfide (DMS) (e.g., HF/DMS 1:3 v/v) at 0°C for 2 hours. This step cleaves most side-chain protecting groups via an SN2 mechanism, which avoids the formation of carbocations.[3]

  • HF/DMS Removal: Evaporate the HF and DMS under vacuum.

  • High HF Step: Subject the resin to a standard "high" HF cleavage (e.g., 100% HF with scavengers) for 1 hour at 0°C to cleave the peptide from the resin and remove any remaining protecting groups.[3]

  • Work-up: Follow the precipitation, washing, and extraction steps as described in the standard HF cleavage protocol.

Protocol 3: TMSOTf Cleavage

This method provides a less hazardous alternative to HF.[4]

  • Resin and Reagent Preparation: Place the dried peptide-resin in a round-bottom flask with a stir bar. Cool the flask to 0°C in an ice bath. Prepare the cleavage cocktail (e.g., TMSOTf/TFA/m-cresol) and cool it to 0°C.[4]

  • Cleavage Reaction: Add the cooled cleavage mixture to the resin. Maintain the reaction at 0°C with constant stirring for 1-2 hours.[4] Peptides containing Arg(Tos) may require longer reaction times.[4]

  • Peptide Precipitation: After the reaction, precipitate the peptide by adding the mixture to cold diethyl ether.

  • Work-up: Collect the precipitate by filtration or centrifugation and wash thoroughly with cold ether. Extract the peptide and lyophilize as described previously.

Workflow and Logic Diagram

The general workflow for the final cleavage and deprotection of a Boc-protected peptide involves several key stages, from preparation to final analysis.

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Resin Peptide-Resin Pre_Treat Pre-Cleavage Treatments (e.g., Dnp removal) Resin->Pre_Treat Wash_Dry Wash and Dry Resin Pre_Treat->Wash_Dry Add_Scav Add Scavenger Cocktail Wash_Dry->Add_Scav Add_Acid Add Strong Acid (HF, TFMSA, TMSOTf) Add_Scav->Add_Acid Reaction Cleavage Reaction (Controlled Temperature & Time) Add_Acid->Reaction Evap Acid Removal Reaction->Evap Precip Precipitate with Ether Evap->Precip Wash_Peptide Wash Crude Peptide Precip->Wash_Peptide Extract Extract Peptide Wash_Peptide->Extract Lyophilize Lyophilize Extract->Lyophilize Crude_Peptide Crude Peptide Lyophilize->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Purify Preparative HPLC Crude_Peptide->Purify Final_Peptide Purified Peptide Purify->Final_Peptide

Caption: General workflow for Boc-protected peptide cleavage and analysis.

References

Safety Operating Guide

Proper Disposal of Boc-D-N-Me-Phe DCHA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Boc-D-N-Me-Phe DCHA (tert-Butoxycarbonyl-D-N-methylphenylalanine dicyclohexylammonium salt) must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood.

II. Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative and qualitative safety data for this compound.

PropertyValue
GHS Hazard Statements H302, H315, H319, H335
GHS Precautionary Statements P261, P305+P351+P338
Storage Temperature Room Temperature
Physical Form Solid

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal as a hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Treat all unused or contaminated this compound as hazardous waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

Step 2: Containerization

  • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS or contractor with the full chemical name and any available safety data sheet (SDS) information.

  • Never attempt to dispose of this compound down the drain or in regular trash.

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound is_waste Is the material a waste product? start->is_waste waste_container Place in a labeled hazardous waste container. is_waste->waste_container Yes is_empty_container Is the container empty? is_waste->is_empty_container No, it's an empty container storage Store in a designated hazardous waste area. waste_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for disposal. storage->ehs_contact end_disposal Proper Disposal Complete ehs_contact->end_disposal triple_rinse Triple-rinse container with a suitable solvent. is_empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of defaced container as non-hazardous. collect_rinsate->dispose_container end_container Container Disposal Complete dispose_container->end_container

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Boc-D-N-Me-Phe DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Boc-D-N-Me-Phe DCHA (tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium salt). Adherence to strict safety protocols minimizes risks and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE) Requirements

A multi-layered defense is necessary to minimize exposure. The minimum required PPE includes a lab coat, protective eyewear, gloves, and closed-toe shoes.[3] Depending on the scale of the operation, additional protective gear may be necessary.

Protection LevelRequired PPESpecific RecommendationsRationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.Protects against splashes and airborne particles.[3][4]
Hand ProtectionDisposable nitrile gloves.Provides a barrier against skin contact. Double gloving is recommended for extended operations.[3]
Protective ClothingStandard laboratory coat.Shields skin and personal clothing from spills.[3][5]
FootwearClosed-toe shoes.Protects feet from spills and falling objects.[3][6]
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.Necessary when handling the powder outside of a certified chemical fume hood or when generating dust.[3]
Face ProtectionFace shield worn over safety goggles.Recommended when working with larger quantities or when there is a significant splash hazard.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to control exposure to dust and vapors.[5] Cover the work surface with disposable, absorbent bench paper.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any work.[2]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles.

  • If your risk assessment dictates, put on an N95 respirator.

  • Finally, put on nitrile gloves, ensuring the cuffs overlap with the sleeves of your lab coat.[3]

3. Handling the Compound:

  • Use a spatula to carefully transfer the powdered compound. Avoid actions that could generate dust.

  • For weighing, use a tared weigh boat or paper.

  • If making a solution, add the solid to the solvent slowly. The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

4. Post-Handling:

  • After handling is complete, decontaminate the work area.

  • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and then eye protection.

  • Wash hands thoroughly with soap and water after removing gloves.[3][8]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and bench paper, should be collected in a designated, sealed hazardous waste container.[3][8]

  • Unused Compound: Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8][9]

Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood, Bench Paper) prep_emergency Check Emergency Equipment (Eyewash, Safety Shower) ppe_coat Lab Coat prep_emergency->ppe_coat ppe_goggles Safety Goggles ppe_coat->ppe_goggles ppe_respirator Respirator (if needed) ppe_goggles->ppe_respirator ppe_gloves Nitrile Gloves ppe_respirator->ppe_gloves handle_transfer Transfer Compound ppe_gloves->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_ppe Doff PPE post_clean->post_ppe post_dispose Dispose of Waste post_clean->post_dispose post_wash Wash Hands post_ppe->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.